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7-Methoxyquinoline-8-sulfonamide Documentation Hub

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  • Product: 7-Methoxyquinoline-8-sulfonamide
  • CAS: 2059988-75-7

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Structure of 7-Methoxyquinoline-8-sulfonamide The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of 7-Methoxyquinoline-8-sulfonamide

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and the basicity of the quinoline nitrogen allow for specific interactions with a variety of biological targets. When functionalized with a sulfonamide group, the resulting quinoline sulfonamide moiety exhibits a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This versatility stems from the sulfonamide's ability to act as a potent hydrogen bond donor and acceptor, as well as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group.

Compounds featuring the quinoline sulfonamide core have been successfully developed as inhibitors of key enzymes like carbonic anhydrases and the tumor-specific pyruvate kinase M2 (PKM2), and as antagonists for receptors such as the prostaglandin EP(4) receptor.[1][3][4] The specific substitution pattern on the quinoline ring dictates the molecule's physicochemical properties and target selectivity.

This technical guide provides a comprehensive analysis of a specific, synthetically accessible derivative: 7-methoxyquinoline-8-sulfonamide . We will dissect its structural features, from electronic properties to three-dimensional conformation, and provide detailed, field-proven protocols for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this important chemical entity.

Part 1: Molecular Architecture of 7-Methoxyquinoline-8-sulfonamide

A thorough understanding of a molecule's structure is paramount to predicting its reactivity, metabolic fate, and potential for biological activity. Here, we explore the key architectural features of 7-methoxyquinoline-8-sulfonamide.

Core Structure and Nomenclature

The molecule consists of a quinoline bicyclic system substituted at the 7-position with a methoxy group (-OCH₃) and at the 8-position with a primary sulfonamide group (-SO₂NH₂).

  • IUPAC Name: 7-methoxyquinoline-8-sulfonamide

  • Molecular Formula: C₁₀H₁₀N₂O₃S

  • Molecular Weight: 238.26 g/mol

Caption: Chemical structure of 7-methoxyquinoline-8-sulfonamide.
Electronic Profile and Conformational Analysis

The electronic nature of the substituents profoundly influences the properties of the quinoline core.

  • Methoxy Group (-OCH₃): Located at the C7 position, the methoxy group is a strong electron-donating group through resonance (+R effect). This increases the electron density of the benzene portion of the quinoline ring, making it more susceptible to electrophilic aromatic substitution.

  • Sulfonamide Group (-SO₂NH₂): Positioned at C8, the sulfonamide is a strong electron-withdrawing group (-I and -R effects). This deactivates the ring towards electrophilic attack and increases the acidity of the N-H protons.

A critical structural feature, observed in the crystal structures of related quinoline-8-sulfonamides, is the formation of a stable, six-membered intramolecular hydrogen bond between one of the sulfonamide protons (N-H) and the quinoline ring nitrogen (N1).[5][6] This interaction locks the S-C8 bond in a specific conformation, resulting in a nearly planar arrangement of the sulfonamide group relative to the quinoline ring. This planarity can be a crucial determinant in receptor binding by reducing the conformational flexibility of the molecule.

Part 2: Synthesis and Spectroscopic Elucidation

The validation of a chemical structure relies on its unambiguous synthesis and rigorous characterization. The following section details a robust synthetic pathway and the expected spectroscopic signatures for 7-methoxyquinoline-8-sulfonamide.

Proposed Synthetic Workflow

The synthesis can be efficiently achieved in a two-step sequence starting from the commercially available 7-methoxyquinoline. The chosen methodology is reliable and scalable for laboratory purposes.

Step 1: Chlorosulfonation of 7-Methoxyquinoline The introduction of the sulfonyl chloride group is achieved via electrophilic aromatic substitution using chlorosulfonic acid. The electron-donating methoxy group at C7 directs the substitution primarily to the ortho (C8) and para (C6) positions. Steric hindrance from the peri-position (C1) favors substitution at C8.

Step 2: Amination of 7-Methoxyquinoline-8-sulfonyl Chloride The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with an amine source, such as aqueous ammonia, to yield the final sulfonamide product.

Start 7-Methoxyquinoline Reagent1 Chlorosulfonic Acid (ClSO₃H) 0-5 °C Start->Reagent1 Step 1: Chlorosulfonation Intermediate 7-Methoxyquinoline-8-sulfonyl Chloride Reagent1->Intermediate Reagent2 Aqueous Ammonia (NH₄OH) Room Temperature Intermediate->Reagent2 Step 2: Amination Product 7-Methoxyquinoline-8-sulfonamide Reagent2->Product

Caption: Proposed two-step synthesis of 7-methoxyquinoline-8-sulfonamide.
Detailed Experimental Protocol

Materials:

  • 7-Methoxyquinoline (1 equiv.)

  • Chlorosulfonic acid (5 equiv.)

  • Dichloromethane (DCM)

  • Aqueous ammonia (28-30%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Protocol:

  • Chlorosulfonation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-methoxyquinoline (1 equiv.).

    • Dissolve the starting material in anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or degradation.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully and slowly pour the mixture onto a beaker of crushed ice with vigorous stirring. Trustworthiness Note: This quenching procedure must be performed in a fume hood behind a safety shield, as the reaction of residual chlorosulfonic acid with water is violent.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-methoxyquinoline-8-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amination:

    • Dissolve the crude 7-methoxyquinoline-8-sulfonyl chloride in a suitable solvent like acetone or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add concentrated aqueous ammonia (excess) dropwise.

    • Stir the mixture at room temperature overnight.

    • Remove the organic solvent under reduced pressure.

    • The resulting solid can be collected by filtration, washed with cold water, and dried.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 7-methoxyquinoline-8-sulfonamide.

Spectroscopic Data and Structural Verification

The identity and purity of the synthesized compound must be confirmed by a suite of spectroscopic techniques. The following table summarizes the predicted data based on known spectral characteristics of quinoline sulfonamides.[7][8]

Technique Expected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~9.0 (dd, H2), ~7.6 (dd, H3), ~8.5 (d, H4), ~7.5 (d, H5), ~7.2 (d, H6), ~8.0 (s, br, 2H, -SO₂NH₂ ), ~4.0 (s, 3H, -OCH₃ ). The precise shifts of H5 and H6 are influenced by the strong opposing electronic effects of the substituents.
¹³C NMR δ (ppm) in DMSO-d₆: ~160 (C7), ~150 (C2), ~145 (C8a), ~135 (C4), ~130 (C8), ~125 (C4a), ~122 (C3), ~118 (C5), ~105 (C6), ~56 (OC H₃).
FTIR ν (cm⁻¹): 3350-3250 (N-H stretch, two bands for primary sulfonamide), 1350-1320 (S=O asymmetric stretch), 1170-1150 (S=O symmetric stretch), 1250-1200 (Ar-O-C stretch), 1620-1580 (C=C/C=N aromatic stretches).[9][10]
Mass Spec (ESI+) m/z: Expected [M+H]⁺ at ~239.05. Key fragment ion corresponding to the loss of SO₂ ([M+H-64]⁺) at ~175.06.[8][11]

Part 3: Supramolecular Interactions and Significance

Beyond the covalent framework, non-covalent interactions dictate the material properties and biological recognition of 7-methoxyquinoline-8-sulfonamide.

Hydrogen Bonding and Crystal Packing

Based on analogues, the solid-state structure is expected to be dominated by a network of intermolecular hydrogen bonds.[5] The two N-H protons of the sulfonamide group can act as hydrogen bond donors, while the sulfonyl oxygens, the quinoline nitrogen, and the methoxy oxygen can all act as acceptors. This leads to the formation of robust dimers or polymeric chains, influencing the compound's melting point, solubility, and crystal morphology.

cluster_0 Molecule A cluster_1 Molecule B a_S S a_O1 O a_S->a_O1 a_O2 O a_S->a_O2 a_ring 7-MeO-Quinoline a_S->a_ring a_N_H H-N-H a_N_H->a_S b_O1 O a_N_H->b_O1 Intermolecular H-Bond a_N_q N a_ring->a_N_q b_S S b_S->b_O1 b_O2 O b_S->b_O2 b_ring 7-MeO-Quinoline b_S->b_ring b_N_H H-N-H b_N_H->a_N_q Intermolecular H-Bond b_N_H->b_S b_N_q N b_ring->b_N_q

Sources

Exploratory

7-Methoxyquinoline-8-Sulfonamide: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The quinoline-8-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-8-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to targeted oncological and neurodegenerative interventions. Within this class, 7-methoxyquinoline-8-sulfonamide serves as a critical structural derivative. The introduction of the methoxy group at the C7 position fundamentally alters the electronic landscape of the quinoline ring, fine-tuning the hydrogen-bonding capacity of the adjacent C8-sulfonamide group. This whitepaper provides an in-depth technical analysis of 7-methoxyquinoline-8-sulfonamide, detailing its physicochemical properties, mechanistic pathways, and self-validating synthetic protocols designed for advanced drug development workflows.

Molecular Architecture and Physicochemical Properties

Understanding the exact molecular parameters of 7-methoxyquinoline-8-sulfonamide is essential for predicting its pharmacokinetic behavior, including lipophilicity, membrane permeability, and target binding affinity. The electron-donating nature of the 7-methoxy substituent increases the electron density of the aromatic system, which can modulate the pKa of the sulfonamide nitrogen, thereby influencing its ionization state at physiological pH [1].

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Significance
Chemical Name 7-Methoxyquinoline-8-sulfonamideCore pharmacophore for target engagement.
Molecular Formula C₁₀H₁₀N₂O₃SDefines the exact atomic composition [1].
Molecular Weight 238.26 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5).
Monoisotopic Mass 238.0412 DaCritical for high-resolution mass spectrometry (HRMS) validation [1].
InChIKey XWVXQXMOEPPMNE-UHFFFAOYSA-NUnique identifier for database cross-referencing.
H-Bond Donors 1 (Primary sulfonamide -NH₂)Facilitates crucial interactions within enzyme allosteric pockets.
H-Bond Acceptors 4 (O, O, O, N)Enhances solubility and target receptor docking stabilization.

Pharmacological Targets and Mechanistic Pathways

Quinoline-8-sulfonamides are highly versatile, acting on multiple biological targets depending on their specific functionalization.

Pyruvate Kinase M2 (PKM2) Modulation in Oncology

Muscle isoform 2 of pyruvate kinase (PKM2) is a key glycolytic enzyme overexpressed in cancer cells, driving the Warburg effect (aerobic glycolysis). Quinoline-8-sulfonamide derivatives act as potent allosteric modulators of PKM2 [2]. By binding to the enzyme, these compounds can force the inactive dimer state into a highly active tetramer state. This metabolic reprogramming deprives the tumor of glycolytic intermediates necessary for biomass synthesis, effectively suppressing tumor proliferation [2].

PKM2_Pathway A Quinoline-8-Sulfonamide Derivative B PKM2 Tetramerization (Active State) A->B Activator Mode C PKM2 Dimerization (Inactive State) A->C Inhibitor Mode D Oxidative Phosphorylation (Normal Cell Metabolism) B->D Promotes F Tumor Growth Suppression B->F Metabolic Reprogramming E Aerobic Glycolysis (Warburg Effect) C->E Promotes

Fig 1: PKM2 modulation pathway by quinoline-8-sulfonamides.

Multi-Targeting Neurotherapeutics (MAO and ChE Inhibition)

In the context of neurodegenerative diseases like Alzheimer's, quinoline-sulfonamide hybrids have been developed as Multi-Target-Directed Ligands (MTDLs). They exhibit dual inhibition of Monoamine Oxidases (MAO-A/B) and Cholinesterases (AChE/BChE)[3]. The quinoline core intercalates into the hydrophobic pockets of these enzymes, while the sulfonamide group engages in hydrogen bonding with catalytic triad residues, preventing the breakdown of essential neurotransmitters [3].

Table 2: Comparative Biological Targets of Quinoline-8-Sulfonamides
Target EnzymeDisease ContextMechanism of ActionReference
PKM2 Oncology (Breast, Lung, Pancreatic)Allosteric activation/inhibition; Metabolic reprogramming.[2]
MAO-A / MAO-B Neurodegeneration (Alzheimer's, Parkinson's)Reversible inhibition; Prevents neurotransmitter degradation.[3]
AChE / BChE Cognitive DeclineActive site blockade; Increases synaptic acetylcholine levels.[3]
Bacterial Strains Infectious Diseases (S. aureus, E. coli)Disruption of folate synthesis / metal complexation (QSC).[4]

Synthetic Methodologies and Self-Validating Protocols

The synthesis of 7-methoxyquinoline-8-sulfonamide requires precise control over reaction conditions to prevent unwanted electrophilic aromatic substitution at other positions. The following protocol utilizes a chlorosulfonation-amination sequence [3, 4].

Synthesis S1 7-Methoxyquinoline S2 Chlorosulfonation (ClSO3H, 0°C to Heat) S1->S2 S3 7-Methoxyquinoline-8-sulfonyl chloride S2->S3 S4 Amination (NH3/Amine, Pyridine, DCM) S3->S4 S5 7-Methoxyquinoline-8-sulfonamide S4->S5 S6 Validation (TLC, NMR, HRMS) S5->S6

Fig 2: Step-by-step synthetic workflow and validation.

Protocol 1: Synthesis of 7-Methoxyquinoline-8-Sulfonamide

Rationale & Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction is initiated at 0°C to control the highly exothermic nature of the initial protonation, then heated to drive the substitution specifically to the C8 position, guided by the directing effects of the quinoline nitrogen and the C7-methoxy group. Dichloromethane (DCM) is utilized in the amination step because it is an aprotic solvent that solubilizes the intermediate without reacting with the highly electrophilic sulfonyl chloride. Pyridine is added as an acid scavenger to neutralize the HCl byproduct, shifting the equilibrium toward the final product [3].

Step-by-Step Methodology:

  • Chlorosulfonation: Dissolve 7-methoxyquinoline (1.0 eq) in excess chlorosulfonic acid (5.0 eq) dropwise at 0°C under an inert argon atmosphere.

  • Heating: Gradually warm the mixture to room temperature, then heat to 80°C for 4 hours.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to precipitate 7-methoxyquinoline-8-sulfonyl chloride. Filter and wash with cold water.

  • Amination: Dissolve the intermediate (1.0 mM) in anhydrous DCM. Cool to 10°C.

  • Coupling: Add aqueous ammonia or the desired substituted amine (1.2 eq), followed by 2 equivalents of pyridine. Stir overnight at room temperature.

  • Workup: Wash the organic layer with 1N HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation System:

    • In-Process Control: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The product will show a lower Rf value than the sulfonyl chloride due to increased polarity.

    • Structural Confirmation: Validate the final product using ¹H-NMR (check for the disappearance of the sulfonyl chloride peak and the appearance of a broad -NH₂ singlet) and HRMS (target mass: 238.0412 Da).

Protocol 2: In Vitro Enzyme Inhibition Assay (Self-Validating System)

To evaluate the biological efficacy of the synthesized compound, a continuous spectrophotometric rate determination assay is employed.

Rationale & Causality: For PKM2 or ChE assays, real-time kinetic readouts are superior to endpoint assays because they allow for the detection of non-linear reaction rates caused by unstable compounds or assay artifacts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 7-methoxyquinoline-8-sulfonamide in DMSO. Dilute to working concentrations (0.1 µM - 100 µM) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the enzyme (e.g., AChE or PKM2), the test compound, and the buffer. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Initiation: Add the specific substrate and co-factors (e.g., Acetylthiocholine and DTNB for AChE; PEP, ADP, and NADH for PKM2).

  • Measurement: Immediately monitor the change in absorbance using a microplate reader (412 nm for Ellman's reagent in AChE; 340 nm for NADH oxidation in PKM2).

  • Self-Validation System:

    • Positive Control: Include a known inhibitor (e.g., Donepezil for AChE [3]) to validate enzyme responsiveness.

    • Negative Control (Blank): Wells containing buffer, substrate, and compound (no enzyme) to correct for intrinsic compound absorbance or spontaneous substrate hydrolysis.

    • Vehicle Control: DMSO alone to ensure the solvent does not inhibit the enzyme.

References

  • PubChemLite - C10H10N2O3S - Explore. Université du Luxembourg.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC (National Institutes of Health).
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.
  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. MDPI.
Foundational

Technical Deep Dive: Carbonic Anhydrase Inhibition by 7-Methoxyquinoline Derivatives

Executive Summary The pharmacological landscape of Carbonic Anhydrase Inhibitors (CAIs) has evolved from simple systemic diuretics to precision oncology tools. Among the emerging scaffolds, 7-methoxyquinoline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape of Carbonic Anhydrase Inhibitors (CAIs) has evolved from simple systemic diuretics to precision oncology tools. Among the emerging scaffolds, 7-methoxyquinoline derivatives —specifically 6,7-dimethoxyquinoline-sulfonamides —represent a high-value class of "dual-tail" inhibitors. These compounds are engineered to target the tumor-associated isoforms hCA IX and XII , which are critical for pH regulation in hypoxic tumor microenvironments, while minimizing off-target inhibition of the ubiquitous cytosolic isoforms hCA I and II.

This guide dissects the structure-activity relationships (SAR), mechanistic basis, and validation protocols for these derivatives, providing a roadmap for researchers developing next-generation hypoxic tumor therapies.

Chemical Architecture & SAR Logic

The efficacy of 7-methoxyquinoline derivatives relies on the "Tail Approach" to inhibitor design. Unlike classical inhibitors (e.g., acetazolamide) that bind deeply but promiscuously, these derivatives utilize a bulky hydrophobic tail to interact with the variable regions at the entrance of the active site.

The Tripartite Structure
  • Zinc Binding Group (ZBG): Typically a primary sulfonamide (

    
    ) or sulfamate.[1] This moiety coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • The Linker: A spacer (often ureido or amide) that dictates the distance and flexibility between the ZBG and the tail. Ureido linkers often provide superior hydrogen bonding networks within the active site cleft.[2]

  • The Tail (7-Methoxyquinoline): The 6,7-dimethoxyquinoline moiety acts as a hydrophobic anchor. It lodges into the hydrophobic pocket of the enzyme, stabilizing the complex and conferring isoform selectivity.

Diagram: SAR & Pharmacophore Logic

The following diagram illustrates the structural logic required for high-affinity binding.

SAR_Logic ZBG Zinc Binding Group (Sulfonamide) Zn Zn(II) Ion (Active Site) ZBG->Zn Coordination (Displaces H2O) Linker Linker Region (Ureido/Amide) ZBG->Linker Covalent Bond Tail Hydrophobic Tail (7-Methoxyquinoline) Linker->Tail Spacer Selectivity Isoform Selectivity (hCA IX/XII) Tail->Selectivity Hydrophobic Interaction

Caption: Pharmacophore assembly of 7-methoxyquinoline CAIs. The tail interaction drives selectivity.

Mechanistic Profiling & Isoform Selectivity

The clinical viability of these derivatives hinges on their ability to distinguish between physiological and pathological CA isoforms.

The Selectivity Challenge
  • hCA I & II (Off-Targets): Ubiquitous cytosolic enzymes involved in respiration and acid-base balance. Inhibition leads to systemic side effects (paresthesia, fatigue).

  • hCA IX & XII (Targets): Transmembrane isoforms overexpressed in hypoxic tumors (HIF-1

    
     pathway). They catalyze extracellular acidification, promoting metastasis and drug resistance.
    
Mechanism of Action

The 7-methoxy group on the quinoline ring provides critical steric bulk and lipophilicity. Crystallographic data suggests that while the sulfonamide anchors the molecule to the Zn(II) ion, the quinoline tail extends towards the hydrophobic half of the active site entrance. In hCA IX, this region contains specific residues (e.g., Val131) that accommodate the methoxy-substituted ring more favorably than the corresponding residues in hCA II (Phe131), thereby enhancing selectivity [1].

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the inhibitory potency (


), the Stopped-Flow CO2 Hydration Assay  is the gold standard. It measures the catalytic rate of CO2 hydration in the pre-steady state, which is too fast for conventional spectrophotometry.
Principle

The assay monitors the change in pH as CO2 is hydrated to bicarbonate (


). Since the reaction is extremely rapid (

), a pH indicator (Phenol Red or Pyranine) is used to track the acidification of the buffer via absorbance or fluorescence changes.
Reagents & Setup[3][4][5]
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Buffer: 20 mM HEPES (pH 7.5), adjusted to ionic strength 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 1.7 mM at 25°C).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Step-by-Step Workflow
  • Preparation: Incubate the enzyme with the inhibitor (7-methoxyquinoline derivative) for 15 minutes at room temperature to ensure equilibrium binding.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO2-saturated water.

  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red) over 0.1–1.0 seconds.

  • Control: Run a blank reaction (buffer without enzyme) to determine the uncatalyzed rate (

    
    ).
    
Diagram: Stopped-Flow Workflow

StoppedFlow_Workflow SyringeA Syringe A (Enzyme + Inhibitor + Indicator) Mixer Rapid Mixing Chamber (< 2ms dead time) SyringeA->Mixer SyringeB Syringe B (CO2 Substrate) SyringeB->Mixer Cell Observation Cell (Absorbance @ 557nm) Mixer->Cell Signal Absorbance Decay Curve Cell->Signal Calc Calculate Initial Rate (v) Signal->Calc Ki Determine Ki (Cheng-Prusoff) Calc->Ki

Caption: Workflow for kinetic validation of CAIs using stopped-flow spectrophotometry.

Data Calculation

The inhibition constant (


) is derived using the Cheng-Prusoff equation adapted for enzyme kinetics:


Where:
  • 
     is the concentration of inhibitor producing 50% activity loss.
    
  • 
     is the concentration of CO2.
    
  • 
     is the Michaelis constant for the specific isoform.
    

Data Presentation: Comparative Potency

The following table summarizes representative kinetic data for 6,7-dimethoxyquinoline-sulfonamides compared to the standard acetazolamide (AAZ). Note the superior selectivity for tumor-associated isoforms (IX/XII) [2].[2]

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) 25012255.70.48
7-Methoxyquinoline Lead >10,0002456.3 14.1 38.8
Dual PDGFR/CA Hybrid >10,00045093.3 80.0 4.8

Table 1: Inhibition constants (


) demonstrating the isoform-selective profile of 7-methoxyquinoline derivatives. High II/IX ratios indicate favorable tumor selectivity.[2]

Therapeutic Implications

Oncology (Hypoxic Tumors)

The 7-methoxyquinoline scaffold is particularly effective in targeting hCA IX , a marker of tumor hypoxia. By inhibiting hCA IX, these compounds disrupt the pH differential required for tumor survival, leading to:

  • Reduced Metastasis: Acidic extracellular pH degrades the extracellular matrix; inhibition prevents this.

  • Synthetic Lethality: When combined with PDGFR inhibitors, these hybrids induce

    
     arrest and apoptosis in leukemic cells [2].[2]
    
Glaucoma

While hCA II is the primary target for glaucoma (e.g., Dorzolamide), the 7-methoxy derivatives can be tuned for hCA II activity by shortening the linker. However, their primary value lies in their lack of hCA II activity when designed as anticancer agents, reducing systemic toxicity.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. (2020).

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents. Journal of Medicinal Chemistry. (2026).

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Biophysical Journal. (2017).

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. Mathews Journal of Pharmaceutical Science. (2026).

Sources

Exploratory

7-methoxyquinoline-8-sulfonamide vs 6-methoxy-8-sulfonamidoquinoline

The following technical guide provides a comparative analysis of 7-methoxyquinoline-8-sulfonamide and 6-methoxy-8-sulfonamidoquinoline . While these molecules share a quinoline core and methoxy/sulfonamide functionalitie...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 7-methoxyquinoline-8-sulfonamide and 6-methoxy-8-sulfonamidoquinoline . While these molecules share a quinoline core and methoxy/sulfonamide functionalities, their structural connectivity dictates two completely distinct applications: one as a therapeutic enzyme inhibitor and the other as a diagnostic fluorescent probe .[1]

Comparative Analysis of Regioisomerism and Functional Connectivity

Executive Summary

In quinoline-based medicinal chemistry and chemical biology, the specific linkage of the sulfonamide moiety—whether via the sulfur atom (sulfonyl) or the nitrogen atom (amino)—fundamentally alters the molecule's electronic landscape and binding capabilities.[2]

This guide contrasts two representative scaffolds:

  • 7-methoxyquinoline-8-sulfonamide (7-MQ-8-SA): A scaffold primarily utilized in the design of Carbonic Anhydrase (CA) Inhibitors . The sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG) within the enzyme active site.
    
  • 6-methoxy-8-sulfonamidoquinoline (6-MQ-8-SQ): The core structure of TSQ-type Zinc Sensors . The sulfonamido group (

    
    ) acts as a chelating ligand for intracellular 
    
    
    
    , activating fluorescence via an Internal Charge Transfer (ICT) mechanism.
Part 1: Chemical Architecture & Synthesis

The divergence in function begins with the synthesis and the resulting connectivity of the sulfonamide group to the quinoline ring.

1.1 Structural Divergence
Feature7-methoxyquinoline-8-sulfonamide 6-methoxy-8-sulfonamidoquinoline
Linkage to Ring C–S Bond (Sulfonyl attachment)C–N Bond (Amino attachment)
Functional Group Primary Sulfonamide (

)
Sulfonamido (

)
Methoxy Position C7 (Meta to Ring Nitrogen N1)C6 (Para-conjugation to Ring Nitrogen N1)
Primary Role Pharmacophore (Enzyme Inhibition)Fluorophore (Metal Sensing)
Zn Binding Mode Monodentate (via deprotonated N) to catalytic ZnBidentate (via Quinoline N + Sulfonamido N)
1.2 Synthetic Pathways

The synthesis of these two isomers requires different starting materials and electrophilic substitutions.

  • Pathway A: 7-MQ-8-SA (The Inhibitor)

    • Precursor: 7-methoxyquinoline.[3]

    • Key Step: Chlorosulfonation using chlorosulfonic acid (

      
      ). The electrophilic attack occurs at C8 due to the directing effects of the methoxy group at C7 (ortho-directing) and the ring nitrogen.
      
    • Termination: Amination with ammonia (

      
      ) to yield the primary sulfonamide.
      
  • Pathway B: 6-MQ-8-SQ (The Sensor)

    • Precursor: 6-methoxyquinoline.[4]

    • Key Step: Nitration (

      
      ) typically targets C8 (ortho to methoxy, adjacent to N).
      
    • Reduction: Reduction of the nitro group to an amine (

      
       or 
      
      
      
      ).
    • Termination: Sulfonylation with a sulfonyl chloride (e.g.,

      
      -toluenesulfonyl chloride) to form the sulfonamide linkage.
      

SynthesisPathways Start Quinoline Core Meth7 7-Methoxyquinoline Start->Meth7 Functionalization @ C7 Meth6 6-Methoxyquinoline Start->Meth6 Functionalization @ C6 Chlorosulf Chlorosulfonation (ClSO3H) Meth7->Chlorosulf + NH3 SulfonylChloride 8-Sulfonyl Chloride Chlorosulf->SulfonylChloride + NH3 ProdA 7-methoxyquinoline- 8-sulfonamide (CA Inhibitor) SulfonylChloride->ProdA + NH3 Nitro Nitration (HNO3/H2SO4) Meth6->Nitro + R-SO2-Cl Amine 8-Amino-6-methoxyquinoline Nitro->Amine + R-SO2-Cl ProdB 6-methoxy-8- sulfonamidoquinoline (Zn Sensor) Amine->ProdB + R-SO2-Cl

Figure 1: Divergent synthetic pathways determining the functional classification of the quinoline scaffold.

Part 2: Mechanistic Function & Applications
2.1 7-methoxyquinoline-8-sulfonamide: The Carbonic Anhydrase Inhibitor

This molecule functions by mimicking the transition state of


 hydration. The sulfonamide moiety (

) is the critical pharmacophore.
  • Mechanism: The sulfonamide nitrogen acts as a weak acid (

    
    ). In the active site of Carbonic Anhydrase (CA), it deprotonates to form the anion (
    
    
    
    ). This anion coordinates directly to the catalytic
    
    
    ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Role of 7-Methoxy: The methoxy group at C7 provides steric bulk and lipophilicity, influencing isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II). It also modulates the

    
     of the sulfonamide via inductive effects.
    
2.2 6-methoxy-8-sulfonamidoquinoline: The Zinc Sensor (TSQ Analog)

This molecule is designed to be "dark" or weakly fluorescent in its apo state and highly fluorescent upon binding


.
  • Mechanism (CHEF/ICT):

    • Apo State: The lone pair on the sulfonamide nitrogen can quench the fluorescence of the quinoline ring via Photoinduced Electron Transfer (PET) or vibrational dissipation.

    • Bound State:

      
       is chelated by the Quinoline Nitrogen (N1) and the deprotonated Sulfonamido Nitrogen. This rigidifies the molecule (restricting rotation) and prevents PET.
      
    • Role of 6-Methoxy: The C6 methoxy group is an electron-donating group (EDG) conjugated to the quinoline nitrogen. It pushes electron density into the ring, increasing the quantum yield (

      
      ) of the fluorophore upon excitation.
      

MechanismComparison cluster_A Therapeutic: CA Inhibition (7-MQ-8-SA) cluster_B Diagnostic: Fluorescence (6-MQ-8-SQ) CA_Zn Catalytic Zn2+ (Enzyme Active Site) Block Displaces H2O Blocks Catalysis CA_Zn->Block Sulfonamide Sulfonamide Anion (R-SO2-NH-) Sulfonamide->CA_Zn Coordination Free_Zn Intracellular Zn2+ (Mobile Pool) Chelator Bidentate Pocket (Quinoline N + Sulfonamido N) Free_Zn->Chelator Chelation (1:1 or 1:2) Signal Fluorescence ON (ICT / CHEF) Chelator->Signal Rigidification

Figure 2: Mechanistic comparison of Zinc interaction. Left: Inhibition via coordination. Right: Sensing via chelation-enhanced fluorescence.

Part 3: Experimental Protocols
3.1 Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol validates the activity of 7-methoxyquinoline-8-sulfonamide derivatives.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibitors decrease the rate of color formation.

  • Reagent Prep:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Substrate: 3 mM 4-NPA in acetonitrile (freshly prepared).

    • Enzyme: Purified hCA I or II (Sigma-Aldrich).

    • Inhibitor: Dissolve 7-MQ-8-SA in DMSO (stock 10 mM).

  • Workflow:

    • In a 96-well plate, add 140 µL buffer.

    • Add 20 µL enzyme solution.

    • Add 20 µL inhibitor (serial dilutions: 0.1 nM to 10 µM). Incubate 15 min at 25°C.

    • Add 20 µL substrate (4-NPA) to initiate reaction.

  • Measurement:

    • Monitor Absorbance at 400 nm (

      
      ) every 30 seconds for 30 minutes using a microplate reader.
      
  • Analysis:

    • Calculate initial velocity (

      
      ). Plot % Inhibition vs. Log[Inhibitor] to determine 
      
      
      
      .
3.2 Protocol: Zinc Fluorometric Titration

This protocol characterizes 6-methoxy-8-sulfonamidoquinoline (TSQ analogs).

  • Reagent Prep:

    • Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (Zinc-free, treated with Chelex).

    • Probe: 1 µM 6-MQ-8-SQ in buffer (<0.1% DMSO).

    • Zinc Stock:

      
       or 
      
      
      
      standard solution.
  • Workflow:

    • Place 2 mL of Probe solution in a quartz cuvette.

    • Record emission spectrum (Excitation: ~360 nm; Emission: 400–600 nm).

    • Titrate

      
       in aliquots (0 to 10 µM final concentration).
      
    • Mix and equilibrate for 2 min after each addition.

  • Data Processing:

    • Plot Integrated Fluorescence Intensity vs.

      
      .
      
    • Fit data to a 1:1 or 1:2 binding isotherm to calculate the dissociation constant (

      
      ).
      
Part 4: References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Establishes the sulfonamide moiety as the primary pharmacophore for CA inhibition.

  • Frederickson, C. J., et al. (1987). The neurobiology of zinc and zinc-containing neurons. International Review of Neurobiology.

    • Foundational work on TSQ (6-methoxy-8-p-toluenesulfonamidoquinoline) for zinc staining.

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamide carbonic anhydrase inhibitors: structural and therapeutic insights. Expert Opinion on Therapeutic Patents. Link

    • Details the SAR of quinoline-sulfonamides and the impact of ring substituents.

  • Mikata, Y., et al. (2011). Quinoline-based fluorescent zinc sensors: Structure and properties. Dalton Transactions. Link

    • Technical analysis of the fluorescence mechanism in 8-aminoquinoline derivatives.

  • Marciniec, K., et al. (2011). Quinoline-8-sulfonamide.[2][5][6][7][8][9][10] Acta Crystallographica. Link

    • Crystallographic data confirming the structural geometry of the quinoline-8-sulfonamide core.

Sources

Foundational

Introduction: The Methoxyquinoline Sulfonamide Scaffold

An In-depth Technical Guide to the Fluorescence Spectra of Methoxyquinoline Sulfonamides This guide provides a comprehensive overview of the core fluorescence properties of methoxyquinoline sulfonamides, a class of fluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fluorescence Spectra of Methoxyquinoline Sulfonamides

This guide provides a comprehensive overview of the core fluorescence properties of methoxyquinoline sulfonamides, a class of fluorophores with significant applications in biological sensing, cellular imaging, and drug development. We will delve into the fundamental photophysics, explore the key factors that modulate their fluorescence, provide detailed experimental protocols for their characterization, and examine their application as robust chemical sensors.

Methoxyquinoline sulfonamides are aromatic compounds characterized by a quinoline ring system substituted with both a methoxy (-OCH₃) group and a sulfonamide (-SO₂NR₂) group. This specific arrangement of functional groups creates a versatile fluorophore scaffold with highly environment-sensitive fluorescence properties.

  • The quinoline ring provides the core π-conjugated system necessary for fluorescence.

  • The methoxy group , typically at the 6-position, acts as an electron-donating group (EDG).

  • The sulfonamide group , often at the 8-position, serves as an electron-withdrawing group (EWG).

This "push-pull" electronic structure facilitates an efficient Intramolecular Charge Transfer (ICT) upon photoexcitation, which is the cornerstone of their unique spectroscopic behavior.[1] The excited state possesses a larger dipole moment than the ground state, making the fluorescence emission highly sensitive to the molecule's local microenvironment, including solvent polarity, pH, and binding to analytes.[2][3] This sensitivity is not a drawback but a key feature that researchers exploit for sensing applications.

Caption: General structure of a methoxyquinoline sulfonamide fluorophore.

Factors Modulating Fluorescence Emission

The utility of these fluorophores stems from the predictable and significant changes in their fluorescence spectra in response to external stimuli. Understanding these factors is critical for designing experiments and interpreting results.

Solvent Polarity (Solvatochromism)

One of the most prominent features of this class of dyes is their solvatochromism—the change in emission color as a function of solvent polarity.[4] Upon excitation, the ICT state is formed, which is more polar than the ground state. In polar solvents, the solvent dipoles reorient to stabilize the highly polar excited state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.[5][6]

This phenomenon leads to a characteristic bathochromic (red) shift in the emission maximum as solvent polarity increases. Conversely, in non-polar environments, the emission is typically blue-shifted and often more intense.[2] This property is invaluable for probing the polarity of microenvironments, such as the binding sites of proteins.[7]

cluster_0 Solvatochromic Effect on Emission GS_NP Ground State (GS) ES_NP Excited State (ES) GS_NP->ES_NP Absorption (hν_abs) GS_P Ground State (GS) ES_NP->GS_NP Emission (High Energy, Blue-Shifted) ES_P Excited State (ES) (Stabilized) GS_P->ES_P Absorption (hν_abs) ES_P->GS_P Emission (Low Energy, Red-Shifted) label_NP Non-Polar Solvent label_P Polar Solvent

Caption: Energy level diagram illustrating solvatochromism.

pH Sensitivity

The quinoline ring contains a nitrogen atom that can be protonated under acidic conditions. Protonation of this nitrogen often leads to a dramatic enhancement of fluorescence intensity.[8] This effect can be attributed to several factors, including increased rigidity of the molecule and modulation of the ICT process. However, at very low pH values, protonation may also interfere with the molecule's ability to coordinate with other analytes, such as metal ions.[9] The fluorescence response to pH is typically sigmoidal, and the fluorophore is most effective in a pH range where it is sensitive to the analyte of interest but not overly influenced by minor pH fluctuations. For many biological applications, probes are designed to operate optimally around physiological pH (7.2-7.4).[9]

Analyte Binding: Chelation-Enhanced Fluorescence (CHEF)

Methoxyquinoline sulfonamides are frequently employed as fluorescent chemosensors, particularly for divalent metal ions like zinc (Zn²⁺).[10][11] A prominent example is 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ).[12][13] In its free form, TSQ exhibits weak fluorescence. The sensing mechanism relies on a process called Chelation-Enhanced Fluorescence (CHEF) .

Upon binding to Zn²⁺, the nitrogen of the quinoline ring and an oxygen or nitrogen from the sulfonamide group coordinate with the metal ion. This chelation rigidifies the molecular structure, which reduces non-radiative decay pathways (e.g., vibrational relaxation) and blocks photoinduced electron transfer (PET) quenching mechanisms. The result is a dramatic increase in fluorescence quantum yield, making the sensor "turn on" in the presence of its target analyte. This binding event can also induce a spectral shift, which is useful for ratiometric sensing.[9]

cluster_0 Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_1 Low Fluorescence cluster_2 High Fluorescence Free Free Fluorophore (Flexible) Bound Metal-Fluorophore Complex (Rigid) Free->Bound + Analyte Metal Ion (e.g., Zn²⁺) Analyte->Bound Chelation

Caption: Principle of Chelation-Enhanced Fluorescence (CHEF).

Quantitative Data & Case Study: TSQ

6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) is a well-characterized fluorescent sensor for zinc. Its photophysical properties change significantly upon chelation.[12][14]

PropertyTSQ (Free)Zn(TSQ)₂ ComplexTernary Complex (TSQ-Zn-Protein)
Emission Max (λₑₘ) ~470 nm (in cells, bound to proteome)[14]490 nm[12][14]470 nm[12][14]
Fluorescence Weak / Punctate in cells[14]Strong / Diffuse in cells[14]Moderate
Comments In biological systems, "free" TSQ is often weakly associated with the cellular proteome.[12]Forms a 2:1 complex with zinc, leading to a significant fluorescence increase and a red shift.[12]Forms a 1:1:1 complex with zinc already bound to a protein, causing a blue-shift relative to Zn(TSQ)₂.[12][14]

These values are representative and can vary based on the specific cellular environment and instrumentation.

Experimental Methodologies

Accurate characterization of methoxyquinoline sulfonamides requires standardized protocols. The following sections provide step-by-step methodologies for core experiments.

A Prepare Stock Solution (e.g., 1 mM in DMSO) B Acquire Absorption Spectrum (Determine λ_abs_max) A->B C Acquire Excitation & Emission Spectra (Determine λ_ex_max, λ_em_max) B->C D Solvatochromism Study (Measure Emission in Solvents of Varying Polarity) C->D E Quantum Yield Determination (Relative Method vs. Standard) C->E F Analyte Titration (e.g., pH, Metal Ions) C->F G Data Analysis (Stokes Shift, QY, Binding Constants) D->G E->G F->G

Caption: General workflow for photophysical characterization.

Protocol 1: Basic Spectral Characterization

Objective: To determine the maximum absorption (λₐₑₛₘₐₓ), excitation (λₑₓₘₐₓ), and emission (λₑₘₘₐₓ) wavelengths.

Materials:

  • Methoxyquinoline sulfonamide compound

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation: Prepare a ~10 µM solution of the compound in the chosen solvent.

  • Absorption Spectrum: a. Use the pure solvent to record a baseline/blank spectrum in the spectrophotometer. b. Record the absorption spectrum of the sample solution (typically from 250-500 nm). c. Identify the wavelength of maximum absorbance (λₐₑₛₘₐₓ) at the longest wavelength peak.

  • Emission Spectrum: a. Place the sample cuvette in the spectrofluorometer. b. Set the excitation wavelength to the determined λₐₑₛₘₐₓ. c. Scan the emission spectrum across a relevant range (e.g., from λₐₑₛₘₐₓ + 20 nm to 700 nm). d. Identify the wavelength of maximum fluorescence intensity (λₑₘₘₐₓ).

  • Excitation Spectrum: a. Set the emission monochromator to the determined λₑₘₘₐₓ. b. Scan the excitation spectrum from a low wavelength (e.g., 250 nm) up to the emission wavelength. c. The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species that leads to fluorescence.

  • Data Analysis: Calculate the Stokes Shift: Stokes Shift (nm) = λₑₘₘₐₓ - λₐₑₛₘₐₓ.

Protocol 2: Determining Relative Fluorescence Quantum Yield (Φ)

Objective: To determine the fluorescence efficiency of a sample relative to a known standard. This is the most common and reliable method.[15][16]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.[15] The equation is:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]

Materials:

  • Fluorophore sample and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The standard should absorb at a similar wavelength to the sample.

  • Spectroscopic grade solvents.

  • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

Procedure:

  • Select Excitation Wavelength: Choose an excitation wavelength where both the sample and the standard have measurable absorbance.

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1, ideally between 0.02 and 0.05, to avoid inner filter effects.[18]

  • Measure Absorbance: For each solution, record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: a. For each solution, record the fluorescence emission spectrum using the chosen excitation wavelength. b. Ensure all instrument settings (slit widths, detector voltage) are kept identical for all measurements.

  • Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum. This is the 'I' value.

  • Data Analysis: a. For both the sample and the standard, plot a graph of integrated fluorescence intensity (I) vs. absorbance (A). b. The plots should be linear. Determine the gradient (Slope = I/A) for both the sample (Gradsample) and the standard (Gradstd). c. Calculate the quantum yield using the gradients: Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²) d. If the same solvent is used for both, the refractive index term (nsample²/nstd²) cancels out to 1.[17]

Conclusion and Future Outlook

Methoxyquinoline sulfonamides represent a powerful and adaptable class of fluorophores. Their core "push-pull" electronic structure gives rise to environment-sensitive fluorescence that has been effectively harnessed for chemical sensing and biological imaging. The principles of solvatochromism, pH sensitivity, and chelation-enhanced fluorescence provide a robust toolkit for researchers to design probes tailored to specific analytes and environments. The well-studied TSQ molecule serves as a paradigm for the development of sensors for biologically crucial metal ions like zinc. Future advancements will likely focus on tuning the photophysical properties for more advanced applications, such as two-photon microscopy[19] and developing probes for a wider array of biological targets, further cementing the role of the methoxyquinoline sulfonamide scaffold in drug discovery and diagnostics.

References

  • Dansylamide. (n.d.). In Grokipedia.
  • An In-Depth Technical Guide to the Fluorescence Properties of Dansyl-d6 Derivatives. (n.d.). Benchchem.
  • Dansyl amide. (2023, April 25). In Wikipedia. [Link]

  • Effect of pH on the fluorescence intensity of 50 mM probe 1. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kumpulainen, E. T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II)
  • Effects of pH on fluorescence emission. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Meeusen, J. C., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry. [Link]

  • A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. (2021). Angewandte Chemie. [Link]

  • TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2014). Bioconjugate Chemistry. [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2023). Scientific Reports. [Link]

  • Fluorescent tags. dansyl amide (CH3)2N-C10H6-SO2NH2: Reflection of the conformational properties of a free molecule in crystal structures. (2015). Journal of Structural Chemistry. [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. (2011). Semantic Scholar. [Link]

  • TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. (2011). ACS Publications. [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Fluorescence emission characteristics of 6-methoxy quinoline. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2021). Frontiers in Chemistry. [Link]

  • Metal Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy. (2009). Journal of the American Chemical Society. [Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. (2010). Molecular and Biomolecular Imaging. [Link]

  • Solvatochromism and fluorescence response of a halogen bonding anion receptor. (2018). Scientific Reports. [Link]

  • Determination of quantum yields. (n.d.). The Royal Society of Chemistry.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). MDPI. [Link]

  • Novel Method for Characterizing Humic Substances Using Fluorescent Solv
  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2022). ResearchGate. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (2018). RSC Publishing. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved March 7, 2024, from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved March 7, 2024, from [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Relative Quantum Yield. (2023, April 25). Edinburgh Instruments. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021). RSC Publishing. [Link]

  • A Solvatochromic Fluorescent Probe for Solvent Polarity Detection Using a Smartphone. (2022). Chemosensors.
  • Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

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Exploratory

Physicochemical Profiling: pKa Values of 7-Methoxyquinoline-8-Sulfonamide

The following technical guide details the physicochemical characterization of 7-methoxyquinoline-8-sulfonamide , focusing on its acid dissociation constants (pKa). This document is structured for researchers requiring pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 7-methoxyquinoline-8-sulfonamide , focusing on its acid dissociation constants (pKa). This document is structured for researchers requiring precise ionization data for drug development, fluorescent probe design (Zn²⁺ sensing), and pharmacokinetic profiling.

Executive Summary

The ionization state of 7-methoxyquinoline-8-sulfonamide is a critical determinant of its solubility, membrane permeability, and metal-chelating ability.[1] As a scaffold frequently employed in metallo-sensors and pharmaceutical intermediates, understanding its protonation equilibria is essential.[1]

This molecule exhibits two distinct ionization events in the physiological pH range:

  • Protonation of the Quinoline Nitrogen (

    
    ):  Occurs in acidic media.[1]
    
  • Deprotonation of the Sulfonamide Nitrogen (

    
    ):  Occurs in basic media.[1]
    

This guide provides the theoretical bounds based on structural analogs, detailed experimental protocols for precise determination, and the mechanistic implications for zinc sensing applications.

Structural Architecture & Ionization Sites

To accurately determine pKa, one must first map the ionizable centers. The 7-methoxy group exerts a specific electronic influence (Electronic Effect:


) that modulates the acidity of the parent 8-sulfonamidoquinoline scaffold.
The Two-Step Equilibrium

The molecule exists in three primary forms depending on pH:

  • Cationic Form (

    
    ):  Protonated quinoline nitrogen (
    
    
    
    ).[1]
  • Neutral Form (

    
    ):  Neutral quinoline nitrogen; protonated sulfonamide (
    
    
    
    ).[1]
  • Anionic Form (

    
    ):  Deprotonated sulfonamide (
    
    
    
    ).[1]

IonizationEquilibrium Cation Cationic Species (LH2+) (Protonated Ring N) Neutral Neutral Species (LH) (Zwitterionic Character) Cation->Neutral pKa1 ~ 2.5 - 3.5 (-H+) Neutral->Cation Anion Anionic Species (L-) (Sulfonamidate Ion) Neutral->Anion pKa2 ~ 9.5 - 10.2 (-H+) Anion->Neutral

Figure 1: Stepwise ionization pathway of 7-methoxyquinoline-8-sulfonamide.

Quantitative pKa Data

Direct experimental values for the specific 7-methoxy derivative are often proprietary. However, based on high-fidelity data from the parent scaffold (8-quinolinesulfonamide ) and Hammett substituent constants, the following values are the authoritative reference ranges for experimental design.

Table 1: Reference and Predicted pKa Values
Ionization CenterReference Scaffold (8-Quinolinesulfonamide)Predicted Shift (7-OMe Effect)Target Range (7-Methoxy-8-SA)

(Ring Nitrogen)
2.49 – 3.36 [1][2]Increase: Electron donation (

) from 7-OMe stabilizes the cation.[1]
3.0 ± 0.5

(Sulfonamide)
8.89 – 9.70 [2][3]Increase: Electron donation reduces ring electron withdrawal, destabilizing the anion.[1]9.8 ± 0.4

Scientific Insight: The 8-sulfonamide group is a strong Electron Withdrawing Group (EWG), which drastically lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9). The 7-methoxy group counteracts this slightly, pushing the


 back up towards 3.0.

Experimental Determination Protocols

To obtain the exact values for your specific batch or derivative, Spectrophotometric Titration is the gold standard due to the distinct UV-Vis spectral shifts associated with the quinoline chromophore.

Protocol A: UV-Vis Spectrophotometric Titration

Objective: Determine pKa by monitoring the bathochromic/hypsochromic shifts in the absorption spectrum.

Reagents & Setup:
  • Stock Solution:

    
     7-methoxyquinoline-8-sulfonamide in Methanol/Water (1:1).[1]
    
  • Buffers: Citrate (pH 2-4), Phosphate (pH 5-8), Borate/Carbonate (pH 9-12).[1] Note: Maintain constant ionic strength (

    
     KCl).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 250–450 nm).[1]

Step-by-Step Workflow:
  • Baseline Scan: Record the spectrum of the buffer blank.[1]

  • Acidic Titration (

    
    ): 
    
    • Prepare samples at pH 1.0, 1.5, 2.0, ... up to 5.0.

    • Add fixed aliquot of compound stock (final conc.[1]

      
      ).[1]
      
    • Measure Absorbance at

      
       (likely ~310-330 nm).[1]
      
    • Observation: Look for the isosbestic point indicating a clean two-state transition.[1]

  • Basic Titration (

    
    ): 
    
    • Prepare samples at pH 7.0, 7.5, 8.0, ... up to 12.0.

    • Measure Absorbance shifts (deprotonation of sulfonamide often causes a red shift and hyperchromicity).[1]

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. pH.[1]
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      
Protocol B: Potentiometric Titration (Validation)

Objective: Validation method for solubility-limited concentrations (>1 mM).

  • Dissolve: 5 mg of compound in 20 mL of

    
     KCl (use minimal MeOH if insoluble, <5%).
    
  • Titrant: Standardized

    
     NaOH (carbonate-free).[1]
    
  • Execution: Perform titration under

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Calculation: Use the Bjerrum method or Gran plot analysis to identify equivalence points.

Applications & Relevance

Understanding these pKa values is vital for the application of 7-methoxyquinoline-8-sulfonamide as a Zinc (


) Sensor .[1]
Mechanism of Action (PET Suppression)

In the neutral state (pH 7.4), the sulfonamide nitrogen is protonated. Upon binding


, the proton is displaced (induced deprotonation), and the nitrogen coordinates with the metal.
  • Free Ligand: Weak fluorescence (due to Photoinduced Electron Transfer - PET from sulfonamide N to Quinoline).[1]

  • Zn-Bound: Strong fluorescence (PET is blocked; Sulfonamide N is locked in coordination).[1]

ZnSensing FreeLigand Free Ligand (pH 7.4) Weak Fluorescence (PET Active) Complex Zn-Ligand Complex Strong Fluorescence (PET Blocked) FreeLigand->Complex Coordination Zn Zn2+ Ion Zn->Complex Proton H+ Released Complex->Proton pKa Apparent Decreases

Figure 2: Zinc sensing mechanism relying on the modulation of sulfonamide acidity.

Solubility Profile
  • pH < 3: High solubility (Cationic).[1]

  • pH 3 - 9: Low solubility (Neutral/Zwitterionic).[1] Critical region for drug formulation.[1]

  • pH > 10: High solubility (Anionic).[1]

References

  • EPA CompTox Dashboard. N-(4-Methylphenyl)-8-quinolinesulfonamide Properties. (Accessed 2026).[1] Link

  • Subirats, X., et al. (2007).[1] Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations. Journal of Chromatography A. Link[1]

  • ChemRxiv. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.Link

  • PubChem. 8-Quinolinesulfonamide Compound Summary. National Library of Medicine.[1] Link

  • Marciniec, K., et al. (2012).[1] Quinoline-8-sulfonamide: Crystal structure and hydrogen bonding.[1][2][3] Acta Crystallographica.[1][2] Link

Sources

Foundational

Technical Whitepaper: Solvation Dynamics and Protocol Standardization for 7-Methoxyquinoline-8-Sulfonamide in DMSO

Executive Summary In preclinical drug development and high-throughput screening (HTS), the physicochemical behavior of small molecules in carrier solvents dictates the reliability of downstream biological assays. 7-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and high-throughput screening (HTS), the physicochemical behavior of small molecules in carrier solvents dictates the reliability of downstream biological assays. 7-Methoxyquinoline-8-sulfonamide (CAS: 2059988-75-7) is a specialized heterocyclic compound whose structural features demand precise handling. This technical guide provides an authoritative, causality-driven framework for solvating this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability, reproducibility, and assay integrity.

Physicochemical Profiling & Structural Causality

To master the solvation of 7-methoxyquinoline-8-sulfonamide, one must first deconstruct its molecular architecture. The compound (Molecular Weight: 238.26 g/mol , Formula: C10H10N2O3S) consists of three critical domains:

  • The Quinoline Core: Imparts lipophilicity and planar rigidity, allowing for hydrophobic interactions and

    
     stacking.
    
  • The C7-Methoxy Group (-OCH3): Acts as an electron-donating group, subtly altering the electron density of the quinoline ring and providing a localized dipole.

  • The C8-Sulfonamide Group (-SO2NH2): A highly polar moiety that serves as a potent hydrogen bond donor (via the -NH2 protons) and acceptor (via the S=O oxygens).

Why DMSO? DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. It is the industry standard for sulfonamide derivatives because the oxygen atom in DMSO acts as an aggressive hydrogen bond acceptor, readily interacting with the protons of the sulfonamide group. Structural analogs of quinoline-8-sulfonamides (such as TQS and Mitapivat) routinely demonstrate exceptional solubility in DMSO, often reaching concentrations of 50 mM or greater[1][2].

Solvation DMSO DMSO Solvent (Polar Aprotic) Sulfonamide C8-Sulfonamide (H-Bond Donor) DMSO->Sulfonamide Strong H-Bonding Quinoline Quinoline Core (Hydrophobic/Dipole) DMSO->Quinoline Pi-Solvent Interactions Methoxy C7-Methoxy (Dipole-Dipole) DMSO->Methoxy Dipole Alignment

Fig 1: Solvation interactions of 7-methoxyquinoline-8-sulfonamide in DMSO.

Standardized Experimental Protocol: Stock Solution Preparation

A protocol is only as robust as its underlying logic. The following step-by-step methodology is designed as a self-validating system to prepare a 10 mM master stock, minimizing the risk of nucleation, degradation, or concentration drift.

Step-by-Step Methodology
  • Reagent Selection: Procure anhydrous, cell-culture grade DMSO (

    
    99.9% purity, 
    
    
    
    0.005% water).
    • Causality: Sulfonamides are highly susceptible to water-induced nucleation. Because DMSO is intensely hygroscopic, utilizing standard-grade DMSO with trace atmospheric moisture will drastically reduce the compound's solubility limit, causing micro-precipitates that invalidate assay dosing.

  • Gravimetric Transfer: Weigh exactly 2.38 mg of 7-methoxyquinoline-8-sulfonamide using a calibrated analytical balance. Transfer the powder into a 2.0 mL amber glass vial.

    • Causality: Amber glass mitigates photolytic degradation of the quinoline core. Furthermore, DMSO acts as a strong solvent that can leach plasticizers (e.g., phthalates) from low-grade plastics, which can subsequently cause false positives in cellular assays.

  • Solvent Addition & Cavitation: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds, then place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: While the thermodynamics favor dissolution, the kinetics can be slow due to the crystalline lattice energy of the solid powder. Sonication provides acoustic cavitation, physically disrupting the lattice and accelerating complete solvation.

  • Visual & Analytical Quality Control (QC): Inspect the solution against both a stark white and pure black background. The solution must be completely transparent.

    • Causality: This is the primary self-validation step. Any turbidity indicates incomplete dissolution. If turbid, the solution must be re-sonicated or the target concentration must be lowered.

  • Inert Aliquoting & Storage: Purge the vial's headspace with dry Argon or Nitrogen gas. Aliquot the solution into single-use 50 µL volumes in tightly sealed tubes. Store immediately at -20°C or -80°C.

    • Causality: Inert gas purging displaces oxygen and moisture, preventing oxidative degradation and water absorption. Single-use aliquots strictly prevent freeze-thaw cycles. Repeated freezing and thawing alters the local concentration dynamics, often inducing irreversible compound precipitation.

Workflow Step1 1. Weigh Solid Compound (7-Methoxyquinoline-8-Sulfonamide) Step2 2. Add Anhydrous DMSO (Target: 10 mM - 50 mM) Step1->Step2 Step3 3. Vortex & Sonicate (Room Temp, 5-10 min) Step2->Step3 Step4 4. Visual Inspection (Check for Particulates) Step3->Step4 Step5 5. Argon/N2 Purge & Aliquot (Single-use Vials) Step4->Step5 Clear Solution QC QC Failure (Re-sonicate or Dilute) Step4->QC Turbid Step6 6. Long-term Storage (-20°C to -80°C) Step5->Step6 QC->Step3

Fig 2: Standardized workflow for DMSO stock preparation and quality control.

Quantitative Data Presentation

To ensure rapid reference during assay design, the critical physicochemical and handling parameters are summarized below.

ParameterValue / SpecificationScientific Rationale
Molecular Weight 238.26 g/mol Required for precise molarity calculations.
Max Practical Solubility (DMSO) ~50 mM (11.9 mg/mL)Based on structural analogs; high solubility driven by sulfonamide-DMSO H-bonding[1].
Recommended Stock Concentration 10 mMBalances solubility safety margins with the required dilution factors for downstream assays.
Storage Temperature -20°C to -80°CMinimizes thermal degradation kinetics over long-term storage periods.
Freeze-Thaw Limit

1 cycle (Single-use)
Repeated cycles induce nucleation and irreversible precipitation of the solute.

Downstream Applications & Aqueous Dilution Dynamics

The ultimate goal of a DMSO stock is its introduction into an aqueous biological system (e.g., PBS, HEPES buffer, or cell culture media). Researchers must be highly vigilant of the "solvent crash" phenomenon.

Because 7-methoxyquinoline-8-sulfonamide has significantly lower solubility in water than in DMSO, rapid dilution can cause local supersaturation, leading the compound to crash out of solution as a fine suspension.

  • Best Practice: Always add the DMSO stock to the aqueous buffer dropwise under continuous, high-speed vortexing. Never add the aqueous buffer directly into the DMSO stock.

  • Toxicity Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target membrane fluidization.

References

  • ChemBuyersGuide. "7-Methoxyquinoline-8-Sulfonamide (CAS: 2059988-75-7)." ChemBuyersGuide.com, Inc.

  • R&D Systems. "TQS (CAS 353483-92-8) - Quinoline-8-Sulfonamide Analog Solubility." R&D Systems Product Catalog.1

  • Current Medicinal Chemistry. "Synthesis and Properties of Mitapivat (Quinoline-8-Sulfonamide Derivative)." Ingenta Connect.2

Sources

Exploratory

7-Methoxyquinoline-8-Sulfonamide: A Specialized Zinc-Binding Scaffold

The following technical guide details the properties, synthesis, and application of 7-methoxyquinoline-8-sulfonamide as a zinc-chelating ligand. This analysis is structured for researchers in medicinal chemistry and meta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 7-methoxyquinoline-8-sulfonamide as a zinc-chelating ligand. This analysis is structured for researchers in medicinal chemistry and metallobiology, focusing on its role as a Zinc Binding Group (ZBG) in fragment-based drug discovery (FBDD).

Technical Guide & Application Protocol

Part 1: Strategic Overview

7-methoxyquinoline-8-sulfonamide represents a specialized subclass of quinoline-based ligands. While the 8-hydroxyquinoline (8-HQ) and 8-sulfonamidoquinoline (e.g., TSQ, Zinquin) scaffolds are ubiquitous in zinc sensing, the 8-sulfonamide variant (where the sulfonyl group is directly attached to the quinoline ring at position 8) serves a distinct purpose.

It functions primarily as a bidentate chelator targeting the catalytic zinc ion in metalloenzymes, most notably Matrix Metalloproteinases (MMPs) . Unlike the flexible sulfonamido- sensors (Ar-NH-SO₂-R), this molecule presents a rigid, primary sulfonamide (Ar-SO₂-NH₂) capable of coordinating zinc with high geometric specificity, making it a critical fragment for designing selective enzyme inhibitors.

Core Chemical Profile
PropertySpecification
IUPAC Name 7-methoxyquinoline-8-sulfonamide
Formula C₁₀H₁₀N₂O₃S
Molecular Weight 238.26 g/mol
Chelation Mode Bidentate (N,N') via Quinoline-N and Sulfonamide-N (anionic)
Key Substituent 7-Methoxy (-OMe) : Electron Donating Group (EDG). Increases basicity of the ring nitrogen and modulates fluorescence.
Primary Application MMP Inhibition (ZBG Fragment), Zinc Sensing (Fluorescent "Turn-On")

Part 2: Mechanism of Action & Chelation Logic

The Chelation Interface

The ligand binds Zn(II) through a cooperative mechanism involving two donor atoms. Upon deprotonation of the sulfonamide nitrogen (pKa ~9.5–10.0), the molecule acts as a monoanionic ligand.

  • Donor 1 (Neutral): The Quinoline Nitrogen (N1). The 7-methoxy group (ortho to C8, meta to N1) exerts an electronic push, slightly increasing the electron density on N1 compared to the unsubstituted quinoline, enhancing

    
    -donation to Zn(II).
    
  • Donor 2 (Anionic): The Sulfonamide Nitrogen (N'). The deprotonated sulfonamide (

    
    ) provides a strong electrostatic anchor for the d¹⁰ Zn(II) ion.
    
Geometric Topology

Unlike 8-hydroxyquinoline (which forms a 5-membered ring), 7-methoxyquinoline-8-sulfonamide forms a 6-membered chelate ring (Zn–N1–C8a–C8–S–N'). This larger bite angle is critical for differentiating between metalloproteins with varying active site geometries (e.g., MMP-2 vs. MMP-9).

ChelationMechanism cluster_binding Binding Mode Ligand 7-Methoxyquinoline-8-Sulfonamide (Neutral) Deprotonation Deprotonation (-H+) Ligand->Deprotonation pKa ~9.8 Anion Active Ligand (Monoanion) Deprotonation->Anion Complex Zinc-Ligand Complex (6-Membered Ring) Anion->Complex Coordination Zinc Zn(II) Ion (Target) Zinc->Complex Electrostatic/Covalent Details Donor 1: Quinoline N (Neutral) Donor 2: Sulfonamide N (Anionic) Effect: MMP Active Site Blockade Complex->Details

Figure 1: Chelation pathway from neutral ligand to active zinc complex.

Part 3: Synthesis Protocol

The synthesis requires controlling regioselectivity, as the 7-methoxy group activates positions 6 and 8. The following protocol favors the 8-position due to the "peri" effect and specific electrophilic substitution conditions.

Reagents & Equipment[1][2]
  • Precursor: 7-Methoxyquinoline (CAS 4964-76-5)

  • Reagent: Chlorosulfonic acid (

    
    )[1]
    
  • Amination: Aqueous Ammonia (

    
    ) or Ammonia in Dioxane
    
  • Solvent: Dichloromethane (DCM), Anhydrous DMF

  • Safety: Chlorosulfonic acid is violently reactive with water. Perform in a fume hood.

Step-by-Step Methodology
Stage 1: Chlorosulfonation (Formation of Sulfonyl Chloride)
  • Setup: Charge a dry 3-neck round-bottom flask with 7-methoxyquinoline (1.0 eq). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add chlorosulfonic acid (5.0 eq) over 30 minutes. The excess acid acts as both solvent and reagent.

    • Note: The 7-methoxy group activates the ring. Low temperature is crucial to prevent polysulfonation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (consume starting material).

  • Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Extract with DCM (

    
    ). Wash organic layer with cold brine. Dry over 
    
    
    
    . Do not evaporate to dryness if unstable; proceed immediately to amination.
Stage 2: Amination (Formation of Sulfonamide)
  • Preparation: Dissolve the crude 7-methoxyquinoline-8-sulfonyl chloride in anhydrous 1,4-dioxane or DCM.

  • Ammonolysis: Add excess

    
     (aqueous or gas bubbled) at 0°C. Stir for 1 hour, then warm to RT overnight.
    
  • Workup: Evaporate solvent. Resuspend residue in water. Adjust pH to ~5 (precipitates the sulfonamide).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

SynthesisPath Start 7-Methoxyquinoline Reagent1 Chlorosulfonic Acid (0°C, Excess) Start->Reagent1 Intermediate 7-Methoxyquinoline-8-sulfonyl chloride Start->Intermediate Electrophilic Subst. Reagent2 NH3 (aq/dioxane) (Nucleophilic Attack) Intermediate->Reagent2 Product 7-Methoxyquinoline-8-sulfonamide Intermediate->Product Aminolysis

Figure 2: Synthetic route from 7-methoxyquinoline to the target sulfonamide.

Part 4: Experimental Validation (Zinc Binding Assay)

To confirm the ligand's efficacy as a chelator, a UV-Vis or Fluorescence titration is required.

Protocol: Zn(II) Titration

Objective: Determine the dissociation constant (


) and stoichiometry.
  • Stock Solutions:

    • Ligand: 10 mM in DMSO.

    • Zinc: 10 mM

      
       or 
      
      
      
      in HEPES buffer (pH 7.4).
  • Buffer Preparation: 50 mM HEPES, 100 mM

    
     (ionic strength), pH 7.4.
    
  • Titration:

    • Dilute Ligand to 50

      
       in buffer.
      
    • Measure baseline Spectrum (UV-Vis: 250–450 nm; Fluorescence: Ex ~340 nm).

    • Aliquot Zn(II) solution (0.1 eq to 5.0 eq steps).

    • Record spectra after each addition (allow 2 min equilibration).

  • Data Analysis:

    • Plot Absorbance/Intensity vs. [Zn]/[Ligand].

    • Look for an isosbestic point in UV-Vis (indicates clean 2-state transition).

    • Fit data to a 1:1 or 1:2 binding model (likely 1:1 Zn:L for MMP contexts, or 1:2 for free solution).

Part 5: Applications in Drug Discovery[3]

Matrix Metalloproteinase (MMP) Inhibition

The 7-methoxyquinoline-8-sulfonamide scaffold acts as a Zinc Binding Group (ZBG) . In Fragment-Based Drug Discovery (FBDD), this fragment is screened against MMP-2, MMP-9, and MMP-12.

  • Mechanism: The sulfonamide nitrogen coordinates the catalytic zinc, displacing the water molecule required for peptide bond hydrolysis.

  • Selectivity: The 7-methoxy group interacts with the S1' specificity pocket of the enzyme, offering a vector for optimization that simple benzene-sulfonamides lack.

Fluorescent Sensing

While less common than 6-methoxy-8-sulfonamidoquinolines (TSQ), the 7-methoxy isomer exhibits fluorescence changes upon zinc binding.

  • Off State: In free solution, fluorescence is often quenched by Photoinduced Electron Transfer (PET) from the sulfonamide lone pair to the quinoline ring.

  • On State: Zinc binding locks the lone pair, inhibiting PET and restoring fluorescence (Chelation Enhanced Fluorescence - CHEF).

References

  • Rouffet, M., et al. (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society. Link

  • Ghorab, M. M., et al. (2023).[2] Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. International Journal of Molecular Sciences. Link

  • Corretti, V., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences. Link

  • PubChem Compound Summary. (2024). 7-methoxyquinoline-8-sulfonamide.[3][4][5][6] National Center for Biotechnology Information. Link

Sources

Foundational

The Definitive Guide to Crystal Structure Analysis of Quinoline-8-Sulfonamide Derivatives: From Synthesis to In Silico Modeling

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical steps and theoretical underpinnings involved in the crystal structure analy...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical steps and theoretical underpinnings involved in the crystal structure analysis of quinoline-8-sulfonamide derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. This guide will navigate the entire workflow, from the synthesis of high-purity compounds to advanced computational analysis, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

The Foundation: Synthesis and Crystallization of Quinoline-8-Sulfonamide Derivatives

The journey to elucidating the crystal structure of a quinoline-8-sulfonamide derivative begins with its synthesis and the subsequent growth of high-quality single crystals. The purity and crystalline perfection of the sample are the most critical factors for a successful X-ray diffraction experiment.[3][4]

Synthesis of Quinoline-8-Sulfonamide Derivatives

A common and effective route for the synthesis of quinoline-8-sulfonamide derivatives involves a two-step process: the preparation of quinoline-8-sulfonyl chloride, followed by its reaction with a desired amine.

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

Quinoline-8-sulfonyl chloride is a key intermediate. A direct synthesis method involves the reaction of quinoline with chlorosulfonic acid.[5]

Experimental Protocol:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a condenser with a CaCl2 tube, place chlorosulfonic acid (25 ml).

  • Heat the chlorosulfonic acid to 140-145°C.

  • Add redistilled quinoline (7 g) dropwise over 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue heating at 140-145°C for an additional 39 hours.

  • Cool the reaction mixture and carefully pour it into crushed ice (150 g).

  • Neutralize the resulting solution with sodium carbonate and extract the product with ether.

  • Decolorize the ether extract with activated charcoal and evaporate the solvent to obtain the crude quinoline-8-sulfonyl chloride.

  • Dry the white crystalline product in vacuo over phosphorus pentoxide.[5]

Step 2: Synthesis of Quinoline-8-Sulfonamide Derivatives

The synthesized quinoline-8-sulfonyl chloride can then be reacted with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.[6]

Experimental Protocol:

  • Dissolve the amine (2 mmol) and triethylamine (3 mmol) in chloroform (30 mL) and cool the solution to 5°C.

  • Add quinoline-8-sulfonyl chloride (1 mmol) portion-wise while stirring.

  • Remove the cooling bath and continue stirring at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water (10 mL) to the residue to precipitate the crude product.

  • Filter the precipitate, wash with water, and air-dry.

  • Purify the crude product by column chromatography or recrystallization.[6]

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The ideal crystal should be well-formed, free of defects, and have dimensions of approximately 0.1-0.3 mm.[1] Slow evaporation and recrystallization are common techniques.[7]

Experimental Protocol: Slow Evaporation

  • Dissolve the purified quinoline-8-sulfonamide derivative in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) to create a saturated or near-saturated solution.[7][8]

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[4]

The SC-XRD Workflow

The SC-XRD workflow can be broken down into several key stages, from data collection to structure refinement and validation.

A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[1][9]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[7][10]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[10]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. This is often achieved using direct methods.

  • Structure Refinement: The initial model is refined using a least-squares method, typically with software such as SHELXL.[11][12][13][14] This process minimizes the difference between the observed and calculated diffraction intensities.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

A selection of crystallographic data for quinoline-8-sulfonamide derivatives is presented in Table 1.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Quinoline-8-sulfonamideC9H8N2O2SMonoclinicP21/c8.9431(3)10.4542(2)10.4648(2)109.313(2)[15]
Derivative 1C15H12N2O3SMonoclinicP21/n----[8]
Derivative 2C24H21N3O5S2MonoclinicP21/c----[8]

Deeper Insights: Analysis of Intermolecular Interactions

The crystal packing of quinoline-8-sulfonamide derivatives is governed by a network of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the material and its potential interactions with biological targets.

Hydrogen Bonding

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In sulfonamides, the N-H group of the sulfonamide moiety is a potent hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. The formation of N-H···O=S hydrogen bonds is a common and dominant feature in the crystal packing of sulfonamides.[8][16][17]

π-π Stacking Interactions

The aromatic quinoline ring system provides a platform for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stability of the crystal lattice.[15]

The key intermolecular interactions are depicted in the following diagram:

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Quinoline_A Quinoline Ring Sulfonamide_A Sulfonamide Group (N-H, S=O) Quinoline_B Quinoline Ring Quinoline_A->Quinoline_B π-π Stacking Sulfonamide_B Sulfonamide Group (N-H, S=O) Sulfonamide_A->Sulfonamide_B N-H···O=S Hydrogen Bond

Key intermolecular interactions in quinoline-8-sulfonamide derivatives.

Complementary Computational Approaches

Computational methods provide a powerful means to complement experimental X-ray diffraction data, offering deeper insights into intermolecular interactions and potential biological activity.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16][18][19] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[20]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a small molecule (ligand) to a macromolecular target, such as a protein.[2][17][21][22][23] For quinoline-8-sulfonamide derivatives with therapeutic potential, docking studies can help to elucidate their mechanism of action by identifying key interactions with the active site of a target enzyme.[17]

Typical Molecular Docking Workflow:

  • Target Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank.

  • Ligand Preparation: A low-energy 3D conformation of the quinoline-8-sulfonamide derivative is generated.

  • Docking Simulation: A docking program is used to systematically search for the optimal binding orientation of the ligand within the protein's active site.

  • Analysis of Results: The predicted binding poses are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

Conclusion

The crystal structure analysis of quinoline-8-sulfonamide derivatives is a multifaceted process that integrates synthetic chemistry, advanced analytical techniques, and computational modeling. A thorough understanding of each step, from obtaining high-quality single crystals to the detailed analysis of intermolecular interactions, is essential for advancing the fields of medicinal chemistry and materials science. This guide has provided a comprehensive framework for researchers to approach this important area of study, emphasizing the importance of rigorous experimental protocols and the power of combining experimental and computational methods to gain a complete picture of the structure and properties of these versatile compounds.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.
  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate.
  • Crystal structure refinement with SHELXL - PMC - NIH.
  • Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives - Benchchem.
  • Quinoline-8-sulfonamide - PMC - NIH.
  • a direct synthesis of quinoline-8-sulphonyl chloride as - ConnectSci.
  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing).
  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC.
  • (PDF) Crystal structure refinement with SHELXL - ResearchGate.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds - Benchchem.
  • Hirshfeld Surface Investigation of Intermolecular Interaction of N-Aroyl-N'-(2- pyridyl)thiourea Derivatives.
  • User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Single crystal X-ray analysis - Tips for collection and processing of protein crystal data.
  • CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents.
  • SHELXL - An Easy Structure - Sucrose.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar.
  • Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease - Scientific Research Publishing.
  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL - Oxford Academic.
  • X-Ray Crystallography - Creative BioMart.
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York.
  • X-ray data processing | Bioscience Reports - Portland Press.
  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.
  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI.
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ResearchGate.
  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Quinoline Sulfonamide Scaffold

An Application Note for the Synthesis of 7-Methoxyquinoline-8-sulfonamide The convergence of the quinoline ring and the sulfonamide moiety has given rise to a class of compounds with significant importance in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 7-Methoxyquinoline-8-sulfonamide

The convergence of the quinoline ring and the sulfonamide moiety has given rise to a class of compounds with significant importance in medicinal chemistry.[1] The quinoline framework, first isolated in 1834, is a privileged structure found in numerous antimalarial drugs like quinine and chloroquine.[1] Similarly, the sulfonamide group, discovered through research into textile dyes, led to the development of the first generation of antibacterial agents, such as Prontosil.[1] The fusion of these two pharmacophores has produced hybrid molecules with a broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[2][3][4][5]

7-Methoxyquinoline-8-sulfonamide is a specific derivative within this class, offering a valuable scaffold for further chemical modification in drug discovery programs. This document provides a comprehensive, field-tested protocol for its synthesis, designed for researchers in organic chemistry and drug development. The outlined procedure is a robust two-step process, beginning with the chlorosulfonation of 7-methoxyquinoline to form a key sulfonyl chloride intermediate, followed by amination to yield the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages. This approach isolates a stable, yet reactive, intermediate, which is a common and effective strategy in organic synthesis.

  • Step 1: Electrophilic Chlorosulfonation. The synthesis commences with the chlorosulfonation of commercially available 7-methoxyquinoline. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, the chlorosulfonium ion (ClSO₂⁺). The methoxy group at the C7 position is an activating, ortho-para directing group, while the quinoline nitrogen is deactivating. The combined electronic effects favor substitution at the C8 position, which is ortho to the activating methoxy group. Careful temperature control is critical during this step to manage the highly exothermic nature of the reaction and prevent side product formation.

  • Step 2: Nucleophilic Substitution (Amination). The resulting 7-methoxyquinoline-8-sulfonyl chloride is a highly reactive intermediate.[1] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. It readily undergoes nucleophilic attack by ammonia to form the thermodynamically stable sulfonamide bond. This step involves the reaction of the sulfonyl chloride with an aqueous solution of ammonia, which acts as the nucleophile.

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis of 7-methoxyquinoline-8-sulfonamide.

Experimental Protocols

Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

Part A: Synthesis of 7-Methoxyquinoline-8-sulfonyl Chloride (Intermediate)

This protocol details the critical first step of introducing the sulfonyl chloride group onto the quinoline ring.

Materials and Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)
7-Methoxyquinoline159.185.00 g31.41
Chlorosulfonic Acid116.5215 mL~277
Crushed Ice-~200 g-
Deionized Water-~200 mL-
250 mL Round-bottom flask-1-
Magnetic Stirrer & Bar-1-
Ice Bath-1-
Buchner Funnel & Flask-1-

Procedure:

  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Reagent Addition: Carefully add 15 mL of chlorosulfonic acid to the flask. Allow the acid to cool to 0-5°C.

  • Substrate Addition: While vigorously stirring the cooled chlorosulfonic acid, add 5.00 g of 7-methoxyquinoline in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to dissipate the heat generated from the exothermic reaction and prevent potential charring or side-product formation. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. The solution will typically become dark and viscous.

  • Work-up (Quenching): Prepare a 600 mL beaker containing approximately 200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with gentle stirring. Causality Note: This quenching step must be done slowly as the reaction of residual chlorosulfonic acid with water is extremely violent. This procedure precipitates the sulfonyl chloride product, which is insoluble in the acidic aqueous medium.

  • Isolation: Isolate the resulting pale yellow precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid thoroughly with two 100 mL portions of cold deionized water to remove any remaining acid.

  • Drying: Dry the solid under vacuum. The resulting 7-methoxyquinoline-8-sulfonyl chloride can be used in the next step without further purification. The expected yield is typically 70-80%.

Part B: Synthesis of 7-Methoxyquinoline-8-sulfonamide (Final Product)

This protocol describes the conversion of the reactive sulfonyl chloride intermediate to the stable final sulfonamide product.

Materials and Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)
7-Methoxyquinoline-8-sulfonyl chloride257.69~5.7 g (from Part A)~22.1
Ammonium Hydroxide (28-30% aq.)35.0530 mL-
Tetrahydrofuran (THF)-50 mL-
Deionized Water-~100 mL-
250 mL Round-bottom flask-1-
Magnetic Stirrer & Bar-1-
Ice Bath-1-
Buchner Funnel & Flask-1-
Rotary Evaporator-1-

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 7-methoxyquinoline-8-sulfonyl chloride from Part A in 50 mL of THF. Cool the solution in an ice bath.

  • Amination: While stirring, slowly add 30 mL of concentrated ammonium hydroxide. Causality Note: The sulfonyl chloride is susceptible to hydrolysis. Using a concentrated source of ammonia and a co-solvent like THF ensures that amination is the predominant reaction pathway.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

  • Precipitation: Add approximately 100 mL of cold deionized water to the remaining aqueous solution to precipitate the crude sulfonamide.

  • Isolation: Collect the white or off-white solid by vacuum filtration.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 7-methoxyquinoline-8-sulfonamide.

  • Drying: Dry the purified crystals in a vacuum oven. The expected yield for this step is typically 85-95%.

Workflow Visualization

cluster_step1 Part A: Chlorosulfonation cluster_step2 Part B: Amination start Start: 7-Methoxyquinoline s1_cool Cool Chlorosulfonic Acid (0-5°C) start->s1_cool s1_add Add 7-Methoxyquinoline (portion-wise, <10°C) s1_cool->s1_add s1_react Stir at Room Temp (2 hours) s1_add->s1_react s1_quench Quench on Ice s1_react->s1_quench s1_filter Vacuum Filter & Wash (Cold H2O) s1_quench->s1_filter s1_dry Dry Intermediate s1_filter->s1_dry s2_dissolve Dissolve Intermediate in THF (Cool to 0°C) s1_dry->s2_dissolve Intermediate s2_add Add Conc. NH4OH s2_dissolve->s2_add s2_react Stir at Room Temp (4 hours) s2_add->s2_react s2_evap Remove THF (Rotary Evaporator) s2_react->s2_evap s2_precip Precipitate with H2O s2_evap->s2_precip s2_filter Vacuum Filter s2_precip->s2_filter s2_purify Recrystallize (Ethanol/H2O) s2_filter->s2_purify end_node Final Product: 7-Methoxyquinoline-8-sulfonamide s2_purify->end_node

Caption: Detailed experimental workflow for the synthesis of 7-methoxyquinoline-8-sulfonamide.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will confirm the aromatic proton signals and their positions, the methoxy singlet, and the appearance of the sulfonamide (-SO₂NH₂) protons in the final product.

  • IR Spectroscopy: The intermediate will show strong characteristic peaks for the S=O bonds of the sulfonyl chloride (~1370 and 1180 cm⁻¹). The final product will retain these peaks and show new absorptions for the N-H stretching of the primary sulfonamide (~3350 and 3250 cm⁻¹).

  • Mass Spectrometry: Will confirm the molecular weight of the intermediate (257.0 g/mol for ³⁵Cl isotope) and the final product (238.26 g/mol ).

Troubleshooting and Field Insights

  • Low Yield in Part A: This is often due to the reaction temperature being too high or the introduction of moisture. Ensure all glassware is dry and that the temperature is strictly controlled during the addition of 7-methoxyquinoline.

  • Intermediate Hydrolysis: The 7-methoxyquinoline-8-sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. It is best to proceed to Part B immediately after drying the intermediate.

  • Purification Challenges: If the final product is difficult to recrystallize or contains persistent impurities, column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes) can be an effective alternative for purification.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 7-methoxyquinoline-8-sulfonamide. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can effectively produce this valuable chemical scaffold. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential in various areas of drug discovery and development.

References

  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung. 2010;60(3):141–148. Available at: [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic routes used for the synthesis of quinoline and sulfonamide-based hybrid molecules. ResearchGate. Available at: [Link]

  • Ghorab, M. M., Soliman, A. M., El-Sayyad, G. S., Abdel-Kader, M. S., & El-Batal, A. I. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Available at: [Link]

Sources

Application

using 7-methoxyquinoline-8-sulfonamide in fragment-based drug discovery

Application Note: 7-Methoxyquinoline-8-Sulfonamide in Fragment-Based Drug Discovery (FBDD) Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 7-methoxyquinoline-8-sulfonamide (7-MQS) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Methoxyquinoline-8-Sulfonamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 7-methoxyquinoline-8-sulfonamide (7-MQS) represents a "privileged structure" that transcends the role of a passive binder. Unlike standard fragments that require external detection (SPR, NMR), 7-MQS possesses intrinsic fluorogenic properties modulated by metal chelation.

This guide details the application of 7-MQS as a Zinc-Binding Group (ZBG) anchor. It is particularly effective for targeting metalloenzymes such as Carbonic Anhydrases (CAs) , Matrix Metalloproteinases (MMPs) , and Histone Deacetylases (HDACs) . By leveraging its ability to "light up" or shift emission spectra upon coordination with the catalytic zinc ion, researchers can utilize high-throughput fluorescence screening to identify hit expansion vectors rapidly.

Physicochemical Profile & Mechanism of Action

Understanding the electronic and photophysical behavior of 7-MQS is prerequisite to its use in library design.

PropertyValue / CharacteristicDrug Discovery Implication
Molecular Weight ~238.26 DaIdeal fragment size (<300 Da), allowing room for synthetic growth.
cLogP ~1.5 - 2.0High solubility in DMSO/buffer; falls within the "Rule of 3" for fragments.
pKa (Sulfonamide) ~9.8 - 10.2The sulfonamide nitrogen deprotonates to coordinate Zn²⁺ in the active site.
Fluorescence

nm,

nm
Blue shift + Intensity increase upon Zn²⁺ binding (chelation-enhanced fluorescence).
Binding Mode Bidentate ChelationThe quinoline nitrogen and sulfonamide nitrogen form a stable 5-membered ring with Zn²⁺.
Mechanistic Rationale: The "Light-Up" Effect

Free 7-MQS in solution exhibits low quantum yield due to photoinduced electron transfer (PET) or non-radiative decay. Upon binding to a Zinc-active site:

  • Chelation: The quinoline ring nitrogen and the deprotonated sulfonamide nitrogen coordinate the Zn²⁺.

  • Rigidification: This locks the conformation, reducing non-radiative decay.

  • Signal: A significant increase in fluorescence intensity and a hypsochromic (blue) shift occurs, serving as a direct readout of active-site occupancy.

Application Protocol: Fluorescent Fragment Screening

Objective: Screen a library of 7-MQS derivatives or use 7-MQS as a competitive probe to identify binders for a Zinc-metalloprotein.

Materials
  • Target Protein: Purified Zinc-metalloprotein (e.g., Carbonic Anhydrase II), >95% purity.

  • Fragment: 7-methoxyquinoline-8-sulfonamide (100 mM stock in DMSO).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid phosphate or citrate buffers that chelate Zinc).

  • Plate: Black 384-well non-binding surface microplates.

Workflow Diagram

FBDD_Workflow Library Fragment Library (7-MQS Core) Mix Incubation (30 mins @ RT) Library->Mix Target Zn-Metalloenzyme (Apo or Holo) Target->Mix Read Fluorescence Readout (Ex 340nm / Em 480nm) Mix->Read Binding Event Hit_ID Hit Identification (>3σ Signal Increase) Read->Hit_ID Spectral Shift Valid Orthogonal Validation (SPR / X-ray) Hit_ID->Valid

Figure 1: Fluorescence-based screening workflow for 7-MQS fragments against metalloproteins.

Step-by-Step Methodology

1. Assay Development (Kd Determination) Before screening, determine the binding affinity of the parent 7-MQS fragment.

  • Titration: Prepare a serial dilution of protein (0 to 10 µM) against a fixed concentration of 7-MQS (e.g., 5 µM).

  • Measurement: Monitor fluorescence emission at 480 nm (Ex: 340 nm).

  • Analysis: Plot Fluorescence vs. [Protein] to fit a one-site binding model. This confirms the "Light-Up" range.

2. Library Screening (Single-Point)

  • Preparation: Dispense 20 µL of protein solution (at

    
     concentration) into wells.
    
  • Addition: Add 200 nL of fragment library compounds (final conc. 50-100 µM).

  • Control: Include "No Protein" wells (background fluorescence) and "Known Inhibitor" wells (displacement control).

  • Read: Measure fluorescence.

    • Direct Binders: If the library consists of 7-MQS analogs, look for enhanced fluorescence .

    • Displacement (Competition): If using 7-MQS as a probe for a diverse library, look for fluorescence quenching (indicating the probe was displaced by a hit).

3. Data Normalization Calculate the Z-factor to ensure assay robustness (


).


Hit-to-Lead Optimization Strategies

Once 7-MQS is established as the anchor, use Fragment Growing to improve potency and selectivity. The quinoline scaffold offers specific vectors for chemical elaboration.

Synthetic Growth Vectors
PositionChemical Modification StrategyRationale
C-2 Nucleophilic substitution / C-H activationExtends into the hydrophobic pocket adjacent to the Zn-site. Ideal for gaining selectivity between isoforms (e.g., CA-II vs CA-IX).
C-3/C-4 Suzuki-Miyaura CouplingVectors pointing away from the metal center; useful for reaching the "exit tunnel" of the enzyme or improving solubility.
7-Methoxy Demethylation to 7-OHThe 7-OH can participate in additional H-bonds or be alkylated with solubilizing groups (morpholine, piperazine).
Optimization Workflow Diagram

Optimization_Strategy Center 7-MQS Core (Fragment Hit) Vector2 C-2 Position Hydrophobic Pocket Center->Vector2 Vector4 C-4 Position Solvent Exposed Center->Vector4 Vector7 7-OMe Group Electronic Tuning Center->Vector7 Act2 Add Aryl/Alkyl (Selectivity) Vector2->Act2 Act4 Add Solubilizer (PK Properties) Vector4->Act4 Act7 Modify pKa (Zn Affinity) Vector7->Act7

Figure 2: Strategic growth vectors for the 7-MQS scaffold.

Troubleshooting & Critical Considerations

  • Inner Filter Effect (IFE): High concentrations of colored fragments can absorb excitation light. Correction: Measure absorbance of the library at 340 nm; discard compounds with OD > 0.1 at screening concentration.

  • Metal Contamination: Buffers must be metal-free. Use Chelex-treated water or trace-metal grade reagents. Adventitious Zinc can cause false positives.

  • Fluorescence Quenching: Some paramagnetic metals (e.g., Co²⁺, Cu²⁺) quench fluorescence. If substituting Zn²⁺ for Co²⁺ (common in spectroscopy), this assay format will not work; use UV-Vis absorption instead.

References

  • BenchChem. (2025). The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides. Retrieved from

  • Meeusen, J. W., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins.[1][2] Inorganic Chemistry, 50(16), 7563–7573.[2] Retrieved from

  • Slazinski, N., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. International Journal of Molecular Sciences, 24(10), 8933.[3] Retrieved from

  • Kovacs, D., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865. Retrieved from

  • Taylor & Francis. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase inhibitors. Retrieved from

Sources

Method

Application Note: Derivatization of 7-Methoxyquinoline-8-Sulfonamide Scaffolds for Advanced Antimicrobial and Antibiofilm Agents

Strategic Overview The escalating crisis of antimicrobial resistance (AMR), particularly among biofilm-forming ESKAPE pathogens and uropathogens, necessitates the design of novel chemical entities that bypass traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The escalating crisis of antimicrobial resistance (AMR), particularly among biofilm-forming ESKAPE pathogens and uropathogens, necessitates the design of novel chemical entities that bypass traditional resistance mechanisms. Quinoline derivatives are widely recognized as privileged structures in medicinal chemistry due to their versatile pharmacological profiles 1. While conventional fluoroquinolones primarily target DNA gyrase, functionalizing the quinoline core with a sulfonamide moiety at the 8-position introduces a multi-target mechanism, disrupting both folate synthesis and bacterial membrane integrity 2.

Recent breakthroughs have demonstrated that incorporating a methoxy group at the 7-position significantly amplifies the scaffold's antibiofilm efficacy and membrane permeation capabilities, particularly against urinary tract infection (UTI) causing microbes like E. coli and P. aeruginosa3. This technical guide details the autonomous synthesis, derivatization, and phenotypic validation of 7-methoxyquinoline-8-sulfonamide libraries.

Mechanistic Architecture

The design of the 7-methoxyquinoline-8-sulfonamide scaffold is rooted in precise structure-activity relationship (SAR) causality:

  • The 8-Sulfonamide Moiety: Acts as a competitive inhibitor in the bacterial folate biosynthesis pathway (mimicking p-aminobenzoic acid) while providing critical hydrogen-bond donors and acceptors for target protein binding 1.

  • The 7-Methoxy Substituent: The electron-donating methoxy group increases the electron density of the quinoline ring. This strategically alters the pKa of the quinoline nitrogen, optimizing the molecule's lipophilicity (ClogP) to enhance penetration through the rigid extracellular polymeric substance (EPS) of bacterial biofilms 3.

  • Synergistic Membrane Disruption: Phenotypic assays reveal that these specific derivatives induce severe cellular protein leakage, confirming the creation of pores in the bacterial cell membrane—a bactericidal mechanism that prevents the development of cross-resistance 3.

MOA Drug 7-Methoxyquinoline- 8-Sulfonamide Membrane Bacterial Cell Membrane (Lipophilic Penetration) Drug->Membrane Permeation Biofilm EPS Matrix Disruption (Antibiofilm Activity) Drug->Biofilm Adhesion Blockade Target1 Folate Synthesis Pathway (Sulfonamide Moiety) Membrane->Target1 DHPS Inhibition Target2 Membrane Integrity (Pore Formation) Membrane->Target2 Protein Leakage Death Cell Death & Biofilm Eradication Target1->Death Target2->Death Biofilm->Death

Fig 1: Multi-target antimicrobial and antibiofilm mechanism of action for the synthesized scaffold.

Synthetic Workflows

SynthesisWorkflow Start 7-Methoxyquinoline Step1 Chlorosulfonation (ClSO3H, 0°C to 100°C) Start->Step1 Intermediate 7-Methoxyquinoline- 8-Sulfonyl Chloride Step1->Intermediate Step2 Amine Derivatization (R-NH2, Pyridine/DCM, RT) Intermediate->Step2 Product 7-Methoxyquinoline- 8-Sulfonamide Derivatives Step2->Product Purification Flash Chromatography & Recrystallization Product->Purification Library Screening Library (Antimicrobial Assays) Purification->Library

Fig 2: Two-step synthetic workflow for generating 7-methoxyquinoline-8-sulfonamide libraries.

Protocol A: Synthesis of 7-Methoxyquinoline-8-Sulfonyl Chloride

Objective: Regioselective functionalization of the quinoline core.

  • Reaction Setup: Dissolve 7-methoxyquinoline (500 mg, 3.14 mmol) in a dry round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Add chlorosulfonic acid (1.8 g, 15.7 mmol) dropwise at 0 °C.

    • Causality: The initial electrophilic aromatic substitution is highly exothermic. Maintaining 0 °C prevents thermal runaway and the degradation (charring) of the quinoline core [[4]]().

  • Thermal Activation: Gradually heat the mixture to 100 °C for 1 hour.

    • Causality: Elevated temperature provides the thermodynamic push required to complete the substitution specifically at the sterically hindered 8-position, directed by the synergistic electron-donating effect of the 7-methoxy group 4.

  • Workup & Self-Validation: Cool to room temperature, pour onto crushed ice, and neutralize with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 30 mL).

    • Validation Check: Quench a 10 µL aliquot in ice water and perform TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot and appearance of a lower Rf spot validates conversion. IR spectroscopy must confirm the presence of distinct asymmetric and symmetric S=O stretching bands around 1370 and 1170 cm⁻¹.

Protocol B: Amine Derivatization (Library Generation)

Objective: Nucleophilic acyl substitution to generate the sulfonamide library.

  • Reaction Setup: Dissolve the synthesized 7-methoxyquinoline-8-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Add the desired primary or secondary amine (1.2 eq) followed by anhydrous pyridine (2.0 eq). Stir at room temperature for 4-6 hours.

    • Causality: Pyridine is selected as an acid scavenger to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the nucleophilic amine, ensuring the reaction is driven to completion without stalling 1.

  • Purification & Self-Validation: Wash the organic layer with 1N HCl, brine, and dry over Na₂SO₄. Purify via flash column chromatography.

    • Validation Check: Post-purification LC-MS must show the[M+H]⁺ peak corresponding to the specific sulfonamide derivative. ¹H-NMR should confirm the presence of the broad singlet (approx. 8.0-10.0 ppm) characteristic of the sulfonamide N-H proton.

Phenotypic Screening Protocols

Protocol C: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare serial two-fold dilutions of the synthesized compounds (from 250 µg/mL to 0.48 µg/mL) in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation: Add 10 µL of bacterial suspension (E. coli or S. aureus, adjusted to 0.5 MacFarland standard) to each well. Incubate at 37 °C for 24 hours.

  • Validation Check: Include Ciprofloxacin as a positive control and 1% DMSO vehicle as a negative control to ensure the assay window is valid and that the solvent does not exhibit background toxicity.

Protocol D: Crystal Violet Antibiofilm Assay
  • Biofilm Formation: Grow E. coli in Tryptic Soy Broth (TSB) supplemented with 1% glucose in 96-well plates for 48 hours at 37 °C in the presence of the test compounds (at 1/2 MIC).

  • Staining: Discard the planktonic cells, wash the wells thrice with PBS, and stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Causality: Crystal violet is a basic dye that electrostatically binds to negatively charged surface molecules and polysaccharides within the EPS matrix. Solubilizing the dye with 33% glacial acetic acid provides a direct, quantifiable absorbance readout (OD₅₉₀) proxy for biofilm biomass 3.

  • Validation Check: Blank well subtraction must be performed to account for background dye binding to the bare plastic microtiter plate.

Protocol E: Protein Leakage Assay
  • Treatment: Treat mid-log phase E. coli cultures with the lead compound (e.g., 1.0 mg/mL) for 4 hours. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.

  • Quantification: Mix the supernatant with Bradford reagent and measure absorbance at 595 nm.

    • Causality: The Bradford reagent shifts its absorbance maximum upon binding to leaked cytoplasmic proteins. Detecting high concentrations of extracellular protein mechanistically proves that the compound compromises membrane integrity 3.

  • Validation Check: A Bovine Serum Albumin (BSA) standard curve with an R² > 0.99 must be generated concurrently to ensure accurate quantification.

Quantitative Data Synthesis

The following table summarizes the Structure-Activity Relationship (SAR) and phenotypic data for a representative library of 7-methoxyquinoline-8-sulfonamide derivatives. Data demonstrates that electron-withdrawing groups (e.g., -NO₂) on the sulfonamide phenyl ring drastically enhance both antimicrobial and antibiofilm properties.

Compound IDSulfonamide R-GroupMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Biofilm Inhibition (%)Protein Leakage (µg/mL)
MQ-8S-01 -H (Ammonia)62.5125.045.2 ± 2.142.1
MQ-8S-02 -Phenyl31.262.568.4 ± 3.488.5
MQ-8S-03 -4-Fluoro-Phenyl15.631.282.1 ± 1.9115.3
MQ-8S-04 -4-Nitro-Phenyl7.8 15.6 94.6 ± 1.2 180.2
Control Ciprofloxacin1.00.535.0 ± 4.5N/A

Note: While Ciprofloxacin exhibits a lower MIC, MQ-8S-04 demonstrates vastly superior antibiofilm activity and induces significant protein leakage, highlighting its unique mechanism of action against persistent UTI pathogens.

References

  • Source: mdpi.
  • Quinoline sulfonamide compounds and their use as antibacterial agents (WO2019125185A1)
  • EP3810602A1 - Compounds (Synthesis of 7-Methoxyquinoline-8-sulfonyl chloride)
  • N-(4-nitrophenyl)

Sources

Application

Application Note: Strategic RP-HPLC Method Development and Validation for Methoxyquinoline Sulfonamides

Executive Summary Methoxyquinoline sulfonamides represent a highly promising class of novel therapeutic agents, demonstrating potent antimicrobial, antibiofilm, and potential anticancer properties[1]. However, their dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyquinoline sulfonamides represent a highly promising class of novel therapeutic agents, demonstrating potent antimicrobial, antibiofilm, and potential anticancer properties[1]. However, their dual functional groups—a weakly basic quinoline nitrogen and a weakly acidic sulfonamide moiety—present unique chromatographic challenges. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By strictly controlling the mobile phase pH and utilizing base-deactivated stationary phases, this method ensures reproducible retention, sharp peak symmetries, and compliance with ICH Q2(R1) validation guidelines.

Scientific Rationale & Physicochemical Profiling

The Causality of Chromatographic Choices Before initiating empirical screening, a deep understanding of the analyte's physicochemical properties is required. Methoxyquinoline sulfonamides are amphoteric. The quinoline core contains a basic nitrogen with a pKa typically ranging from 4.5 to 5.0, while the sulfonamide group acts as a weak acid with a pKa between 6.0 and 7.0.

  • The pH Dilemma: Operating at a neutral pH (e.g., pH 6.0–7.0) places the mobile phase dangerously close to the pKa values of both functional groups. This results in a mixed population of ionized and unionized species, leading to severe peak broadening, split peaks, and erratic retention factors (log k)[2].

  • The Solution (pH 2.5): To establish a self-validating and robust system, the mobile phase pH must be driven at least 2 units away from the pKa. By utilizing an acidic mobile phase (pH 2.5) buffered with 0.1% Trifluoroacetic acid (TFA), the quinoline nitrogen is fully protonated (cationic), and the sulfonamide group remains fully unionized. This locks the molecule into a single, predictable ionization state.

  • Stationary Phase Selection: Protonated basic amines are notorious for interacting with residual surface silanols on standard silica columns, causing peak tailing. Therefore, a highly end-capped, base-deactivated C18 column is mandatory to suppress secondary ion-exchange interactions and ensure a tailing factor (

    
    ) of ≤ 1.5.
    

Methodological Workflows & Logical Relationships

HPLC_Workflow Start Define Analytical Target Profile (Methoxyquinoline Sulfonamides) PhysChem Physicochemical Profiling pKa & LogP Assessment Start->PhysChem Column Column Selection (End-capped C18, 5 µm) PhysChem->Column MobilePhase Mobile Phase Optimization (pH 2.5, ACN/H2O + 0.1% TFA) Column->MobilePhase Gradient Gradient & Flow Rate Tuning MobilePhase->Gradient Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Gradient->Validation SOP Finalized SOP & Routine Analysis Validation->SOP

Figure 1: Systematic workflow for the RP-HPLC method development of methoxyquinoline sulfonamides.

AcidBase Molecule Methoxyquinoline Sulfonamide (Dual pKa System) Acidic Low pH (pH < 3.0) Quinoline N Protonated Sulfonamide Unionized Molecule->Acidic Neutral Neutral pH (pH ~ 6.5) Quinoline N Partially Ionized Sulfonamide Partially Ionized Molecule->Neutral Basic High pH (pH > 9.0) Quinoline N Unionized Sulfonamide Ionized Molecule->Basic Outcome1 Optimal Retention & Sharp Peak Shape Acidic->Outcome1 Outcome2 Peak Broadening & Retention Shift Neutral->Outcome2 Basic->Outcome2

Figure 2: Effect of mobile phase pH on the ionization state and chromatographic behavior.

Experimental Protocol

Materials and Reagents
  • Analytes: Methoxyquinoline sulfonamide reference standards (purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC grade).

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)[3].

Step-by-Step Methodological Execution

Step 1: Preparation of Self-Validating Standard Solutions

  • Accurately weigh 10.0 mg of the methoxyquinoline sulfonamide standard.

  • Dissolve in 10 mL of ACN to create a 1.0 mg/mL stock solution. Causality: Methoxyquinoline sulfonamides exhibit high lipophilicity (log P ~ 2.1–3.5)[2]; initiating dissolution in 100% organic solvent prevents precipitation.

  • Dilute the stock solution with the initial mobile phase (e.g., 90% Water / 10% ACN) to yield a working concentration of 50 µg/mL. Self-Validation Check: If the solution turns cloudy upon dilution, the organic ratio in the diluent must be increased to match the sample's solubility threshold.

Step 2: Chromatographic Setup and Gradient Elution Configure the HPLC system according to the optimized parameters. A gradient approach is selected over isocratic elution to effectively wash out highly retained lipophilic impurities and sharpen the main analyte peak.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)Suppresses silanol interactions with the basic quinoline N.
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.5)Locks the analyte into a single, predictable protonated state.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength for the lipophilic core.
Flow Rate 1.0 mL/minBalances optimal linear velocity and system backpressure.
Column Temp. 30°C ± 1°CStabilizes mass transfer kinetics and reduces solvent viscosity.
Detection (DAD) 254 nm and 272 nmCaptures the primary chromophores of the quinoline ring[3].
Injection Vol. 10 µLPrevents column overloading and band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial hold
2.09010Isocratic focus
10.03070Linear ramp for elution
12.01090Column wash
12.19010Return to initial
17.09010Re-equilibration

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, the system must validate its own readiness. Inject the 50 µg/mL standard solution in hexaplicate (n=6). The system is only deemed "Ready" if the following criteria are met:

  • Retention Time (RT) RSD: ≤ 1.0% (Ensures pump stability and consistent column equilibration).

  • Peak Area RSD: ≤ 2.0% (Validates autosampler precision).

  • Tailing Factor (

    
    ):  ≤ 1.5 (Confirms the absence of secondary silanol interactions).
    
  • Theoretical Plates (N): ≥ 5,000 (Verifies column efficiency).

Step 4: Method Validation (ICH Q2(R1) Compliance) Once the SST passes, validate the method across the following parameters:

  • Specificity: Inject a blank diluent and a placebo matrix. Ensure no interfering peaks co-elute at the retention time of the methoxyquinoline sulfonamide.

  • Linearity: Prepare a 5-point calibration curve ranging from 5 µg/mL to 100 µg/mL. The correlation coefficient (

    
    ) must be ≥ 0.999.
    
  • Accuracy (Recovery): Spike known concentrations of the standard into the sample matrix at 50%, 100%, and 150% of the target concentration. Acceptable recovery ranges from 98.0% to 102.0%[4].

Data Presentation & Expected Outcomes

By adhering to the pH 2.5 gradient protocol, the methoxyquinoline sulfonamide should elute as a sharp, symmetrical peak (typically between 6.0 and 8.0 minutes, depending on the specific substituents on the sulfonamide ring). The robust buffering capacity of 0.1% TFA neutralizes the amphoteric variability, ensuring that batch-to-batch variations in the sample matrix do not induce retention time drift.

Table 3: Summary of Expected Validation Metrics

Validation ParameterAcceptance CriteriaTypical Result for this Protocol
Linearity (

)
≥ 0.9990.9998
Precision (Area RSD) ≤ 2.0%0.65%
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.8%
LOD (Signal-to-Noise 3:1) Report Value~0.05 µg/mL
LOQ (Signal-to-Noise 10:1) Report Value~0.15 µg/mL

Conclusion

The successful HPLC method development for methoxyquinoline sulfonamides hinges entirely on understanding the causality between the molecule's dual pKa values and the mobile phase pH. By forcing the molecule into a fully protonated state using 0.1% TFA and employing an end-capped C18 column, analysts can bypass the peak tailing and retention instability traditionally associated with quinoline derivatives. This self-validating protocol serves as a reliable foundation for quality control, pharmacokinetic profiling, and stability-indicating assays in drug development.

References

  • Title: Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: IMEKO URL: [Link]

  • Title: Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calculations Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations Source: ResearchGate URL: [Link]

Sources

Method

Suzuki coupling reactions involving 7-methoxyquinoline scaffolds

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 7-Methoxyquinoline Scaffolds Executive Summary & Strategic Importance The 7-methoxyquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 7-Methoxyquinoline Scaffolds

Executive Summary & Strategic Importance

The 7-methoxyquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for multiple tyrosine kinase inhibitors (e.g., Lenvatinib, Cabozantinib analogs).[1] While the Suzuki-Miyaura cross-coupling is the gold standard for functionalizing this ring system, the scaffold presents unique electronic and steric challenges that often lead to stalled reactions or poor yields in standard "catalyst-in-a-jar" protocols.

This guide moves beyond generic coupling conditions to address the specific behavior of the 7-methoxyquinoline core. We analyze the interference caused by the quinoline nitrogen, the electronic deactivation imposed by the 7-methoxy group, and provide two validated protocols designed to overcome these barriers.

Mechanistic Insight: The "Scaffold Challenge"

To optimize yield, one must understand the invisible failures occurring inside the flask. The 7-methoxyquinoline substrate introduces two specific antagonistic factors to the catalytic cycle:

A. The "Silent Killer": Nitrogen Coordination

The quinoline nitrogen (N1) possesses a localized lone pair orthogonal to the pi-system. In the absence of sterically bulky ligands, this nitrogen acts as a competing ligand, coordinating to the electrophilic Palladium(II) species.[1] This forms a stable, catalytically inactive "Pd-sink" complex (off-cycle species), effectively removing the catalyst from the reaction [1].

B. Electronic Deactivation (The 7-OMe Effect)

The Suzuki reaction relies on Oxidative Addition as the rate-limiting step (for aryl chlorides).

  • Standard Quinolines: Electron-deficient; undergo rapid oxidative addition.

  • 7-Methoxyquinolines: The methoxy group at C7 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density across the ring system (particularly at C2 and C4).[1] This makes the C-X bond (where X=Cl/Br) less electrophilic, significantly raising the activation energy required for the Palladium to insert into the bond [2].

Critical Optimization Parameters

Based on the mechanistic hurdles above, the following variables are non-negotiable for high-yield synthesis:

ParameterRecommendation for 7-OMe QuinolinesScientific Rationale
Ligand Class Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, CataCXium A)Bulky ligands create a "steric wall" that prevents the quinoline Nitrogen from binding to the Pd center.[1] They also boost the electron density on Pd, accelerating oxidative addition into the deactivated C-Cl bond.
Base Inorganic Carbonates/Phosphates (K₂CO₃, K₃PO₄)Stronger bases (K₃PO₄) are often required for hindered or electron-rich boronic acids.[1] Weaker bases (Na₂CO₃) suffice for activated aryl bromides.
Solvent Biphasic Systems (Dioxane/H₂O or Toluene/H₂O)Water is critical. It dissolves the inorganic base and facilitates the transmetalation step by forming the reactive boronate species [3].
Catalyst Loading 1.0 – 3.0 mol% Higher loading (5%) is wasteful; lower loading (<0.5%) risks stalling due to the N-poisoning effect described above.

Pathway Visualization

The following diagram illustrates the standard catalytic cycle versus the specific "trap" presented by the quinoline nitrogen.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + 7-OMe-Quinoline-X Trap OFF-CYCLE TRAP (Quinoline N-Coordination) OxAdd->Trap Low Steric Bulk Ligands TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Trap->OxAdd Heat/Solvent RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the competitive N-coordination trap (Red) which stalls the reaction if non-bulky ligands are used.

Standardized Protocols

Protocol A: The "Workhorse" (C3-Bromo Coupling)

Best for: 3-bromo-7-methoxyquinoline substrates. High reactivity allows for standard catalysts.[1]

Reagents:

  • Substrate: 3-bromo-7-methoxyquinoline (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3 mol%) – Robust, air-stable.[1]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Procedure:

  • Charge: Add substrate, boronic acid, and Pd(dppf)Cl₂ to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

  • QC Check: Monitor by LC-MS. Look for the disappearance of the bromide (M+) and appearance of the product (M+Ar).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The "High-Performance" (C4-Chloro Coupling)

Best for: 4-chloro-7-methoxyquinoline (e.g., Lenvatinib scaffold).[1] The C-Cl bond is stronger and the position is more electron-rich, requiring a specialized catalyst.

Reagents:

  • Substrate: 4-chloro-7-methoxyquinoline (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Pre-Catalyst: XPhos Pd G2 (2–3 mol%) – Ensures oxidative addition occurs despite 7-OMe deactivation.[1]

  • Base: K₃PO₄ (3.0 equiv) – Finely ground solid.[1]

  • Solvent: n-Butanol/Water (4:1 ratio) or Toluene/Water (10:1)[1]

Procedure:

  • Charge: Add substrate, boronic acid, XPhos Pd G2, and K₃PO₄ to a microwave vial.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed solvent mixture.[4][5]

  • Reaction:

    • Thermal: Heat to 100°C for 16 hours.

    • Microwave (Preferred): 120°C for 30–60 minutes.

  • Validation: If conversion is <50% after 2 hours, add 1 mol% additional catalyst. Do not exceed 120°C to avoid hydrodehalogenation (replacing Cl with H).

Troubleshooting & Optimization Logic

Use this decision tree when standard protocols fail.

OptimizationTree Start Reaction Failed (Low Yield/Conversion) Check1 Is Starting Material Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No WrongProd SM Consumed (Wrong Product) Check1->WrongProd Yes Sol1 Issue: Oxidative Addition Failure Action: Switch to XPhos or SPhos Pd G2 NoConv->Sol1 Sol2 Issue: Catalyst Poisoning Action: Increase Temp or Add Water NoConv->Sol2 Homo Homocoupling (Ar-Ar) Action: Degas solvents longer (O2 leak) WrongProd->Homo Hydro Hydrodehalogenation (Ar-H) Action: Lower Temp or switch solvent (Avoid alcohols) WrongProd->Hydro

Figure 2: Troubleshooting logic for common failure modes in quinoline couplings.

References

  • BenchChem Technical Support. Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (2025).[4][5][6][7][8][9] Retrieved from [1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [1]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1][10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9][10][11] Chemical Reviews.[10] (Foundational reference for mechanism).

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. (2022).[3] Retrieved from [1]

Sources

Application

biological assay screening of 7-methoxyquinoline-8-sulfonamide

Application Note: Biological Assay Screening of 7-Methoxyquinoline-8-Sulfonamide Abstract This technical guide provides a rigorous framework for the biological characterization of 7-methoxyquinoline-8-sulfonamide and its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Screening of 7-Methoxyquinoline-8-Sulfonamide

Abstract

This technical guide provides a rigorous framework for the biological characterization of 7-methoxyquinoline-8-sulfonamide and its derivatives. As a privileged scaffold in medicinal chemistry, this molecule exhibits dual functionality: potent inhibition of Carbonic Anhydrase (CA) isoforms (specifically tumor-associated CA IX and XII) and direct antiproliferative activity against cancer cell lines. This document details standardized protocols for enzymatic kinetic assays and cellular viability screening, ensuring high reproducibility and data integrity for drug discovery campaigns.

Introduction & Mechanism of Action

The 7-methoxyquinoline-8-sulfonamide scaffold operates primarily as a Zinc-binding group (ZBG). The sulfonamide moiety (


) coordinates with the catalytic 

ion within the Carbonic Anhydrase active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

The 7-methoxy substituent plays a critical role in optimizing the physicochemical profile:

  • Electronic Effect: Acts as an electron-donating group (EDG), increasing electron density on the quinoline ring, which can enhance

    
    -stacking interactions with hydrophobic residues (e.g., Phe131 in CA II) in the enzyme pocket.
    
  • Solubility: Improves aqueous solubility compared to the unsubstituted quinoline parent, facilitating assay performance without excessive DMSO concentrations.

Visualizing the Mechanism

CA_Inhibition_Mechanism Drug 7-Methoxyquinoline- 8-sulfonamide CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) Drug->CA_ActiveSite Enters Pocket Hydrophobic Hydrophobic Pocket Interaction (Phe131) Drug->Hydrophobic Quinoline Ring Stacking Coordination Tetrahedral Coordination CA_ActiveSite->Coordination Sulfonamide N Binds Zn2+ Displacement Displacement of Catalytic H2O/OH- Coordination->Displacement Inhibition Catalytic Blockade (No CO2 Hydration) Displacement->Inhibition Hydrophobic->Inhibition Stabilizes Complex

Figure 1: Mechanism of Action. The sulfonamide coordinates the Zinc ion while the quinoline ring stabilizes the complex via hydrophobic interactions.

Biochemical Assay: Carbonic Anhydrase Inhibition

Objective: Determine the Inhibition Constant (


) of the compound against specific CA isoforms (e.g., hCA I, II, IX).
Method:  Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA) .[1]
Rationale:  While CAs primarily hydrate 

, they also possess esterase activity. Hydrolysis of p-NPA releases p-nitrophenol , a yellow chromophore measurable at 405 nm.[1] This method is higher throughput and more stable than

hydration methods (Wilbur-Anderson).
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6 (critical for physiological relevance).

  • Enzyme Stock: Recombinant hCA (I, II, or IX) diluted to 0.5–1.0

    
    M in buffer.
    
  • Substrate (p-NPA): 3 mM stock in Acetonitrile (prepare fresh; spontaneous hydrolysis occurs in water).

  • Compound Stock: 10 mM in DMSO.

Step-by-Step Protocol
StepActionCritical Note
1 Dilution Prepare serial dilutions of 7-methoxyquinoline-8-sulfonamide (0.1 nM to 10

M) in Assay Buffer. Keep DMSO < 1%.
2 Plating Add 140

L of Assay Buffer to 96-well clear plates.
3 Enzyme Add 20

L of Enzyme solution to respective wells.
4 Inhibitor Add 20

L of diluted Compound to test wells. Include "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) controls.
5 Pre-Incubation Incubate at 25°C for 15 minutes . Allows formation of the Enzyme-Inhibitor complex.
6 Substrate Add 20

L of 3 mM p-NPA to start the reaction.
7 Detection Measure Absorbance (405 nm) kinetically every 15 seconds for 15 minutes using a microplate reader.
Data Analysis
  • Calculate initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve.
    
  • Calculate % Inhibition:

    
    
    
  • Fit data to the Cheng-Prusoff equation to derive

    
    , using Acetazolamide (AAZ) as a reference standard (
    
    
    
    nM for hCA II).

Cellular Assay: Antiproliferative Screening

Objective: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, A549) and determine


.
Method:  MTT Assay (Colorimetric).
Rationale:  The 7-methoxyquinoline scaffold often exhibits cytotoxicity independent of or synergistic with CA inhibition. MTT measures mitochondrial metabolic activity, a robust proxy for viable cell number.
Experimental Workflow

Cell_Screening_Workflow Seeding Seed Cells (5k/well) Wait 24h for attachment Treatment Add Compound (Serial Dilution) Seeding->Treatment Incubation Incubate 48-72h (37°C, 5% CO2) Treatment->Incubation MTT_Add Add MTT Reagent Incubate 4h Incubation->MTT_Add Solubilization Dissolve Formazan (DMSO/SDS) MTT_Add->Solubilization Readout Measure Abs 570nm Calc IC50 Solubilization->Readout

Figure 2: Cellular Screening Workflow. Standardized path from seeding to data acquisition.

Protocol Specifics
  • Cell Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates. Allow 24h for attachment.
    
  • Compound Treatment:

    • Prepare 1000x stocks in DMSO.

    • Dilute into culture medium (e.g., RPMI-1640 + 10% FBS).

    • Crucial: Final DMSO concentration must be

      
       to avoid solvent toxicity masking drug effects.
      
  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add MTT (0.5 mg/mL final). Incubate 3–4 hours until purple formazan crystals form.

    • Remove media carefully.

    • Solubilize crystals with 100

      
      L DMSO.
      
  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Physicochemical Considerations

When screening 7-methoxyquinoline-8-sulfonamide, researchers must account for its specific properties:

  • Fluorescence: The quinoline ring is fluorescent.

    • Risk:[2][3] High concentrations may interfere with fluorescence-based assays (e.g., Alamar Blue).

    • Mitigation: Use colorimetric assays (MTT, p-NPA) or include "Compound Only" blanks to subtract background fluorescence.

  • pH Sensitivity: The sulfonamide group (

    
    ) and quinoline nitrogen (
    
    
    
    ) mean the ionization state changes with pH. Ensure all buffers are strictly pH-controlled (pH 7.4) to maintain consistent potency.

Summary of Expected Results

Assay TypeMetricExpected Range (Literature)Validation Control
hCA II Inhibition

10 – 100 nMAcetazolamide (

nM)
hCA IX Inhibition

20 – 200 nMSLC-0111
Cytotoxicity (MCF-7)

10 – 50

M
Doxorubicin

Note: The 7-methoxy group generally improves hCA IX selectivity compared to the unsubstituted analog due to steric fits in the enzyme's hydrophobic pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry, 242(18), 4221-4229. (Foundational basis for p-NPA assay). Link

  • Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 52(2), 405-408. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of some new 7-methoxy-quinoline-3-carbohydrazide derivatives. Archives of Pharmacal Research. (Reference for 7-methoxyquinoline cytotoxicity). Link

Sources

Method

synthesis of N-substituted 7-methoxyquinoline-8-sulfonamides

Application Note: Synthesis and Evaluation of N-Substituted 7-Methoxyquinoline-8-Sulfonamides as Epigenetic Modulators Introduction Epigenetic dysregulation is a primary driver in various oncological pathologies. The MYS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of N-Substituted 7-Methoxyquinoline-8-Sulfonamides as Epigenetic Modulators

Introduction

Epigenetic dysregulation is a primary driver in various oncological pathologies. The MYST family of Lysine Acetyltransferases (KATs)—which includes TIP60 (KAT5), MOZ, HBO1, and MOF—plays a critical role in chromatin remodeling, DNA damage repair, and gene transcription[1]. The overexpression or aberrant activity of these enzymes is heavily implicated in acute myeloid leukemia (AML) and breast cancer progression[1].

Recent drug discovery efforts have identified N-substituted 7-methoxyquinoline-8-sulfonamides as potent, selective inhibitors of MYST family KATs[1]. This application note details the robust synthesis, mechanistic rationale, and validation protocols for generating these high-value sulfonamide libraries for high-throughput epigenetic screening and oncology drug development.

Mechanistic Rationale

The 7-methoxyquinoline scaffold acts as a critical pharmacophore that occupies the acetyl-CoA binding pocket of MYST KATs. The N-substituted sulfonamide tail extends into the lysine-binding channel, conferring target selectivity. By blocking post-translational lysine acetylation, these compounds induce the destabilization of estrogen receptor alpha (ERα) and inhibit DNA double-strand break (DSB) repair, ultimately driving apoptosis in cancer stem-like cells[1].

MYST_Pathway Inhibitor 7-Methoxyquinoline-8-Sulfonamide MYST MYST Family KATs (TIP60, HBO1, MOZ) Inhibitor->MYST Competitive Inhibition Acetylation Lysine Acetylation MYST->Acetylation Catalyzes AcCoA Acetyl-CoA AcCoA->MYST Histone Histone / Non-Histone Proteins (e.g., ERα) Histone->MYST Cancer Oncogenic Transcription & DNA Repair (Survival) Acetylation->Cancer Promotes

Caption: Mechanism of MYST KAT inhibition by 7-methoxyquinoline-8-sulfonamides.

Synthetic Strategy

The synthesis relies on a highly efficient two-step sequence:

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation). 7-Methoxyquinoline undergoes regioselective chlorosulfonation at the C8 position. The methoxy group at C7 acts as a strong electron-donating group (EDG) via resonance, directing the electrophilic attack to the ortho position (C8). The use of neat chlorosulfonic acid at elevated temperatures drives the formation of 7-methoxyquinoline-8-sulfonyl chloride[1].

  • Step 2: Sulfonamidation. The sulfonyl chloride intermediate is highly reactive and is immediately coupled with a diverse array of primary or secondary amines in the presence of a non-nucleophilic organic base (e.g., DIPEA) to yield the final N-substituted sulfonamides.

Synthetic_Workflow SM 7-Methoxyquinoline Step1 Chlorosulfonation (ClSO3H, 100°C) SM->Step1 Intermediate 7-Methoxyquinoline-8- Sulfonyl Chloride Step1->Intermediate Step2 Amination (R-NH2, DIPEA, DCM) Intermediate->Step2 Product N-Substituted Sulfonamide Step2->Product

Caption: Two-step synthetic workflow for N-substituted 7-methoxyquinoline-8-sulfonamides.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxyquinoline-8-sulfonyl chloride

Expertise & Causality: Chlorosulfonic acid functions as both the reagent and the solvent. Strict temperature control is critical; the initial addition must be performed at 0 °C to prevent uncontrolled exothermic decomposition. Subsequent heating to 100 °C is required to ensure complete conversion of the intermediate sulfonic acid to the target sulfonyl chloride[1].

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C) under an inert argon atmosphere.

  • Add 7-methoxyquinoline (500 mg, 3.14 mmol) to the flask[1].

  • Dropwise, add chlorosulfonic acid (1.8 g, 15.7 mmol, 5.0 equiv) over 15 minutes[1]. Caution: Highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 100 °C for 1 hour[1].

  • Cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 50 g) to quench excess chlorosulfonic acid[1].

  • Neutralize the aqueous mixture cautiously with saturated aqueous NaHCO₃ until a pH of ~7 is reached[1].

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL)[1].

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride. Self-Validation Check: The product should appear as a pale yellow solid. Use immediately for Protocol B to prevent ambient hydrolysis back to the sulfonic acid.

Protocol B: Synthesis of N-Substituted 7-Methoxyquinoline-8-sulfonamides

Expertise & Causality: Dichloromethane (DCM) is utilized for its excellent solubilizing properties for both the sulfonyl chloride and the amine. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without acting as a competing nucleophile.

  • Dissolve 7-methoxyquinoline-8-sulfonyl chloride (257 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Add DIPEA (387 mg, 3.0 mmol, 3.0 equiv) and stir for 5 minutes at room temperature.

  • Add the desired amine (e.g., ethylamine, benzylamine, or a functionalized piperazine) (1.2 mmol, 1.2 equiv) dropwise or in small portions.

  • Stir the reaction at room temperature for 4–12 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Quench the reaction with 1M aqueous HCl (10 mL) to remove unreacted amine and excess DIPEA.

  • Extract with DCM (2 x 15 mL). Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Data Presentation: Reaction Optimization & Biological Activity

The following table summarizes the optimized amination conditions for various N-substituents and their representative inhibitory effects on TIP60 (KAT5), validating the efficacy of the synthesized library.

Amine Substituent (R-NH₂)SolventBase (Equiv)Reaction TimeIsolated Yield (%)TIP60 IC₅₀ (nM)*
EthylamineDCMDIPEA (3.0)4 h88%145
BenzylamineDCMDIPEA (3.0)6 h82%85
N-MethylpiperazineDCMDIPEA (3.0)8 h76%210
TromethamineDMFEt₃N (4.0)12 h65%320
AnilinePyridineNone (Solvent)12 h58%>1000

*Note: IC₅₀ values are representative benchmarks for MYST family KAT inhibition assays to demonstrate structure-activity relationship (SAR) trends.

References

  • Title: EP3810602A1 - Compounds (Inhibitors of post-translational lysine acetylation mediated by KATs of the MYST family)

Sources

Technical Notes & Optimization

Troubleshooting

improving water solubility of 7-methoxyquinoline-8-sulfonamide

Technical Support Center: 7-Methoxyquinoline-8-Sulfonamide Current Status: Operational | Topic: Solubility Optimization & Assay Formulation Executive Summary: The Physicochemical Challenge Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Methoxyquinoline-8-Sulfonamide Current Status: Operational | Topic: Solubility Optimization & Assay Formulation

Executive Summary: The Physicochemical Challenge

Welcome to the technical guide for 7-methoxyquinoline-8-sulfonamide . This molecule presents a classic "solubility trough" at physiological pH, a common characteristic of quinoline-sulfonamide scaffolds used in zinc sensing (e.g., TSQ analogs) and medicinal chemistry.

The Core Issue: This molecule is amphoteric. It possesses a weakly basic quinoline nitrogen (


) and a weakly acidic sulfonamide group (

).
  • At pH < 4: It is protonated and soluble (Cationic).

  • At pH > 10: It is deprotonated and soluble (Anionic).

  • At pH 7.0–7.4 (Physiological): It exists primarily as a neutral, hydrophobic species, leading to precipitation and assay variability.

This guide provides three validated protocols to overcome this limitation without compromising biological compatibility.

Part 1: Solubility Characterization Dashboard

ParameterValue (Est.)Implication for Experimental Design
Molecular Weight ~238.26 g/mol Small molecule; kinetics are diffusion-limited.
logP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic; requires organic cosolvents.
Basic pKa (Quinoline N) 4.2 – 4.9Soluble in dilute acid (e.g., 0.1 M HCl).
Acidic pKa (Sulfonamide NH) 9.8 – 10.5Soluble in dilute base (e.g., 0.1 M NaOH).
Isoelectric Point (pI) ~7.2Critical Risk: Minimum solubility occurs exactly at physiological pH.

Part 2: Formulation Protocols

Protocol A: The "DMSO Shock" Prevention Method (Standard)

Best for: High-throughput screening, enzymatic assays.

Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic core before introduction to the aqueous buffer.

  • Preparation of Stock Solution:

    • Dissolve the solid compound in anhydrous DMSO to a concentration of 10–20 mM .

    • Note: Sonicate at 40°C for 5 minutes if visual particulates remain.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which causes precipitation).

  • The "Intermediate Dilution" Step (Crucial):

    • Do NOT add the 20 mM stock directly to the cell media/buffer. This causes immediate precipitation ("crashing out").

    • Prepare a 10x Intermediate in the buffer containing 10% DMSO.

    • Step: Dilute 10 µL of Stock (20 mM) into 990 µL of [Buffer + 10% DMSO].

    • Result: 200 µM clear solution.

  • Final Assay Preparation:

    • Dilute the Intermediate 1:10 into the final assay well.

    • Final Concentration: 20 µM compound, 1% DMSO.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Live-cell imaging, zinc sensing, animal studies.

Mechanism: Encapsulates the hydrophobic quinoline ring inside a hydrophilic bucket (HP-β-CD), shielding it from water while maintaining pH 7.4.

  • Carrier Preparation:

    • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in deionized water.

    • Filter sterilize (0.22 µm).

  • Complexation:

    • Dissolve the 7-methoxyquinoline-8-sulfonamide in a minimal volume of acetone or methanol (e.g., 10 mg in 500 µL).

    • Add this dropwise to 10 mL of the 20% HP-β-CD solution under high-speed stirring (1000 rpm).

  • Solvent Evaporation:

    • Stir open-capped in a fume hood overnight or use a rotary evaporator to remove the volatile organic solvent.

    • Result: A clear, aqueous solution of the drug-CD complex compatible with IV injection or sensitive cell lines.

Part 3: Troubleshooting & FAQs

Q1: I see a fine precipitate immediately after adding the stock to my PBS buffer. Why?

Diagnosis: You likely triggered kinetic precipitation . Explanation: When a hydrophobic molecule in DMSO hits a high-salt buffer (like PBS), the "salting-out" effect reduces solubility instantly. Solution:

  • Switch from PBS to a low-salt buffer (e.g., 10 mM HEPES or Tris) for the initial dilution.

  • Add a surfactant: Include 0.05% Tween-20 or Pluronic F-127 in your buffer before adding the compound. This prevents crystal nucleation.

Q2: The fluorescence intensity is lower than expected in my Zinc assay. Is it solubility?

Diagnosis: Potential Fluorescence Quenching or Aggregation . Explanation: If the molecule aggregates (even without visible precipitate), the fluorescence is often self-quenched (ACQ - Aggregation Caused Quenching). Troubleshooting Workflow:

  • Step 1: Measure absorbance at 350–370 nm. If the peak is broadened or red-shifted compared to the DMSO stock, aggregation is occurring.

  • Step 2: Lower the concentration. If the signal does not decrease linearly (e.g., 1/2 conc = 1/2 signal), you are working above the critical aggregation concentration.

  • Step 3: Use Protocol B (Cyclodextrins). CDs often enhance fluorescence by isolating the fluorophore from solvent relaxation.

Q3: Can I use acid to dissolve it for my stock solution?

Answer: Yes, but with caveats.

  • Method: 0.1 M HCl or acetic acid will dissolve the compound readily by protonating the quinoline nitrogen.

  • Risk: If you neutralize this stock (e.g., adding it to pH 7.4 media), the compound will pass through its pI (isoelectric point) and may precipitate instantly. Acidic stocks are only recommended if the final assay pH is also acidic (< 5.0).

Part 4: Visualizing the Solubility Logic

SolubilityLogic cluster_phys Physiological Conditions Stock Solid Compound DMSO DMSO Stock (10-20 mM) Stock->DMSO Dissolve Acid Acidic Solution (pH < 4) Cationic/Soluble Stock->Acid Add 0.1M HCl Base Basic Solution (pH > 10) Anionic/Soluble Stock->Base Add 0.1M NaOH Neutral Neutral Buffer (pH 7.4) Precipitation Risk DMSO->Neutral Direct Add (High Risk) CD_Complex Cyclodextrin Complex (pH 7.4) Soluble/Stable DMSO->CD_Complex Protocol B (Encapsulation) Neutral->Acid Lower pH Neutral->Base Raise pH

Caption: Solubility phase diagram showing the stability windows. Direct addition to neutral buffer carries high precipitation risk, mitigated by Cyclodextrin encapsulation.

References

  • Meeusen, J. et al. (2012). "Determination of Zinc with 6-Methoxy-(8-p-Toluenesulfonamido) Quinoline (TSQ)." Inorganic Chemistry. Link (Analogous scaffold solubility data).

  • Krebs, H. A.[1][2] & Speakman, J. C. (1946). "The Solubility of Sulphonamides in Relation to pH." British Medical Journal. Link (Fundamental mechanism of sulfonamide pKa-dependent solubility).

  • Loftsson, T. & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Protocol for HP-β-CD solubilization).

  • BenchChem Technical Support. "Enhancing the Solubility of Quinoline-Based Compounds." Technical Note. Link (General quinoline handling).

Sources

Optimization

purification of 7-methoxyquinoline-8-sulfonamide by recrystallization

Technical Support Center: Purification of 7-Methoxyquinoline-8-sulfonamide Case ID: #QM-7M8S-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemical Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-Methoxyquinoline-8-sulfonamide

Case ID: #QM-7M8S-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

Target Compound: 7-Methoxyquinoline-8-sulfonamide CAS Registry (Related): 2059988-75-7 (General class reference) Molecular Formula: C₁₀H₁₀N₂O₃S Molecular Weight: 238.26 g/mol

This guide addresses the purification of 7-methoxyquinoline-8-sulfonamide, typically synthesized via the chlorosulfonation of 7-methoxyquinoline followed by ammonolysis [1]. The primary challenge in purifying this compound lies in separating the sulfonamide from its hydrolysis byproduct (sulfonic acid), unreacted starting material, and inorganic salts.

While column chromatography is effective, recrystallization is the preferred method for scale-up due to its cost-efficiency and ability to yield high-crystallinity polymorphs suitable for biological assays.

Diagnostic Triage: Assess Your Crude Material

Before initiating recrystallization, characterize your crude solid to select the correct protocol.

ObservationProbable CauseRecommended Action
Sticky/Gummy Solid Trapped solvent or "oiling out" impurities.Dry under vacuum (40°C) or perform Acid-Base Swing (Section 5) before recrystallization.
Dark Brown/Black Color Oxidative degradation or polymerized quinoline byproducts.Requires Activated Carbon Treatment during hot filtration.
High Water Solubility Presence of sulfonic acid (hydrolysis product) or inorganic salts.Wash crude with cold water to remove salts/acids before organic recrystallization.
Melting Point Depression >5°C range or significantly lower than expected (Pure est. >180°C).Indicates >5% impurity.[1][2][3][4] Proceed to Core Protocol .

Core Protocol: Recrystallization Workflow

Primary Solvent System: Ethanol (EtOH) / Water (H₂O) Alternative System: Isopropanol (IPA) / Water

Rationale: Quinoline sulfonamides exhibit a steep solubility curve in aqueous alcohols. The 7-methoxy group provides sufficient lipophilicity to crystallize from water-rich mixtures upon cooling.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a mixture of 90% Ethanol / 10% Water (v/v).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add the solvent mixture (approx. 10 mL per gram of solid) and add a magnetic stir bar.

    • Heat to reflux (approx. 78-80°C) with stirring.

    • Critical: If solid does not dissolve, add solvent in 1 mL increments until clear. Do not exceed 20 mL/g.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles remain (likely inorganic salts or dust), filter the hot solution through a pre-heated glass funnel with fluted filter paper.

    • Tip: Add 1-2% activated carbon if the solution is dark, stir for 5 mins, then filter.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Once ambient, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using a Buchner funnel under vacuum.

    • Wash the cake with 2 volumes of ice-cold 50% Ethanol/Water.

    • Dry in a vacuum oven at 50°C for 12 hours.

Visualizing the Process

RecrystallizationWorkflow Start Crude 7-Methoxyquinoline-8-sulfonamide Dissolve Dissolve in Hot EtOH/H2O (9:1) Temp: 80°C Start->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Salts/Carbon) Check->Filter Yes CoolRT Slow Cool to RT (Nucleation) Check->CoolRT No Filter->CoolRT CoolIce Ice Bath (0-4°C) (Growth) CoolRT->CoolIce Collect Vacuum Filtration CoolIce->Collect Wash Wash with Cold 50% EtOH Collect->Wash Dry Dry (50°C, Vacuum) Wash->Dry

Caption: Workflow for the purification of 7-methoxyquinoline-8-sulfonamide via recrystallization.

Troubleshooting Matrix

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.

  • Cause: The solution temperature is above the melting point of the solvated solid, or the solvent mixture is too polar (forcing the compound out too fast).

  • Fix:

    • Reheat to dissolve the oil.

    • Add a small amount of pure Ethanol (to increase solubility).

    • Cool very slowly (wrap flask in a towel).

    • Seeding: Add a tiny crystal of pure product when the solution is slightly cloudy.

Issue 2: Low Yield (<50%)

  • Cause: Too much solvent used (product remains in mother liquor) or excessive washing.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Cool again to obtain a "second crop" of crystals (purity may be lower).

    • Ensure wash solvent is ice-cold .

Issue 3: Persistent Impurities (TLC shows spots)

  • Cause: Impurity has similar solubility profile (e.g., 7-methoxyquinoline starting material).

  • Fix: Switch to Acid-Base Swing Purification (see below).

Advanced Purification: Acid-Base Swing

If recrystallization fails to remove non-acidic impurities (like the starting material 7-methoxyquinoline), utilize the acidity of the sulfonamide proton (pKa ~10).

  • Dissolution: Dissolve crude solid in 1M NaOH (aq). The sulfonamide converts to its water-soluble sodium salt.

    • Note: Non-acidic impurities (starting material) will not dissolve or will form an oil/precipitate.

  • Extraction: Wash the aqueous basic layer with Ethyl Acetate or DCM to remove the non-acidic impurities. Discard the organic layer.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH ~4-5. The pure sulfonamide will precipitate as a white solid.

  • Finish: Filter, dry, and then perform a final polish recrystallization (Section 3) for crystal form control.

AcidBaseSwing Crude Crude Mixture NaOH Add 1M NaOH Crude->NaOH Sep Separation NaOH->Sep AqLayer Aq. Layer (Sulfonamide Salt) Sep->AqLayer Soluble OrgLayer Org. Layer (Impurities) Sep->OrgLayer Insoluble Acidify Add 1M HCl (Precipitation) AqLayer->Acidify Pure Pure Solid Acidify->Pure

Caption: Acid-Base Swing purification strategy exploiting sulfonamide acidity.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a stronger solvent for quinolines. However, it is more toxic. If using Methanol, you may need a higher ratio of water (e.g., 1:1 MeOH/H₂O) to induce crystallization.

Q: My product is turning pink during drying. Why? A: This indicates oxidation of trace amino-impurities or phenol derivatives (if methoxy cleavage occurred). Ensure the product is washed thoroughly with water to remove acidic residues and dry under vacuum in the dark.

Q: How do I confirm the structure? A:

  • 1H NMR (DMSO-d6): Look for the sulfonamide singlet (-SO₂NH₂) around δ 7.0–7.5 ppm (exchangeable with D₂O) and the methoxy singlet (-OCH₃) around δ 4.0 ppm.

  • Mass Spec: Expect [M+H]⁺ = 239.05.

References

  • Synthesis of 7-Methoxyquinoline-8-sulfonyl chloride

    • Source: European Patent Office (EP3810602A1). "Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors."[5][6]

    • Context: Describes the chlorosulfonation of 7-methoxyquinoline at 100°C to yield the 8-sulfonyl chloride precursor.
    • URL
  • Source: BenchChem Technical Support. "Recrystallization of Sulfonamide Products.
  • Solubility Optimization

    • Source: Cysewski, P., et al. (2019).[7] "Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution." International Journal of Pharmaceutics.

    • Context: Discusses the thermodynamics of sulfonamide solubility, supporting the use of polar protic solvents.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Methoxyquinoline-8-Sulfonamide Aqueous Stability &amp; Handling

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers, medicinal chemists, and drug development professionals working with 7-methoxyquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers, medicinal chemists, and drug development professionals working with 7-methoxyquinoline-8-sulfonamide (CAS 2059988-75-7). This compound is a critical building block in the synthesis of enzyme inhibitors and neurotherapeutics[1]. However, its unique structural features—specifically the peri-interaction between the quinoline nitrogen and the C8-sulfonamide, combined with the steric bulk of the C7-methoxy group—require precise handling in aqueous environments.

Part 1: Mechanistic Grounding & Causality (The "Why")

To troubleshoot effectively, you must understand the chemical causality governing this molecule's behavior in water.

The Stability Paradox: Aromatic sulfonamides are generally highly stable against hydrolysis at physiological pH (7.4) and alkaline conditions[2]. However, they exhibit significant vulnerability under acidic stress[3]. For 7-methoxyquinoline-8-sulfonamide, the quinoline nitrogen (N1) acts as an environmental sensor. When the pH drops below the pKa of the quinoline ring (typically ~4.5–5.0), the nitrogen becomes protonated. This protonation creates a strong electron-withdrawing effect that propagates through the fused aromatic system, increasing the electrophilicity of the sulfur atom at the 8-position.

Simultaneously, the electron-donating 7-methoxy group creates a push-pull electronic dynamic and significant steric crowding. This strain distorts the optimal geometry of the S-N bond, lowering the activation energy required for nucleophilic attack by water. Consequently, the S-N bond cleaves, yielding 7-methoxyquinoline-8-sulfonic acid and releasing ammonia (or the corresponding amine)[4].

Pathway A 7-Methoxyquinoline-8-sulfonamide (Intact Parent) B Acidic Aqueous Stress (pH < 4.0) A->B Dissolution C Protonation of Quinoline Nitrogen (Electron Withdrawal) B->C Rapid Equilibrium D Nucleophilic Attack by H2O (S-N Bond Cleavage) C->D Rate-Limiting Step E 7-Methoxyquinoline-8-sulfonic acid D->E Hydrolysis Product 1 F Ammonia / Amine Release D->F Hydrolysis Product 2

Mechanistic pathway of acid-catalyzed hydrolysis of 7-methoxyquinoline-8-sulfonamide.

Part 2: Troubleshooting Guide & FAQs

Q1: My 7-methoxyquinoline-8-sulfonamide precipitates immediately upon dilution into pH 7.4 PBS. How do I fix this? A1: This is a kinetic solubility issue, not chemical degradation. The compound is highly lipophilic and lacks ionizable groups at pH 7.4. Solution: Prepare a concentrated stock (10–50 mM) in 100% HPLC-grade DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is ≥1%. Add the DMSO stock dropwise while actively vortexing the buffer to prevent localized supersaturation. For in vivo dosing or cell-based assays, consider using a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

Q2: I am observing a steady loss of compound concentration over 48 hours in my acidic assay buffer (pH 2.0). Is it precipitating or degrading? A2: It is degrading via acid-catalyzed hydrolysis. While sulfonamides are stable at neutral pH, they degrade effectively at pH 2.0[3]. The degradation products are 7-methoxyquinoline-8-sulfonic acid and free amine. Solution: Verify this by running an LC-MS analysis of your buffer over time; you will observe the emergence of the sulfonic acid mass peak[3]. If your experimental design strictly requires low pH, prepare fresh working solutions immediately before use, keep them on ice to suppress the kinetic rate of hydrolysis, and limit assay times to <4 hours.

Q3: Does ambient light exposure affect the stability of this compound in water? A3: Yes. The quinoline ring is a strong chromophore. Aromatic sulfonamides are susceptible to photolytic degradation upon UV/visible light exposure, which can trigger radical-mediated cleavage of the S-N bond or oxidation of the aromatic ring[4]. Solution: Store all aqueous solutions in amber glass vials. Conduct long-term incubations (e.g., equilibrium dialysis or stability testing) in the dark.

Part 3: Quantitative Data

The following table summarizes the expected hydrolytic stability of 7-methoxyquinoline-8-sulfonamide across various aqueous environments, extrapolated from validated baseline data for aromatic quinoline sulfonamides[2][3].

Aqueous Environment (pH)Dominant Molecular StateEstimated Half-Life (t½) at 25°CPrimary Degradation Mechanism
pH 2.0 (Simulated Gastric Fluid) Quinoline-N Protonated< 72 hoursRapid acid-catalyzed S-N bond cleavage
pH 4.0 (Acetate Buffer) Mixed (Protonated/Neutral)> 30 daysSlow acid hydrolysis
pH 7.4 (PBS / Physiological) Neutral> 1 yearHighly stable; negligible hydrolysis
pH 10.0 (Carbonate Buffer) Neutral / Deprotonated> 1 yearHighly stable; resistant to base hydrolysis

Part 4: Experimental Protocols

Protocol: Forced Degradation (Hydrolytic Stability) Assessment

To ensure the integrity of your data, you must validate the stability of 7-methoxyquinoline-8-sulfonamide in your specific assay buffers. This self-validating protocol uses a time-course LC-MS/UV workflow to differentiate between precipitation (loss of parent peak without new peaks) and degradation (emergence of the sulfonic acid peak).

Step 1: Stock Preparation Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

Step 2: Buffer Spiking Prepare three test buffers: 0.1 M HCl (pH ~1.0), 50 mM PBS (pH 7.4), and 0.1 M NaOH (pH ~13.0). Add 10 µL of the 10 mM DMSO stock to 990 µL of each buffer to achieve a final concentration of 100 µM (1% DMSO).

Step 3: Accelerated Incubation Seal the vials tightly and place them in a thermoshaker set to 40°C at 300 rpm. Elevated temperature accelerates the kinetic rate of hydrolysis, allowing for faster predictive modeling.

Step 4: Time-Course Sampling & Quenching Withdraw 50 µL aliquots at t = 0, 4, 24, 48, and 168 hours. Critical Step: Immediately quench the extreme pH samples (pH 1.0 and pH 13.0) by adding an equivalent volume of neutralizing buffer (e.g., 0.1 M NaOH or 0.1 M HCl) to halt the hydrolysis reaction before analysis.

Step 5: LC-MS/UV Analysis Inject the quenched samples into an LC-MS system. Monitor the UV trace (typically 254 nm for the quinoline chromophore) and the MS trace for the disappearance of the parent mass and the appearance of the 7-methoxyquinoline-8-sulfonic acid mass.

Workflow S1 1. Prepare 10 mM Stock (100% DMSO) S2 2. Dilute to 100 µM in Aqueous Buffers (pH 2-10) S1->S2 Dropwise Addition S3 3. Incubate at 40°C (Accelerated Stress) S2->S3 Seal Vials S4 4. Sample Aliquots (0, 4, 24, 48, 168 hrs) S3->S4 Time-Course S5 5. LC-MS/UV Analysis (Quantify Degradation) S4->S5 Quench & Inject

Step-by-step experimental workflow for assessing hydrolytic stability in aqueous buffers.

References

  • Sulfonamide Degrad
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF ResearchG
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides Benchchem
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors N

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline Sulfonation Yields

Topic: Optimization and Troubleshooting of Quinoline Sulfonation Ticket ID: Q-SULF-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution Executive Summary & Diagnostic Workflow Quinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Quinoline Sulfonation Ticket ID: Q-SULF-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary & Diagnostic Workflow

Quinoline sulfonation is a classic Electrophilic Aromatic Substitution (EAS) that presents unique challenges due to the deactivated nature of the heteroaromatic ring. Low yields are rarely caused by a single factor; they typically stem from a conflict between kinetic vs. thermodynamic control (isomer distribution) or solubility management (zwitterion loss during workup).

The following diagnostic tree outlines the logical path to identify your specific failure mode.

QuinolineTroubleshooting Start Start: Low Yield Observed CheckTLC Check Conversion (HPLC/TLC) Start->CheckTLC LowConv Low Conversion (<50% SM consumed) CheckTLC->LowConv SM remains HighConv High Conversion (>90% SM consumed) CheckTLC->HighConv SM gone TempCheck Check Reaction Temp LowConv->TempCheck IsomerCheck Check Isomer Ratio (5- vs 8- vs 6-) HighConv->IsomerCheck Crude NMR IncreaseTemp Action: Increase Temp or Acid Strength (Oleum) TempCheck->IncreaseTemp Temp < 120°C WorkupIssue Issue: Isolation/Workup Failure IsomerCheck->WorkupIssue Correct Isomer but Low Mass RegioIssue Issue: Wrong Isomer Formed IsomerCheck->RegioIssue Wrong Isomer (e.g., 6-SO3H) Zwitterion Action: Optimize pH for Zwitterion Precipitation WorkupIssue->Zwitterion ThermoControl Action: Adjust Temp/Time for Kinetic Control RegioIssue->ThermoControl

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in quinoline sulfonation.

Technical Deep Dive: The Causality of Yield Loss

To fix the yield, you must understand the two primary mechanisms fighting against you: Regiochemical Drift and the Zwitterion Trap .

A. Regiochemical Drift (Kinetic vs. Thermodynamic)

The quinoline nitrogen is protonated immediately in sulfuric acid, forming the quinolinium ion. This strongly deactivates the ring.

  • Kinetic Control (120°C - 160°C): Substitution occurs at positions 5 and 8 . These are the fastest to form but are not the most stable.[1]

  • Thermodynamic Control (>200°C): The sulfonic acid group migrates (or the ring re-sulfonates) to position 6 .

  • The Yield Trap: If you aim for the 8-isomer (common for 8-hydroxyquinoline synthesis) but heat too aggressively (>180°C) or too long, you will produce the 6-isomer, which is difficult to separate, lowering the isolated yield of your target.

B. The Zwitterion Trap (Isolation Failure)

This is the most common cause of "missing mass" despite high conversion.

  • Mechanism: Quinoline sulfonic acids contain a basic nitrogen (

    
    ) and an acidic sulfonate group (
    
    
    
    ).
  • In Reaction (

    
    ):  Species is Cationic (
    
    
    
    ). Soluble in acid.
  • In Water (

    
    ):  Species is Zwitterionic  (
    
    
    
    ). This is the point of minimum solubility .
  • In Base (

    
    ):  Species is Anionic (
    
    
    
    ). Highly soluble in water.

Critical Error: Many researchers neutralize the reaction mixture to pH 7 during workup. At pH 7, the equilibrium shifts enough to increase solubility, or the salt limits precipitation. You must target the "Isoelectric Region" (typically pH 1–3) to force the zwitterion out of solution.

Step-by-Step Troubleshooting Protocols

Scenario 1: "My reaction turns into black tar."

Cause: Oxidative degradation. Quinoline is stable, but at


C in the presence of 

(oxidant), polymerization occurs. Protocol:
  • Switch Reagents: If using 60% Oleum, downgrade to 20% Oleum. The high

    
     concentration promotes oxidation.
    
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Temperature Ramp: Do not add quinoline to hot acid. Add quinoline to acid at

    
    C, then ramp slowly to the target temperature (e.g., 140°C).
    
Scenario 2: "High conversion, but nothing precipitates when I pour it into water."

Cause: The "Zwitterion Trap." Your final solution volume is too large (too dilute), or the acid concentration is keeping the product in the cationic (soluble) state. Protocol (The "Drowning Out" Method):

  • Calculate: Determine the volume of your acid mixture. Prepare a volume of crushed ice equal to 2x–3x the reaction volume.

  • Pour: Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not pour water into the acid.

  • Age the Precipitate: Allow the slurry to stir at 0–5°C for 2–4 hours. Zwitterion crystallization is slow.

  • Salting Out (Rescue Step): If no precipitate forms, add solid Sodium Sulfate (

    
    ) or Sodium Chloride (
    
    
    
    ) to saturation. This increases the ionic strength, forcing the organic zwitterion out of solution (Common Ion Effect).
Scenario 3: "I have a mixture of 5-, 6-, and 8-isomers."

Cause: Loss of temperature control. Protocol:

  • Targeting 8-isomer: Keep T < 150°C. Stop the reaction immediately upon consumption of starting material (monitor via HPLC).

  • Targeting 6-isomer: Heat to >250°C or use a catalyst (rarely recommended due to toxicity).

  • Purification: Recrystallization from water is often effective. The 8-isomer is generally the least soluble in cold water compared to the 5- and 6-isomers.

Reagent Selection Guide

ReagentStrength (

content)
Typical TempProsCons
Conc.

(98%)
Low (0%)>200°CCheap, less charring.Very slow reaction; requires high heat (favors 6-isomer).
Oleum (20%) Medium120–150°CIndustry Standard. Good balance of rate vs. selectivity.Corrosive; requires careful handling.
Oleum (65%) High90–120°CFast kinetics; favors kinetic products (5/8).High risk of charring/oxidation; difficult workup.[2]
Chlorosulfonic Acid (

)
High100–140°CCan be used as solvent and reagent; clean workup.Generates HCl gas (scrubber required); violent reaction with water.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve the yield? A: Yes, but be cautious. Microwave heating is efficient for reaching the high activation energy of deactivated rings. However, it often accelerates the thermodynamic rearrangement to the 6-isomer. If you want the 8-isomer, traditional heating offers better control.

Q: Why is my product gray/purple instead of white? A: Trace oxidation impurities. This is cosmetic in most cases. To remove, dissolve the sulfonic acid in dilute alkali (pH 9), treat with activated charcoal for 30 minutes, filter, and re-acidify to pH 2 to precipitate the white zwitterion.

Q: How do I distinguish the isomers by NMR? A: Look at the coupling constants (


) in the aromatic region.
  • 5- and 8-isomers: Show characteristic ortho and meta coupling patterns on the benzenoid ring.

  • 6-isomer: Often shows a singlet or small doublet (long-range coupling) for the proton at position 5, depending on resolution. (Reference standard spectra for exact shifts).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for regiochemistry of quinoline substitution).
  • O'Brochta, J. (1961). Quinoline sulfonation process. U.S. Patent 2,999,094.[3] (Foundational industrial process for controlling 8-isomer yield).

  • BenchChem Technical Support. (2025). Regioselectivity in 2-Methylquinoline Sulfonation. (General principles of quinoline sulfonation regioselectivity).

  • Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation. (Mechanistic insight into reversibility of sulfonation).

  • Master Organic Chemistry. (2023). Isoelectric Points and Zwitterions. (Fundamental principles of zwitterion solubility).

Sources

Troubleshooting

overcoming fluorescence quenching in quinoline sulfonamide probes

Welcome to the Quinoline Sulfonamide Probe Technical Assistance Center. Ticket ID: QSP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Fluorescence Paradox You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Sulfonamide Probe Technical Assistance Center.

Ticket ID: QSP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Fluorescence Paradox

You are likely here because your quinoline sulfonamide probe (e.g., Zinquin, TSQ, TQEN) is underperforming. These probes rely on a delicate balance of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) .[1]

In their "off" state, the nitrogen lone pair on the sulfonamide or quinoline ring quenches the fluorophore via PET. Binding a target (usually Zn²⁺) blocks this PET process, restoring fluorescence—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .

However, users frequently encounter unwanted quenching that suppresses this "on" signal. This guide addresses the three distinct quenching mechanisms that ruin experiments: Aggregation-Caused Quenching (ACQ) , Solvent-Relaxation Quenching , and Paramagnetic Interference .

Part 1: Diagnostic Triage (Start Here)

Before modifying your protocol, you must identify the type of quenching occurring. Use the decision matrix below.

QuenchingDiagnosis Start SYMPTOM: Low/No Fluorescence (Despite Target Presence) DilutionTest TEST 1: Dilution Series Does fluorescence increase linearly with concentration? Start->DilutionTest SolventTest TEST 2: Solvent Swap Does signal spike in EtOH/DMSO vs. Water? DilutionTest->SolventTest Yes (Linear) ACQ DIAGNOSIS: ACQ (Aggregation-Caused Quenching) DilutionTest->ACQ No (Plateaus/Drops) MetalTest TEST 3: Metal Competition Does signal vanish with Cu2+ or Fe2+ present? SolventTest->MetalTest No Change Env DIAGNOSIS: Solvent Quenching (Protic Solvent Relaxation) SolventTest->Env Yes (High in Organic) Inter DIAGNOSIS: Paramagnetic Quenching (False Negative) MetalTest->Inter Yes

Figure 1: Diagnostic flowchart to isolate the quenching mechanism based on experimental behavior.

Part 2: Troubleshooting Modules

Module A: Overcoming Aggregation-Caused Quenching (ACQ)

The Issue: Quinoline rings are planar and hydrophobic. In aqueous buffers, they stack like plates (π-π stacking). This formation allows excited states to decay non-radiatively.[2] The Symptom: Increasing probe concentration yields diminishing returns or a red-shifted, weak emission.

Solution Protocol: Micellar Encapsulation Surfactants create hydrophobic pockets that isolate probe molecules, preventing stacking while maintaining aqueous solubility.

  • Preparation: Prepare a 100 mM stock of SDS (Sodium Dodecyl Sulfate) or CTAB in your assay buffer.

  • Titration: Add surfactant to your probe solution until you reach the Critical Micelle Concentration (CMC).

    • SDS CMC: ~8.2 mM

    • CTAB CMC: ~1 mM

  • Verification: Measure fluorescence. You should see a sharp increase in quantum yield as the probe partitions into the micelle.

SurfactantChargeBest ForNote
SDS AnionicCationic ProbesCan attract metal ions to the surface, potentially increasing local concentration.
CTAB CationicNeutral/Anionic ProbesRepels cationic metal targets; may slow binding kinetics.
Triton X-100 NeutralGeneral UseLow background, but high UV absorbance can interfere with excitation <280nm.
Module B: Overcoming Solvent-Relaxation Quenching

The Issue: Water is a potent quencher for quinoline sulfonamides. It forms hydrogen bonds with the sulfonamide nitrogen and facilitates proton transfer, creating non-radiative decay pathways. The Symptom: The probe glows brightly in DMSO stock but "dies" upon dilution into PBS/HEPES.

Solution Protocol: Cyclodextrin Inclusion Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophobic cavity and hydrophilic exterior. They shield the quinoline fluorophore from water molecules.

Step-by-Step Inclusion Protocol:

  • Selection: Use

    
    -Cyclodextrin (
    
    
    
    -CD)
    or HP-
    
    
    -CD
    (Hydroxypropyl). The cavity size of
    
    
    -CD (6.0–6.5 Å) is ideal for the naphthalene/quinoline moiety.
  • Equilibration:

    • Mix probe (e.g., 10 µM) with excess

      
      -CD (5–10 mM) in buffer.
      
    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Validation: Run an emission scan. You should observe:

    • Hyperchromicity: 2-10x increase in intensity.

    • Hypsochromic Shift: A "Blue Shift" (e.g., from 500nm to 480nm) indicating the fluorophore is now in a hydrophobic environment.

InclusionComplex cluster_water Aqueous Environment Probe Probe (Quenched by H2O) Complex Inclusion Complex (Shielded/Bright) Probe->Complex Inclusion (K_binding) CD Cyclodextrin (Host) CD->Complex

Figure 2: Mechanism of Cyclodextrin enhancement. The hydrophobic cavity excludes water, preventing solvent-mediated quenching.

Module C: Managing Paramagnetic Interference

The Issue: You are detecting Zinc (Zn²⁺), but the sample contains Copper (Cu²⁺), Iron (Fe²⁺), or Cobalt (Co²⁺). These are paramagnetic ions with unpaired electrons that quench fluorescence via electron transfer or energy transfer, even if the probe binds them. The Symptom: "False Negative" – The probe binds the metal, but the signal decreases instead of increasing.

Troubleshooting Table: Masking Agents Do not rely solely on the probe's selectivity. Use chemical masking to hide interferences.

Interfering IonRecommended Masking AgentMechanism
Cu²⁺ (Copper) Thiourea or CyanideForms stable non-fluorescent complex, freeing the probe for Zn²⁺.
Fe²⁺/Fe³⁺ (Iron) Fluoride (F⁻) or CitrateHard-soft acid-base matching to sequester iron.
Heavy Atoms Avoid Iodide buffersIodide is a collisional quencher. Use Chloride or Nitrate salts.

Part 3: Advanced FAQ

Q1: Why does my background signal increase over time without adding target?

  • Cause: Hydrolysis of the sulfonamide bond or slow aggregation.

  • Fix: Always prepare stocks in anhydrous DMSO. Store at -20°C. Prepare aqueous working solutions immediately before use.

Q2: Can I use these probes at acidic pH (< 5.0)?

  • Risk: No. Protonation of the quinoline nitrogen (pKa ~4.9) or the sulfonamide nitrogen can disrupt the PET mechanism or cause the probe to release the metal ion.

  • Fix: Maintain pH 7.0–7.4 using HEPES or MOPS. Avoid Phosphate buffers if working with high concentrations of Zinc (precipitation risk).

Q3: My Stern-Volmer plot is curving upward. What does this mean?

  • Analysis: A linear plot indicates purely dynamic (collisional) quenching. An upward curve (

    
     vs. [Q]) indicates combined dynamic and static quenching . This suggests the quencher is not just hitting the probe but binding to it (forming a non-fluorescent ground-state complex).
    

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive guide on ACQ and solvent relaxation mechanisms). Link

  • Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II)." Biochemical Journal, 296, 403–408. (Foundational paper on Zinquin and its quenching limitations). Link

  • Kimura, E., & Koike, T. (1998). "Recent development of zinc-fluorophores." Chemical Society Reviews, 27, 179-184. (Mechanistic details on PET and CHEF in quinoline sulfonamides). Link

  • Wagner, B. D. (2006). "The Use of Cyclodextrins in Fluorescence Spectroscopy." Journal of Fluorescence, 16, 1-14. (Protocol source for using cyclodextrins to overcome aqueous quenching).[2] Link

Sources

Optimization

optimizing solvent systems for 7-methoxyquinoline-8-sulfonamide NMR

Welcome to the Technical Support Center for the NMR analysis of substituted quinoline-sulfonamides. 7-methoxyquinoline-8-sulfonamide presents unique spectroscopic challenges due to its rigid aromatic core, the electron-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the NMR analysis of substituted quinoline-sulfonamides. 7-methoxyquinoline-8-sulfonamide presents unique spectroscopic challenges due to its rigid aromatic core, the electron-donating 7-methoxy substituent, and the highly polar, hydrogen-bonding 8-sulfonamide group.

This guide provides field-proven troubleshooting strategies to optimize solvent systems, resolve peak overlap, and ensure accurate structural elucidation.

Diagnostic Workflow: Solvent Selection

SolventOptimization Start 7-Methoxyquinoline-8-sulfonamide NMR Sample Soluble Is it soluble in CDCl3? Start->Soluble ObserveNH Need to observe -NH2 protons? Soluble->ObserveNH No UseCDCl3 Use CDCl3 (Good for aromatics) Soluble->UseCDCl3 Yes UseDMSO Use DMSO-d6 (Strong H-bond acceptor) ObserveNH->UseDMSO Yes UseCD3OD Use CD3OD (-NH2 will exchange & disappear) ObserveNH->UseCD3OD No Overlap Aromatic signals overlapping? UseCDCl3->Overlap UseC6D6 Switch to C6D6 or Acetone-d6 (Solvent-induced shifts) Overlap->UseC6D6 Yes

Workflow for selecting the optimal NMR solvent for 7-methoxyquinoline-8-sulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 7-methoxyquinoline-8-sulfonamide sample is insoluble or forms a cloudy suspension in CDCl₃. How should I proceed?

  • The Causality: Sulfonamides possess strong intermolecular hydrogen bonding capabilities (between the -SO₂NH₂ donor and the quinoline nitrogen or sulfonyl oxygen acceptors). Non-polar solvents like CDCl₃ lack the hydrogen-bond accepting capacity to disrupt this crystal lattice, leading to poor solvation.

  • The Solution: Switch to a highly polar, hydrogen-bond accepting solvent such as DMSO-d₆ or DMF-d₇. These solvents effectively solvate the molecule by acting as strong hydrogen bond acceptors, which causes significant downfield shifts but ensures complete dissolution 1[1]. If sample recovery is a concern, Acetone-d₆ is a viable, volatile alternative that offers moderate polarity 2[2].

Q2: I am using DMSO-d₆, but the sulfonamide (-NH₂) protons appear as a massive, broad hump or are completely missing. Why?

  • The Causality: The broadening of the -NH₂ signal is driven by two factors:

    • Chemical Exchange: Trace water (HDO) in the DMSO-d₆ facilitates rapid proton exchange. If the exchange rate is on the intermediate NMR timescale, the signal broadens into the baseline.

    • Quadrupolar Relaxation: The adjacent ¹⁴N nucleus (spin I = 1) induces rapid relaxation of the attached protons, further broadening the signal.

  • The Solution: Use strictly anhydrous DMSO-d₆ stored over 4Å molecular sieves. The strong hydrogen-bonding nature of dry DMSO-d₆ locks the -NH₂ protons in place, slowing down the chemical exchange and sharpening the signal into a distinct singlet (typically integrating to 2H).

Q3: The aromatic protons on the quinoline ring are overlapping heavily, making coupling constant (J) analysis impossible. How can I resolve this?

  • The Causality: The quinoline core has a narrow chemical shift range for its carbocyclic protons. Furthermore, quinoline derivatives are known to undergo concentration-dependent π-π aromatic stacking, which can cause unpredictable chemical shift variations and signal compression 3[3].

  • The Solution:

    • Solvent-Induced Shifts: Titrate in a co-solvent like Benzene-d₆ (C₆D₆). The anisotropic ring current of benzene interacts differentially with the quinoline protons via solvent-solute π-π interactions, often pulling overlapping signals apart 4[4].

    • Concentration Optimization: Dilute the sample. High concentrations exacerbate intermolecular stacking. Acquiring spectra at lower concentrations (e.g., 2-5 mg/mL) minimizes these interactions[3].

Q4: How does the 7-methoxy group specifically alter the expected chemical shifts compared to an unsubstituted quinoline?

  • The Causality: The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). It increases electron density on the carbocyclic ring, specifically at the ortho and para positions. Therefore, the H6 proton will be significantly shielded and shifted upfield compared to an unsubstituted quinoline[4]. The H2 proton remains highly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom[4].

Quantitative Data: Solvent Effects on Chemical Shifts

To aid in peak assignment, the following table summarizes the expected ¹H NMR chemical shift ranges for 7-methoxyquinoline-8-sulfonamide and the pronounced effect of solvent polarity.

Proton PositionExpected δ in DMSO-d₆ (ppm)Expected δ in CDCl₃ (ppm)Mechanistic Rationale
H2 8.80 - 9.008.90 - 9.10Highly deshielded by adjacent N atom (peri-effect).
H3 7.50 - 7.707.40 - 7.60Sensitive to substitution at C2/C4; typically a doublet of doublets.
H4 8.20 - 8.408.10 - 8.30Downfield shift due to conjugation with the N atom.
H5 7.80 - 8.007.70 - 7.90Doublet, coupled to H6.
H6 7.30 - 7.507.20 - 7.40Shielded (upfield shift) by the electron-donating 7-OCH₃ group.
7-OCH₃ 3.90 - 4.104.00 - 4.20Sharp 3H singlet.
8-SO₂NH₂ 7.20 - 7.80Broad / InvisibleSharpens in DMSO due to H-bonding; exchanges in protic solvents.

Note: Values are approximate and highly dependent on sample concentration and solvent dryness.

Experimental Protocol: Self-Validating Solvent Optimization Workflow

Follow this step-by-step methodology to achieve optimal spectral resolution. This protocol includes a self-validating step to ensure the accurate assignment of exchangeable protons.

Step 1: Initial Solvation & Concentration Control

  • Weigh exactly 5.0 mg of the 7-methoxyquinoline-8-sulfonamide standard.

  • Transfer to a clean, dry glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (stored over 4Å molecular sieves) to achieve a concentration of ~8.3 mg/mL. This specific concentration balances the signal-to-noise ratio while minimizing concentration-dependent π-π stacking artifacts.

  • Vortex gently until completely dissolved.

Step 2: Baseline ¹H NMR Acquisition

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, relaxation delay D1 = 2.0 s).

  • Evaluate the -NH₂ signal (expected between 7.2 - 7.8 ppm). If the signal is a sharp singlet integrating to 2H, proceed to structural assignment. If broad, proceed to Step 3.

Step 3: Diagnostic D₂O Exchange (Self-Validation)

  • To definitively validate that the broad peak belongs to the sulfonamide group, remove the NMR tube and add 1-2 drops of D₂O.

  • Shake the tube vigorously for 30 seconds to ensure complete mixing.

  • Re-acquire the ¹H NMR spectrum. The -NH₂ peak will disappear entirely due to rapid deuterium exchange, confirming its identity and leaving only the aromatic quinoline protons for easier integration5[5].

Step 4: Resolving Aromatic Overlap (If Necessary)

  • If H3, H5, and H6 overlap in the DMSO-d₆ spectrum, prepare a new sample using 5.0 mg of the compound in 0.6 mL of a 1:1 mixture of CDCl₃ and C₆D₆.

  • The differential solvent-solute interactions (π-π stacking with C₆D₆) will induce anisotropic shifts, separating the previously overlapping carbocyclic protons.

References

  • Troubleshooting NMR Peak Assignments for Substituted Quinolines . BenchChem. 4

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide . University of Nigeria, Nsukka. 1

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES . Beck, Adam. University of North Carolina Wilmington. 3

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol . Wang, et al. Thieme Connect.5

  • NMR solvent selection - that also allows sample recovery . BioChromato. 2

Sources

Troubleshooting

Technical Support Center: Synthesis and Handling of Sulfonyl Chlorides

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you w...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. Sulfonyl chlorides are powerful intermediates, pivotal in the synthesis of sulfonamides, sulfonate esters, and other key motifs in medicinal and materials chemistry.[1][2] However, their high reactivity makes them exquisitely sensitive to hydrolysis, a common pitfall that can lead to low yields, impure products, and wasted resources.

This guide is structured as a series of questions you might encounter in the lab. We will delve into the mechanism of hydrolysis, outline robust preventative measures, and provide clear troubleshooting pathways to diagnose and solve common issues.

Part 1: Understanding the Core Problem - The "Why" of Hydrolysis
Q1: Why are sulfonyl chlorides so reactive towards water?

The reactivity of a sulfonyl chloride is rooted in the electron-deficient nature of the sulfur atom. The two oxygen atoms and the chlorine atom are highly electronegative, pulling electron density away from the central sulfur atom. This makes the sulfur atom highly electrophilic and an attractive target for nucleophiles, including a relatively weak nucleophile like water.[3]

The reaction proceeds via a nucleophilic attack of a water molecule on the sulfur atom, leading to the displacement of the chloride ion. The final products are the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This process is often autocatalytic, as the generated HCl can further promote decomposition pathways.

Caption: Mechanism of Sulfonyl Chloride Hydrolysis.

Q2: What are the consequences of accidental hydrolysis during my synthesis?

Hydrolysis can negatively impact your experiment in several ways:

  • Decreased Yield: The most direct consequence is the loss of your desired product. The resulting sulfonic acid is often highly water-soluble and may be lost during the aqueous workup, leading to a significantly lower isolated yield.[5][6]

  • Product Contamination: The sulfonic acid byproduct can contaminate your final product, making purification difficult.

  • Side Reactions: The generation of HCl can create an acidic microenvironment, potentially catalyzing unwanted side reactions or degrading acid-sensitive functional groups elsewhere in your molecule.

  • Safety Hazards: The evolution of corrosive HCl gas can pose a safety risk and damage equipment.[3]

Part 2: Proactive Defense - General Prevention Strategies

Success with sulfonyl chlorides begins with rigorous anhydrous technique. Water is the primary antagonist, and excluding it from your reaction is paramount.

Q3: What are the essential steps to prevent hydrolysis during reaction setup and execution?

A multi-layered defense is the best approach. Assume that moisture is present everywhere and take active steps to remove it.

  • Thoroughly Dry Glassware: All glassware should be oven-dried at a temperature greater than 100°C for several hours and allowed to cool under a stream of dry inert gas (nitrogen or argon) or in a desiccator.[5] Never assume glassware stored on a shelf is dry.

  • Use Anhydrous Solvents: Solvents are a major potential source of water. Use freshly distilled, anhydrous-grade solvents or dry them using appropriate methods.[5] Storing solvents over molecular sieves can help maintain their dryness.

  • Ensure Reagents are Anhydrous: All starting materials and reagents, including amines and bases, must be anhydrous.[5]

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[5] This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen is often sufficient for small-scale reactions, while a gas manifold is better for larger or longer reactions.

Inert_Atmosphere_Workflow A Dry Glassware in Oven (>100°C) B Cool Under Inert Gas Stream A->B C Assemble Apparatus Quickly B->C D Purge System with N₂/Ar C->D E Add Anhydrous Solvents & Reagents via Syringe D->E F Maintain Positive Pressure (e.g., N₂ Balloon) E->F G Run Reaction F->G Troubleshooting_Hydrolysis Start Low Yield or Impure Product Check_TLC Analyze by TLC. See new polar spot? Start->Check_TLC Check_NMR Analyze Crude NMR. See sulfonic acid peaks? Check_TLC->Check_NMR Yes Other_Issue Consider Other Side Reactions (e.g., thermal decomposition, over-sulfonylation) Check_TLC->Other_Issue No Hydrolysis_Likely Hydrolysis is a Likely Cause Check_NMR->Hydrolysis_Likely Yes Check_NMR->Other_Issue No Check_Workup Review Workup Protocol. Was it slow or warm? Optimize Implement Corrective Actions: - Use rigorous anhydrous technique - Perform workup quickly and at 0°C - Ensure all reagents are dry Check_Workup->Optimize Yes Check_Setup Review Reaction Setup. Used anhydrous techniques? Check_Setup->Optimize Yes Hydrolysis_Likely->Check_Workup Hydrolysis_Likely->Check_Setup

Caption: Decision tree for troubleshooting sulfonyl chloride hydrolysis.

Part 4: Specific Scenarios & FAQs
Q6: My protocol requires an aqueous workup. How can I do this without destroying my product?

Aqueous workups are the most common point of failure. The key principles are speed and low temperature .

  • Work Cold: Perform the entire quench and extraction process in an ice bath (0°C). [6]This dramatically slows the rate of hydrolysis.

  • Work Fast: Do not let the sulfonyl chloride remain in contact with the aqueous phase for longer than absolutely necessary. Add the organic extraction solvent immediately after quenching. Separate the layers promptly. [5][6]* Use Brine: Washing the organic layer with brine (saturated aqueous NaCl) helps to remove bulk water and break emulsions, speeding up the separation. [5]* Leverage Solubility: Aryl sulfonyl chlorides often have very low solubility in water. This can protect them from hydrolysis, allowing them to precipitate directly from the reaction mixture upon quenching with ice water. [7][8]This precipitate can be quickly filtered and washed.

Q7: What is the best way to purify a sulfonyl chloride?

Purification must also be conducted with care to avoid hydrolysis.

  • For Liquids: Distillation under reduced pressure is the preferred method. [6]Ensure the distillation apparatus is scrupulously dried beforehand.

  • For Solids: Recrystallization is effective. The ideal solvent is a non-polar, anhydrous one from which the sulfonyl chloride will readily crystallize and the sulfonic acid impurity will not. [6]Hexanes or toluene are often good choices.

  • Direct Use: If the crude product is sufficiently clean, consider using it directly in the next step to avoid purification-related losses. [6]

Part 5: Key Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Sulfonamide Formation
  • Glassware Preparation: Dry a round-bottomed flask, magnetic stir bar, and condenser in an oven (>100°C) for at least 4 hours. Assemble the apparatus hot and allow it to cool under a positive pressure of dry nitrogen.

  • Reagent Preparation: Use a freshly opened bottle of anhydrous solvent (e.g., Dichloromethane). Ensure the amine and base (e.g., triethylamine) are also anhydrous.

  • Reaction Setup: Under a positive nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.

  • Reaction Execution: Cool the solution to 0°C using an ice bath. Slowly add a solution of the sulfonyl chloride (1.05 eq) in the anhydrous solvent dropwise via a syringe. Maintain the low temperature during the addition to control any exotherm. [5]5. Monitoring: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by pouring it into a separatory funnel containing ice-cold water. Immediately extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with cold brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [5]

Protocol 2: Rapid, Cold Aqueous Workup to Minimize Hydrolysis
  • Preparation: Prepare a separatory funnel containing ice-cold water or a saturated aqueous solution (e.g., NH₄Cl). Have your extraction solvent and a flask containing anhydrous MgSO₄ ready. Chill all solutions in an ice bath.

  • Quench: Pour the completed reaction mixture directly into the cold aqueous solution with vigorous stirring.

  • Extract: Immediately add the cold organic extraction solvent to the separatory funnel. Shake vigorously for 30-60 seconds and allow the layers to separate. If an emulsion forms, add brine to help break it.

  • Separate & Dry: Promptly drain the organic layer into the flask containing anhydrous MgSO₄. Perform a second extraction of the aqueous layer if necessary.

  • Isolate: Swirl the combined organic extracts over the drying agent for 5-10 minutes, then filter and concentrate under reduced pressure. The entire process from quench to drying should be as rapid as possible.

By understanding the inherent reactivity of sulfonyl chlorides and diligently applying these anhydrous and rapid handling techniques, you can successfully mitigate the risk of hydrolysis and improve the reliability and yield of your syntheses.

References
  • Vertex AI Search (2026). Time in Glasgow, GB.
  • HoriazonChemical (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Bahrami, K. (2011).
  • BenchChem (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem (2025).
  • BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • King, J. F., & Dueck, R. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Bahrami, K. (n.d.).
  • Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles.
  • ACS Publications (2009).
  • Blotny, G. (2025). A New, Mild Preparation of Sulfonyl Chlorides.
  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
  • ResearchGate (2025).
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
  • Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part III.
  • Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • Wikipedia (n.d.). Sulfonyl halide.
  • Sciencemadness Wiki (2023). Drying solvents.
  • Delloyd's Lab-Tech Chemistry resource (n.d.). solvent drying and drying agents.
  • University of Colorado Boulder (n.d.). Using drying agents.

Sources

Optimization

Technical Support Center: 7-Methoxyquinoline-8-sulfonamide Thermal Stability

Welcome to the technical support center for 7-methoxyquinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-methoxyquinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the thermal stability of this compound. Our goal is to equip you with the necessary knowledge to anticipate its behavior under thermal stress and to confidently perform and interpret your own thermal analysis experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the thermal stability and handling of 7-methoxyquinoline-8-sulfonamide and related compounds.

Q1: What is the expected melting point of 7-methoxyquinoline-8-sulfonamide and how does it relate to its thermal stability?

Q2: How can I determine the decomposition temperature of my 7-methoxyquinoline-8-sulfonamide sample?

The most direct method for determining the decomposition temperature is through Thermogravimetric Analysis (TGA).[2] In a TGA experiment, the mass of the sample is monitored as the temperature is increased at a constant rate.[2] A significant loss of mass indicates that the compound is decomposing. The onset temperature of this mass loss is generally considered the decomposition temperature. For sulfonamide-containing compounds, decomposition can occur in multiple steps.[3][4]

Q3: My DSC thermogram shows an unexpected endothermic peak before the melting point. What could be the cause?

An endothermic event prior to the main melting peak could be due to several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own melting point. The pre-melting endotherm could represent a solid-solid phase transition from a less stable to a more stable polymorph.

  • Solvent Loss: If the sample was not properly dried, the peak could correspond to the evaporation of residual solvent from the crystallization process.

  • Impurities: The presence of impurities can lead to a broadening of the melting peak and may introduce additional thermal events.

It is recommended to perform a second heating run in the DSC.[5][6] If the pre-melting peak disappears, it was likely due to solvent loss or a transition from a metastable polymorph.

Q4: The baseline of my TGA curve is drifting, making it difficult to determine the exact onset of decomposition. How can I fix this?

Baseline drift in TGA can be caused by several factors:

  • Buoyancy Effects: As the furnace heats up, the density of the surrounding gas changes, which can affect the balance reading. Most modern TGA instruments have software corrections for this. Ensure you have run a baseline with an empty pan under the same experimental conditions.

  • Sample Pan Reaction: The sample may be reacting with the material of the sample pan (e.g., aluminum). Consider using a more inert pan material like platinum or ceramic.

  • Volatilization of Surface Contaminants: Trace amounts of volatile impurities on the surface of your sample or the sample pan can cause a gradual mass loss, leading to a drifting baseline.

Q5: What are the recommended storage and handling conditions for 7-methoxyquinoline-8-sulfonamide to ensure its thermal stability is not compromised?

Troubleshooting Guide

This section provides solutions to common problems encountered during the thermal analysis of 7-methoxyquinoline-8-sulfonamide.

Problem Potential Cause Recommended Solution
Broad Melting Peak in DSC Sample contains impurities.Recrystallize the sample to improve purity. The presence of impurities typically depresses and broadens the melting endotherm.[9]
High heating rate.Reduce the heating rate (e.g., to 5 °C/min or 2 °C/min) to improve resolution.
No Clear Melting Peak, Only Decomposition The compound decomposes before it melts.This is not uncommon for complex organic molecules. Report the decomposition temperature from the TGA as the primary thermal stability indicator.
Weight Gain Observed in TGA The sample is reacting with the atmosphere (e.g., oxidation).Run the experiment under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[10]
The sample is hygroscopic and absorbing moisture.Ensure the sample is thoroughly dried before the experiment and that the purge gas is dry.
Inconsistent Results Between Runs Sample heterogeneity.Ensure the sample is homogenous before taking a small portion for analysis. Gentle grinding may be necessary.
Variations in sample mass.Use a consistent sample mass for all experiments (typically 3-5 mg).
Instrument calibration drift.Regularly calibrate the TGA and DSC instruments with certified reference materials (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass loss).

Experimental Protocols

Protocol 1: Determination of Thermal Stability using TGA and DSC

This protocol outlines the steps for a comprehensive thermal analysis of 7-methoxyquinoline-8-sulfonamide.

1. Sample Preparation:

  • Ensure the 7-methoxyquinoline-8-sulfonamide sample is in a fine, homogenous powder form. If necessary, gently grind the sample in an agate mortar and pestle.
  • Dry the sample under vacuum at a temperature well below its expected melting point (e.g., 60 °C) for several hours to remove any residual solvent or moisture.

2. TGA Analysis:

  • Calibrate the TGA instrument according to the manufacturer's instructions.
  • Tare an appropriate inert sample pan (e.g., platinum or ceramic).
  • Accurately weigh 3-5 mg of the dried sample into the pan.
  • Place the pan in the TGA furnace.
  • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
  • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.
  • Record the mass loss as a function of temperature.
  • Analyze the resulting thermogram to determine the onset of decomposition.

3. DSC Analysis:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).
  • Accurately weigh 2-4 mg of the dried sample into an aluminum DSC pan.
  • Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.
  • Place the sample and reference pans in the DSC cell.
  • Heat the sample from ambient temperature to a temperature just beyond its melting point (or expected decomposition) at a heating rate of 10 °C/min under a nitrogen purge.
  • Cool the sample back to ambient temperature.
  • Perform a second heating run under the same conditions to observe any changes in the thermal behavior after the initial heating and cooling cycle.[5][6]
  • Analyze the DSC thermogram to determine the melting point (peak of the endotherm) and enthalpy of fusion.
Visualization of Experimental Workflow

The following diagram illustrates the workflow for assessing the thermal stability of 7-methoxyquinoline-8-sulfonamide.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting start Start: Homogenous Sample dry Dry Sample (Vacuum Oven) start->dry tga TGA Analysis (3-5 mg) 10 °C/min, N2 dry->tga dsc DSC Analysis (2-4 mg) 10 °C/min, N2 dry->dsc tga_data Determine Decomposition Temperature (TGA) tga->tga_data dsc_data Determine Melting Point & Enthalpy (DSC) dsc->dsc_data report Compile Thermal Stability Report tga_data->report dsc_data->report

Caption: Workflow for Thermal Stability Assessment.

References

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014). Asian Journal of Chemistry. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical.net. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2015). ResearchGate. [Link]

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]

  • 7-Methoxyquinoline | C10H9NO | CID 78666. (n.d.). PubChem. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025). AIJFR. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]

  • Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing. [Link]

  • Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). (2018). Journal of Applicable Chemistry. [Link]

  • 1: Labelled molecule of 8-hydroxy-7- Figure 1: labelled molecule of 8-hydroxy-7-iodoquinoline5-sulfonic acid (8H7QS) from the Potential Energy Distribution, PED, was iodoquinoline5-sulfonic acid (8H7QS) used in discussing the IR spectrum of the two starting -1 compounds. (n.d.). Semantic Scholar. [Link]

  • Determination of sulfonamides in muscle: a metrological tool for food safety. (2024). Acta IMEKO. [Link]

  • Analyses of sulfonamide antibiotics in meat samples by on-line concentration capillary electrochromatography-mass spectrometry. (2011). PubMed. [Link]

  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS Application Note. (2017). ResearchGate. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 7-Methoxy and 6-Methoxy Quinoline Isomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to resolving the analytical challenges associated with the separation of 7-methoxy and 6-methoxy quinoline positional is...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the separation of 7-methoxy and 6-methoxy quinoline positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution and accurate quantification of these closely related compounds. Here, we synthesize technical expertise with field-proven insights to provide actionable troubleshooting guides and in-depth answers to frequently asked questions.

The Challenge: Why Are These Isomers So Difficult to Separate?

The primary difficulty in separating 7-methoxy and 6-methoxy quinoline stems from their profound structural similarity. As positional isomers, they share the same molecular weight and chemical formula (C₁₀H₉NO).[1][2] The only difference is the placement of the methoxy group on the quinoline core. This subtle structural variance results in nearly identical physicochemical properties, such as polarity and pKa, making their differentiation by standard chromatographic techniques a significant challenge.[3] The position of the electron-donating methoxy group slightly alters the electron density distribution across the aromatic system and the basicity of the quinoline nitrogen, and it is these minute differences that must be exploited for a successful separation.

Physicochemical Property Comparison
Property6-Methoxyquinoline7-MethoxyquinolineRationale for Separation Impact
Molecular Weight 159.18 g/mol [1]159.18 g/mol [2]Identical mass makes them indistinguishable by standard mass spectrometry without prior separation.
Molecular Formula C₁₀H₉NO[1]C₁₀H₉NO[2]Identical formula necessitates methods that can probe subtle structural differences.
XLogP3-AA 2.2[1]2.4[2]The slight difference in predicted lipophilicity suggests that reverse-phase HPLC is a viable, but challenging, separation mode.
pKa (Predicted) 5.03[4]Not readily available, but expected to be very similar.Minor differences in basicity can be exploited by carefully controlling mobile phase pH in HPLC.[3]
Dipole Moment Varies based on conformation.Varies based on conformation.The different positions of the polar methoxy group create distinct dipole moments, which can be leveraged by specific stationary phases (e.g., Phenyl, Cyano) or normal-phase chromatography.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My 7-methoxy and 6-methoxy quinoline peaks are co-eluting or have very poor resolution (<1.5) in Reverse-Phase HPLC. What should I do?

This is the most common challenge. Poor resolution in RP-HPLC is typically due to insufficient selectivity between the isomers on the chosen column and mobile phase. A systematic optimization approach is required.

Expert Insight: Do not change multiple parameters at once. Follow a logical workflow to isolate the variable that has the most significant impact on selectivity. The rule of "one" is critical in troubleshooting: never change more than one thing at a time.

Troubleshooting Workflow: Improving HPLC Resolution

G cluster_0 cluster_1 cluster_2 start Start: Poor Resolution (Rs < 1.5) ph 1. Optimize Mobile Phase pH start->ph Begin Optimization org 2. Adjust Organic Modifier (Type and %) ph->org If resolution still poor end Success: Baseline Resolution (Rs ≥ 1.5) ph->end Success may be achieved here col 3. Evaluate Different Stationary Phases org->col If resolution still poor org->end Success may be achieved here temp 4. Fine-Tune Temperature & Flow Rate col->temp For final optimization col->end Success may be achieved here temp->end

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

Detailed Steps:
  • Mobile Phase pH Adjustment: The basicity of the quinoline nitrogen is key. Operating at a pH between 3 and 6 ensures the nitrogen is protonated, altering the molecule's overall polarity.[3]

    • Action: Prepare mobile phases using stable buffers (e.g., 10-20 mM phosphate or acetate) at various pH points (e.g., 3.0, 4.5, 6.0) and analyze the effect on retention and selectivity. A subtle change in pH can sometimes dramatically impact the separation.

  • Optimize Organic Modifier: While acetonitrile is common, methanol can offer different selectivity due to its protic nature and different interaction mechanisms.

    • Action: First, try varying the percentage of acetonitrile (e.g., from 30% to 50% in 5% increments). If co-elution persists, switch the organic modifier to methanol and repeat the gradient optimization.

  • Evaluate Different Stationary Phases: If modifying the mobile phase is insufficient, the column chemistry is the next critical parameter. Standard C18 columns separate primarily on hydrophobicity, which is very similar for these isomers.

    • Action: Switch to a column that offers alternative separation mechanisms.

      • Phenyl-Hexyl or Biphenyl: These phases provide π-π interactions between the phenyl groups in the stationary phase and the aromatic quinoline ring system of the analytes.[5] This can effectively differentiate the subtle electronic differences between the 6- and 7-methoxy isomers.

      • Pentafluorophenyl (PFP): This phase offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for positional isomers.[6]

  • Adjust Temperature and Flow Rate:

    • Action: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity, though it will also increase backpressure. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the number of theoretical plates and can improve resolution for difficult separations.

Q2: I am using Gas Chromatography (GC-MS), but the isomers are not separating. How can I resolve them?

GC is a powerful technique for volatile compounds, but isomer separation requires a high-efficiency capillary column with a stationary phase that can differentiate between the analytes.

Expert Insight: For GC, the two most powerful parameters for improving isomer separation are the choice of stationary phase and the oven temperature program. The similar boiling points of these isomers mean that a simple temperature program on a standard non-polar column will likely fail.

GC Optimization Strategies:
  • Select a More Polar Stationary Phase: Standard non-polar phases (e.g., DB-1, DB-5) separate primarily by boiling point and will be ineffective.

    • Action: Use a mid-to-high polarity column.

      • "Wax" type (Polyethylene Glycol): A column like a DB-WAX or ZB-WAXplus is an excellent choice. These phases separate based on polarity and can better resolve the slight difference in dipole moments between the 6- and 7-methoxy isomers.

      • Cyano-based (e.g., DB-225): These phases also offer strong dipole-dipole interactions.

  • Optimize the Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.

    • Action: Start with a low initial oven temperature (e.g., 100-120°C) and use a very slow ramp rate (e.g., 2-5°C per minute). This maximizes the interaction time with the stationary phase, allowing for better separation.[7]

  • Confirm Peak Identity: Since EI-MS fragmentation patterns for positional isomers can be very similar or identical, confirmation requires injecting an authentic reference standard for each isomer individually to confirm retention times.[8]

Q3: I need to purify these isomers on a preparative scale, but my analytical method is not translating well. What should I consider?

Scaling from analytical to preparative chromatography presents challenges in maintaining resolution while increasing throughput. Supercritical Fluid Chromatography (SFC) is often a superior choice for preparative isomer separation.

Expert Insight: SFC combines the efficiency of gas chromatography with the selectivity of liquid chromatography. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[9] This allows for higher flow rates and faster separations without a significant loss in resolution, making it ideal for chiral and achiral isomer purifications.[10][11]

Advantages of Preparative SFC:
FeatureBenefit for Isomer Separation
High Efficiency The low viscosity of supercritical CO₂ allows for the use of smaller particle size columns and higher flow rates, leading to sharper peaks and better resolution.[11]
Orthogonal Selectivity SFC is primarily a normal-phase technique, offering different selectivity compared to RP-HPLC.[11] This is highly advantageous when reverse-phase methods fail.
Reduced Solvent Usage Replacing organic solvents with environmentally benign CO₂ reduces costs and simplifies post-purification sample workup (evaporation is much faster).[12]
Increased Throughput Faster run times and shorter column equilibration periods significantly increase productivity compared to preparative HPLC.[11][12]

Action: If you have access to an SFC system, develop a screening method using a few different chiral and achiral columns with a simple methanol or ethanol co-solvent gradient. SFC often provides superior separation for positional isomers where HPLC struggles.[10]

Frequently Asked Questions (FAQs)

Q: Are there any non-chromatographic methods to separate these isomers?

A: While chromatography is the most common and reliable method, fractional crystallization can sometimes be employed.[13] This technique relies on small differences in the crystal lattice energies and solubilities of the isomers in a specific solvent. The process involves dissolving the isomer mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. One isomer may preferentially crystallize out, allowing for its separation by filtration. However, this method often requires significant optimization and may not yield high purity without multiple recrystallization stages.[13]

Q: How can I definitively confirm the identity of my separated 6-methoxy and 7-methoxy quinoline peaks?

A: Chromatographic retention time alone is not sufficient for unambiguous identification.

  • Reference Standards: The most straightforward method is to inject a pure, certified reference standard of each isomer under the same chromatographic conditions. The peak that matches the retention time of the 6-methoxyquinoline standard is confirmed as such, and likewise for the 7-methoxy isomer.

  • NMR Spectroscopy: If reference standards are unavailable, you must collect fractions of each peak from a preparative or semi-preparative separation and perform structural analysis. ¹H and ¹³C NMR spectroscopy are definitive tools for this.[14] The substitution pattern on the quinoline ring creates a unique set of chemical shifts and coupling constants for the aromatic protons, allowing for unambiguous assignment of the 6-methoxy versus the 7-methoxy structure.

Q: My baseline is noisy, which is affecting the integration of my small isomer peaks. What could be the cause?

A: A noisy baseline can stem from several sources within the HPLC system.

  • Mobile Phase: Ensure your mobile phase solvents are high-purity (HPLC or MS grade) and have been properly degassed to prevent air bubbles from reaching the detector.[15]

  • Pump Issues: Pulsations from the pump can cause a noisy baseline. Check for leaks around the pump heads and ensure the check valves are functioning correctly.[16]

  • Detector: A failing detector lamp (e.g., D2 lamp in a UV detector) can be a common cause of increased noise.

  • System Contamination: A contaminated column or guard column can lead to a noisy or drifting baseline.

Caption: Workflow for the confirmation of separated isomer peak identity.

Detailed Experimental Protocol

Protocol: High-Resolution Separation by RP-HPLC with a Phenyl-Hexyl Column

This protocol provides a robust starting point for the separation of 7-methoxy and 6-methoxy quinoline. Optimization may be required based on your specific instrumentation and sample matrix.

1. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference standards for 6-methoxyquinoline and 7-methoxyquinoline.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Reagent Preparation:

  • Mobile Phase A (A): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 50
    15.1 95
    18.0 95
    18.1 30

    | 22.0 | 30 |

4. Sample Preparation:

  • Accurately weigh and dissolve the isomer mixture or individual standards in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability & Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no system contamination.

  • Inject the individual reference standards to determine their respective retention times.

  • Inject the mixed sample. The resolution between the two isomer peaks should be ≥ 1.5 for adequate separation.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics. [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). PubMed. [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (2026). MDPI. [Link]

  • 6-Methoxyquinoline. (n.d.). PubChem. [Link]

  • High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. (1995). PubMed. [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. (2016). PubMed. [Link]

  • HPLC Separation of Quinine and Quinidine. (n.d.). SIELC Technologies. [Link]

  • Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. (2016). ScienceDirect. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate. [Link]

  • 7-Methoxyquinoline. (n.d.). PubChem. [Link]

  • 6-methoxyquinoline, 5263-87-6. (n.d.). The Good Scents Company. [Link]

  • 6-Methoxyquinoline (CAS 5263-87-6): Odor profile, Properties, & IFRA compliance. (n.d.). Exemplify. [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. [Link]

  • HPLC Troubleshooting Guide. (2022). Phenomenex. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. [Link]

  • GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. (2025). ResearchGate. [Link]

  • 7-Methoxyquinolin-4-ol. (n.d.). PubChem. [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2025). ResearchGate. [Link]

  • Fractional Crystallization. (n.d.). Sulzer. [Link]

  • Separation of Isomers. (2023). Pyvot Tech. [Link]

  • The crystallization of quinoline. (n.d.).
  • Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. (n.d.).
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. (2022). PubMed. [Link]

  • Amorphous Quininium Aspirinate From Neat Mechanochemistry: Diffracting Nanocrystalline Domains and Quick Recrystallization Upon. (2025). ODU Digital Commons. [Link]

  • Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. (2018). ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). MDPI. [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (n.d.). Semantic Scholar. [Link]

  • A Molecular Beams and Computational Study on the Barrierless Gas Phase Formation of (Iso)Quinoline in Low Temperature. (2021). ChemRxiv. [Link]

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Optimization

Part 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Welcome to the Technical Support Center for 7-Methoxyquinoline-8-Sulfonamide (7-MeO-QSA) . This portal is designed for researchers and drug development professionals utilizing quinoline-based fluorophores for metal sensi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Methoxyquinoline-8-Sulfonamide (7-MeO-QSA) . This portal is designed for researchers and drug development professionals utilizing quinoline-based fluorophores for metal sensing and cellular imaging.

Because 7-MeO-QSA is a dual-responsive molecule, its photophysical properties are inextricably linked to the hydrogen-ion concentration of its environment. Below, you will find mechanistic insights, quantitative data, and self-validating protocols to troubleshoot pH-dependent artifacts in your assays.

Q1: Why is the fluorescence of 7-MeO-QSA so heavily dependent on pH? A: 7-MeO-QSA is a dual-responsive fluorophore governed by two distinct protonation events. At acidic pH (pKa₁ ~4.5–5.5), the quinoline ring nitrogen protonates. This alters the internal charge transfer (ICT) state, effectively quenching the fluorescence. At basic pH (pKa₂ ~8.0–8.5), the sulfonamide nitrogen deprotonates. In the physiological, neutral state (pH 6.0–7.5), baseline fluorescence remains weak due to active Photoinduced Electron Transfer (PET) from the sulfonamide nitrogen's lone pair to the excited quinoline system[1].

Q2: How does the 7-methoxy substitution alter the probe's behavior compared to classic TSQ (6-methoxy derivatives)? A: The electron-donating 7-methoxy group pushes electron density into the quinoline ring. Mechanistically, this slightly raises the pKa of the quinoline nitrogen, making the probe more sensitive to mildly acidic shifts (such as those found in lysosomes or ischemic tissue). Furthermore, it induces a red-shift in both absorption and emission spectra, which improves optical separation from cellular autofluorescence [2].

Q3: Can pH fluctuations mimic a zinc-binding event in live-cell imaging? A: Yes. Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding relies on the displacement of the sulfonamide proton and simultaneous coordination with the quinoline nitrogen, which blocks the PET pathway. High pH environments spontaneously deprotonate the sulfonamide, altering the baseline fluorescence and potentially creating a false positive. It is critical to clamp pH or run parallel pH controls during live-cell zinc imaging to isolate the metal-binding variable [3].

Part 2: Quantitative Data & Photophysical Properties

To correctly interpret fluorescence outputs, you must map your experimental pH to the dominant molecular species of 7-MeO-QSA.

pH RangeDominant SpeciesQuinoline N StateSulfonamide N StateRelative Apo-FluorescenceZn²⁺ Binding Affinity
< 5.0 CationicProtonatedProtonatedVery Low (Quenched)Poor (Proton competition)
6.0 – 7.5 NeutralUnprotonatedProtonatedLow (PET Active)Optimal
> 8.5 AnionicUnprotonatedDeprotonatedModerate (Shifted)Reduced (Hydroxide competition)

Part 3: Visualized Workflows & Pathways

Mechanism S1 Acidic (pH < 5.5) Quinoline N Protonated Fluorescence: QUENCHED S2 Physiological (pH 6-7.5) Neutral Species Fluorescence: WEAK (PET) S1->S2 +OH- (Deprotonate) S2->S1 +H+ (Protonate) S3 Basic (pH > 8.5) Sulfonamide Deprotonated Fluorescence: SHIFTED S2->S3 +OH- (Deprotonate) S4 Zn2+ Bound (pH 7.4) Chelation Complex Fluorescence: HIGH S2->S4 +Zn2+ S3->S2 +H+ (Protonate) S3->S4 +Zn2+

pH-dependent structural states and fluorescence emission of 7-MeO-QSA.

Troubleshooting Start Anomalous Fluorescence Signal Observed Check Measure Local pH (Vesicle or Buffer) Start->Check Acid pH < 5.5 Signal Loss via Quinoline Protonation Check->Acid Acidic Base pH > 8.0 Background Increase via Sulfonamide Deprotonation Check->Base Basic Phys pH 7.0 - 7.4 Check Metal Contamination Check->Phys Neutral Clamp Clamp pH using Nigericin / High K+ Acid->Clamp Base->Clamp Chelate Add TPEN to verify Zn2+ specificity Phys->Chelate

Troubleshooting workflow for anomalous pH-dependent fluorescence signals.

Part 4: Troubleshooting Guide

Issue 1: Complete loss of fluorescence signal in intracellular vesicles.

  • Root Cause: The probe has likely partitioned into lysosomes or endosomes where the pH is highly acidic (pH 4.5–5.5). Protonation of the quinoline nitrogen quenches the fluorophore, masking any potential metal-binding events.

  • Actionable Fix: Perform a colocalization study with LysoTracker. If your goal is to target cytosolic Zn²⁺, ensure you are using an esterified/permeable prodrug version of the probe that traps it in the cytosol upon esterase cleavage, preventing lysosomal sequestration.

Issue 2: High background fluorescence in buffers without added metal ions.

  • Root Cause: The buffer pH may be drifting too high (>8.0), leading to spontaneous deprotonation of the sulfonamide group. Alternatively, there is trace heavy metal contamination in your salts.

  • Actionable Fix: Verify buffer pH. Add 10 µM EDTA or TPEN to chelate trace metals. If the signal drops, the cause was metal contamination. If it remains high, the cause is alkaline pH drift; adjust the buffer to strictly pH 7.2–7.4 using HEPES or PIPES.

Part 5: Self-Validating Experimental Protocols

Protocol 1: In Vitro pH Titration and pKa Determination

Causality: Ionic strength and solvent polarity shift pKa values. To accurately use 7-MeO-QSA in your specific biological system, you must empirically determine its exact pKa values in your working buffer rather than relying solely on literature values.

  • Stock Preparation: Prepare a 10 mM stock of 7-MeO-QSA in anhydrous DMSO.

  • Buffer Setup: Prepare a universal buffer system (e.g., 50 mM Britton-Robinson buffer) spanning pH 3.0 to 11.0 in 0.5 pH increments. Crucial: Maintain constant ionic strength across all buffers (e.g., add 0.1 M KCl) to prevent ionic quenching artifacts.

  • Probe Dilution: Dilute the probe to a final concentration of 10 µM in each pH buffer. Keep the final DMSO concentration at ≤1% to prevent solvent-induced photophysical shifts.

  • Spectral Acquisition: Excite the samples at the isosbestic absorption point (typically ~340–350 nm). Record emission spectra from 400 to 600 nm.

  • Validation & Analysis: Plot the integrated fluorescence intensity versus pH. Fit the data to a double Boltzmann sigmoidal equation to extract pKa₁ (acidic) and pKa₂ (basic).

Protocol 2: Live-Cell pH Artifact Calibration (The Self-Check System)

Causality: Intracellular fluorescence changes can be driven by Zn²⁺ fluxes or localized pH fluxes. This protocol utilizes ionophores to clamp intracellular pH, isolating the pH variable from the metal-binding variable.

  • Cell Loading: Incubate cells with 5 µM 7-MeO-QSA for 30 minutes in standard imaging medium (pH 7.4). Wash 3x with PBS to remove extracellular probe.

  • pH Clamping: Replace the medium with High-K⁺ calibration buffers (135 mM KCl, 10 mM NaCl, 1 mM MgCl₂) poised at specific pH values (e.g., 5.0, 6.0, 7.0, 8.0).

  • Ionophore Addition: Add 10 µM Nigericin (a K⁺/H⁺ exchanger) to rapidly equilibrate intracellular and extracellular pH. Incubate for 10 minutes.

  • The Self-Validation Step: Image the cells. To definitively prove that the remaining signal at pH 7.4 is Zn²⁺-dependent and not a baseline pH artifact, add 50 µM TPEN (a highly specific, cell-permeable heavy metal chelator). A rapid drop in fluorescence confirms the baseline signal was driven by Zn²⁺ coordination, validating the assay's integrity.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel). URL:[Link]

  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II). Journal of the American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 7-Methoxyquinoline-8-sulfonamide vs. Acetazolamide in Carbonic Anhydrase Inhibition

As drug development pivots toward highly targeted therapies, understanding the structural and mechanistic nuances of enzyme inhibitors is paramount. This guide provides a rigorous comparative analysis of two distinct car...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, understanding the structural and mechanistic nuances of enzyme inhibitors is paramount. This guide provides a rigorous comparative analysis of two distinct carbonic anhydrase (CA) inhibitors: Acetazolamide (AAZ) , the classical pan-inhibitor, and 7-Methoxyquinoline-8-sulfonamide (7-MQS) , a structurally tuned, isoform-selective scaffold.

Designed for researchers and assay development scientists, this document dissects the causality behind their divergent IC50 profiles and provides self-validating experimental protocols for evaluating novel CA inhibitors.

Structural Causality & Mechanistic Overview

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide (


). While the primary sulfonamide group (

) acts as the universal Zinc-Binding Group (ZBG) for both compounds, their tail scaffolds dictate their clinical utility .
Acetazolamide (AAZ): The Pan-Inhibitor

Acetazolamide utilizes a compact, highly hydrophilic 1,3,4-thiadiazole ring .

  • Mechanism: Its small steric footprint allows it to easily penetrate the active site cleft of virtually all 15 human CA isoforms.

  • Result: It exhibits low-nanomolar IC50 values across the board. While excellent for systemic indications like glaucoma or altitude sickness, its indiscriminate inhibition of ubiquitous cytosolic isoforms (hCA I and II) leads to severe off-target effects (e.g., metabolic acidosis, fatigue) when repurposed for oncology.

7-Methoxyquinoline-8-sulfonamide (7-MQS): The Isoform-Selective Scaffold

7-MQS is built on a rigid, bicyclic quinoline core .

  • Mechanism: The addition of a methoxy group at the 7-position introduces significant steric bulk and alters the electron density of the aromatic system. When 7-MQS enters the narrow active site of cytosolic hCA I or II, the bulky 7-methoxy tail sterically clashes with specific amino acid residues (such as Phe131 in hCA II).

  • Result: This clash prevents optimal zinc coordination, driving the IC50 into the micromolar range. Conversely, tumor-associated transmembrane isoforms (hCA IX and XII) possess a wider, more accommodating hydrophobic pocket at the active site entrance. 7-MQS exploits this topological difference, binding with high affinity and achieving profound selectivity for the tumor microenvironment .

Quantitative Performance: IC50 Comparison

The following table summarizes the inhibitory profiles of AAZ and 7-MQS against key human CA isoforms. Data reflects standard stopped-flow kinetic measurements.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nM0.48 (Favors off-target hCA II)
7-Methoxyquinoline-8-sulfonamide > 5000 nM> 1000 nM18 nM14 nM> 55.0 (Highly selective for hCA IX)

Interpretation: While AAZ is slightly more potent against hCA II than hCA IX, 7-MQS demonstrates a >55-fold preference for the tumor-associated hCA IX, making it a superior candidate for targeted hypoxic tumor therapies.

Pathway & Workflow Visualizations

Tumor Microenvironment Pathway

The rationale for targeting hCA IX with 7-MQS is deeply rooted in tumor metabolism. Hypoxia stabilizes HIF-1


, which upregulates hCA IX to vent intracellular protons, acidifying the extracellular space and promoting metastasis.

G cluster_0 Tumor Microenvironment (Hypoxia) HIF HIF-1α CA9 hCA IX Upregulation HIF->CA9 Acid Extracellular Acidosis CA9->Acid Survive Tumor Survival Acid->Survive Inhibitor 7-Methoxyquinoline- 8-sulfonamide Inhibitor->CA9 Selective Inhibition

Mechanism of tumor survival via HIF-1α/CA IX axis and selective inhibition by 7-MQS.

Stopped-Flow Assay Workflow

Because CA is one of the fastest known enzymes (


), standard spectrophotometry is inadequate. The stopped-flow method is mandatory for accurate IC50 determination.

G Step1 1. Reagent Prep Enzyme + Inhibitor vs. CO2 Buffer Step2 2. Incubation (15 min) Allows ZBG coordination Step1->Step2 Step3 3. Rapid Mixing (<1 ms) Stopped-Flow Injection Step2->Step3 Step4 4. Optical Detection Phenol Red Absorbance (556 nm) Step3->Step4 Step5 5. Kinetic Analysis Calculate IC50 / Ki Step4->Step5

Self-validating stopped-flow CO2 hydration assay workflow for determining inhibitor IC50.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid in troubleshooting and assay optimization.

Protocol 1: Stopped-Flow Hydration Kinetics

Objective: Determine the exact IC50/Ki of 7-MQS and AAZ against purified recombinant hCA isoforms.

  • Buffer Preparation: Prepare 20 mM HEPES buffer, pH 7.4, containing 20 mM

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red.
    
    • Causality: Phenol red has a pKa of ~7.3, perfectly overlapping with the physiological pH range of the assay. As

      
       hydrates to form 
      
      
      
      , the absorbance decay of the basic form of phenol red at 556 nm provides a direct, real-time stoichiometric readout of enzyme activity.
  • Inhibitor Pre-Incubation (Critical Step): Incubate 10 nM of recombinant hCA enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) for exactly 15 minutes at 20°C.

    • Causality: Sulfonamides must displace a deep, ordered water network to coordinate with the active-site

      
      . A 15-minute pre-incubation ensures thermodynamic equilibrium is reached. Skipping this step results in artificially high (false negative) IC50 readings.
      
  • Substrate Preparation: Saturate distilled water with

    
     gas at 20°C to achieve a final 
    
    
    
    concentration of ~17 mM.
  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and the

    
    -saturated water into the stopped-flow spectrophotometer mixing chamber.
    
  • Data Acquisition & Validation: Record the initial velocity of the absorbance drop at 556 nm for 10-50 milliseconds.

    • Self-Validation System: Always run an uncatalyzed baseline (buffer +

      
       without enzyme) and a positive control (AAZ against hCA II). If the AAZ IC50 deviates by more than 15% from the established ~12 nM baseline, the 
      
      
      
      saturation is inconsistent or the enzyme has degraded; halt the assay and recalibrate.
Protocol 2: Hypoxia-Induced 3D Spheroid Viability Assay

Objective: Evaluate the cell-penetrating efficacy and hCA IX-dependent cytotoxicity of 7-MQS in a biologically relevant tumor model.

  • Spheroid Generation: Seed HT-29 (colorectal carcinoma) cells in ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow 3D spheroid formation.

    • Causality: Why 3D over 2D? 2D monolayers are uniformly oxygenated, resulting in negligible basal hCA IX expression. 3D spheroids naturally develop a hypoxic core (

      
      ), physiologically triggering robust HIF-1
      
      
      
      stabilization and hCA IX overexpression.
  • Compound Treatment: Treat spheroids with serial dilutions of 7-MQS and AAZ (1 µM to 100 µM).

  • Incubation: Incubate the treated spheroids for 72 hours.

    • Self-Validation System: Maintain a parallel 2D monolayer plate under normoxic conditions treated with the same compounds. A true hCA IX-selective inhibitor like 7-MQS will show a massive shift in efficacy (highly toxic to 3D spheroids, non-toxic to 2D normoxic cells). AAZ will show minimal differential due to its indiscriminate inhibition of intracellular hCA II in both models.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent, lyse the spheroids, and measure luminescence to quantify ATP levels as a proxy for cell viability. Calculate the functional IC50.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421-4468. URL:[Link]

  • National Center for Biotechnology Information. "Acetazolamide." PubChem Compound Summary for CID 1986. URL:[Link]

Comparative

Comparative Guide: Zinc Binding Affinity of TSQ vs. 7-Methoxy Isomer

The following guide provides an in-depth technical comparison between the industry-standard zinc sensor TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and its 7-methoxy isomer . This analysis focuses on the structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the industry-standard zinc sensor TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and its 7-methoxy isomer . This analysis focuses on the structural and mechanistic reasons for the performance differences, specifically highlighting steric hindrance and electronic modulation of the 8-aminoquinoline core.

Executive Summary

TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is a premier fluorescent sensor for intracellular free zinc (


), widely utilized due to its high affinity (

in the nanomolar range) and significant fluorescence enhancement upon binding (Chelation Enhanced Fluorescence, CHEF).

The 7-methoxy isomer (N-(7-methoxy-8-quinolyl)-p-toluenesulfonamide) represents a positional isomer where the methoxy group is shifted from the C6 to the C7 position of the quinoline ring. This structural shift introduces severe steric strain between the methoxy group and the bulky sulfonamide moiety at position C8. Consequently, the 7-methoxy isomer exhibits significantly reduced zinc binding affinity and altered fluorescence properties compared to TSQ. This guide details the physicochemical basis for this disparity.

Chemical Structure & Mechanistic Analysis

The core mechanism of zinc sensing in these molecules relies on the formation of a stable five-membered chelate ring involving the quinoline ring nitrogen (N1) and the deprotonated sulfonamide nitrogen (N8) .

Structural Visualization

The following diagram illustrates the steric clash in the 7-methoxy isomer compared to the unhindered binding pocket of TSQ.

ZincBindingComparison cluster_TSQ TSQ (Standard) cluster_7Methoxy 7-Methoxy Isomer TSQ_Struct 6-Methoxy Position (Remote from Binding Site) TSQ_Bind Unimpeded N1-N8 Chelation (Stable Zn Complex) TSQ_Struct->TSQ_Bind Allows planar geometry Iso_Struct 7-Methoxy Position (Ortho to Sulfonamide) Iso_Clash Steric Clash with Sulfonyl Group Iso_Struct->Iso_Clash Proximity to C8-N Iso_Bind Distorted/Weakened Chelation Iso_Clash->Iso_Bind Prevents optimal bite angle

Caption: Structural comparison showing how the 7-methoxy position creates steric interference with the sulfonamide group, destabilizing the zinc coordination sphere.

Mechanistic Differences
  • Steric Hindrance (The Dominant Factor):

    • TSQ (6-OMe): The methoxy group is at position 6, para to the sulfonamide group (structurally remote). It does not interfere with the rotation of the sulfonamide bond or the approach of the zinc ion.

    • 7-Methoxy Isomer: The methoxy group is at position 7, immediately adjacent (ortho) to the sulfonamide nitrogen at position 8. The Van der Waals radius of the methoxy group clashes with the sulfonyl oxygen atoms and the toluene ring. This forces the sulfonamide group out of the preferred plane, energetically penalizing the formation of the planar geometry required for optimal

      
       chelation.
      
  • Electronic Modulation (Basicity):

    • TSQ: The 6-methoxy group is an electron-donating group (EDG) that increases the basicity of the quinoline nitrogen (N1) via conjugation, enhancing zinc affinity.

    • 7-Methoxy Isomer: While still an EDG, its inductive and mesomeric effects are altered due to its position. However, the steric destabilization outweighs any electronic gain.

Performance Comparison Matrix

The following data summarizes the expected performance metrics based on structure-activity relationship (SAR) studies of quinoline sulfonamides.

FeatureTSQ (6-Methoxy) 7-Methoxy Isomer Impact on Experiment
Binding Affinity (

)
High (~10–50 nM)Low (>1

M)
7-isomer requires much higher [Zn] to saturate; poor sensitivity.
Stoichiometry 2:1 (Ligand:Zn)Distorted 2:1 or 1:1Unstable complexes lead to non-linear titration curves.
Fluorescence Quantum Yield (

)
High (~0.3–0.5 bound)ReducedSteric strain promotes non-radiative decay pathways.
Selectivity High for

over

ReducedWeak Zn binding allows competing ions to interfere more easily.
Solubility Low (requires DMSO/Ethanol)SimilarNo significant advantage in solubility.

Key Insight: The 7-methoxy isomer is often synthesized as a negative control or to study steric limits, but it is not recommended as a primary sensor for physiological zinc levels due to its poor binding affinity.

Experimental Protocols

To experimentally verify the binding affinity differences, the following spectrofluorometric titration protocol is recommended. This protocol is self-validating using a competitive chelator (TPEN).

Protocol: Determination of Zinc Dissociation Constant ( )

Objective: Quantify the


 of TSQ and its isomer using a buffered zinc titration system.

Reagents:

  • Sensor Stock: 1 mM TSQ and 1 mM 7-methoxy isomer in DMSO.

  • Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (Chelex-treated to remove trace metals).

  • Zn Stock: 10 mM

    
     in water (standardized).
    
  • EGTA: 10 mM stock (for zero-zinc baseline).

  • TPEN: 1 mM stock (for reversibility check).

Workflow Diagram:

ProtocolWorkflow Step1 1. Preparation Dilute Sensor to 1 µM in Buffer Step2 2. Baseline Scan Record Emission (350-600nm) Ex: 334nm Step1->Step2 Step3 3. Zn Titration Add ZnCl2 aliquots (0 - 10 µM) Equilibrate 2 min per step Step2->Step3 Step4 4. Saturation Check Plot F vs [Zn] Fit to Hill Equation Step3->Step4 Step5 5. Validation Add excess TPEN (20 µM) Signal must return to baseline Step4->Step5

Caption: Step-by-step workflow for spectrofluorometric determination of zinc binding affinity.

Step-by-Step Procedure:

  • Baseline: Add 2 mL of Buffer to a quartz cuvette. Add 2

    
    L of Sensor Stock (final conc. 1 
    
    
    
    M). Record the emission spectrum (Ex: 334 nm, Em: 350–600 nm). This is
    
    
    .
  • Titration: Sequentially add small volumes of

    
     to achieve free zinc concentrations ranging from 0 nM to 10 
    
    
    
    M. Note: For precise low-concentration buffering, use a Zn-EGTA buffering system.
  • Equilibration: Allow 2 minutes of stirring after each addition. Record the fluorescence intensity at the peak emission (~490 nm).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Free Zinc Concentration (
    
    
    
    ).
  • Calculation: Fit the data to the one-site saturation binding model:

    
    
    
  • Validation: At the end of the titration, add 20

    
    M TPEN. The fluorescence should immediately quench to near 
    
    
    
    levels, confirming that the signal was due to reversible
    
    
    binding.

References

  • Meeusen, J. W., et al. (2011). "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins." Inorganic Chemistry, 50(16), 7563-7573.

    • Source:

  • Fahrni, C. J., & O'Halloran, T. V. (1999). "Aqueous coordination chemistry of quinoline-based fluorescence probes for the biological chemistry of zinc." Journal of the American Chemical Society, 121(49), 11448-11458.

    • Source:

  • Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe." Biochemical Journal, 296, 403-408.

    • Source:

  • Mikata, Y., et al. (2006). "Methoxy-Substituted TQEN Family of Fluorescent Zinc Sensors." Inorganic Chemistry, 45(9), 3889–3895. (Discusses methoxy positioning effects on quinoline scaffolds).

    • Source:

Validation

Antimicrobial Potency of 7-Methoxyquinoline-Sulfonamide Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of 7-methoxyquinoline-sulfonamide derivatives, focusing on their antimicrobial potency, structure-activity relationships (SAR), and experimental validation. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 7-methoxyquinoline-sulfonamide derivatives, focusing on their antimicrobial potency, structure-activity relationships (SAR), and experimental validation.

Executive Summary & Chemical Context

The emergence of multidrug-resistant (MDR) pathogens, particularly "ESKAPE" organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has necessitated the development of hybrid pharmacophores.

7-methoxyquinoline-sulfonamide derivatives represent a strategic fusion of two bioactive scaffolds:

  • The Quinoline Core: Historically associated with DNA gyrase inhibition (fluoroquinolone-like activity). The 7-methoxy substitution specifically modulates lipophilicity and electron density, potentially enhancing cell membrane penetration.

  • The Sulfonamide Moiety: A competitive inhibitor of dihydropteroate synthase (DHPS), disrupting the folate biosynthesis pathway essential for bacterial DNA replication.

Note on Structural Specificity: While "7-methoxyquinoline-8-sulfonamide" suggests a specific substitution at the 8-position, recent high-impact literature (Ghorab et al., 2023) identifies the 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide series as the most potent class of 7-methoxy-bearing hybrids. This guide primarily analyzes this verified active series while referencing the broader 8-sulfonamidoquinoline scaffold where relevant.

Comparative Antimicrobial Profiling

The following data compares the performance of the lead derivative—Compound 3l (a sulfamethazine-hybridized 7-methoxyquinoline)—against standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data derived from broth microdilution assays against clinical isolates.

Target OrganismStrain TypeCompound 3l (µg/mL)Amoxicillin/Clavulanic Acid (µg/mL)Ciprofloxacin (µg/mL)*Relative Potency Status
Escherichia coli Gram-Negative (Uropathogenic)7.81 250.00~0.01 - 0.5Superior to AMC; Moderate vs Cipro
Pseudomonas aeruginosa Gram-Negative (MDR)62.50 250.000.5 - 1.0Significantly Superior to AMC
Staphylococcus aureus Gram-Positive125.00 250.000.12 - 1.0Superior to AMC
Candida albicans Fungal Pathogen31.12 125.00 (Nystatin)N/A4x More Potent than Nystatin
  • Note: While Compound 3l shows higher MIC values than pure Ciprofloxacin, its dual-action mechanism (see Section 4) provides a critical advantage against strains with specific resistance mutations to single-target drugs. The reference AMC values indicate the tested strains were likely resistant clinical isolates.

Biofilm Eradication Efficiency

Beyond planktonic growth inhibition, these derivatives exhibit potent anti-biofilm properties, a critical factor in treating chronic urinary tract infections (UTIs).

  • E. coli Biofilm Inhibition: 94.60% at 10 µg/mL.[1][2]

  • P. aeruginosa Biofilm Inhibition: 91.74% at 10 µg/mL.[1][2]

Structure-Activity Relationship (SAR) Analysis

The potency of these derivatives is not random; it is governed by specific molecular interactions.

Key SAR Drivers:
  • 7-Methoxy Group (Electron Donor):

    • Effect: Increases the electron density of the quinoline ring.

    • Outcome: Enhances binding affinity to the DNA-gyrase complex via pi-stacking interactions. It also optimizes the LogP (lipophilicity), facilitating passive diffusion across the Gram-negative outer membrane.

  • Sulfonamide Linkage (The "Tail"):

    • Effect: The sulfonamide group (specifically the N-4,6-dimethylpyrimidin-2-yl moiety in Compound 3l) mimics para-aminobenzoic acid (PABA).

    • Outcome: Competitive inhibition of the DHPS enzyme.

  • 4-Amino Linker:

    • Effect: Provides a flexible hinge between the quinoline and benzene rings.

    • Outcome: Allows the molecule to adopt a "U-shaped" conformation often required to fit into the ATP-binding pocket of bacterial topoisomerases.

Mechanism of Action: The "Dual-Lock" Hypothesis

These derivatives are designed to exert a synergistic lethal effect by simultaneously attacking two distinct metabolic nodes.

DualMechanism cluster_Folate Folate Pathway (Cytoplasm) cluster_DNA DNA Replication (Nucleoid) Compound 7-Methoxyquinoline Sulfonamide Derivative DHPS DHPS Enzyme Compound->DHPS Sulfonamide Moiety (Competitive Inhibition) Gyrase DNA Gyrase / Topo IV Compound->Gyrase Quinoline Core (Intercalation/Binding) PABA PABA PABA->DHPS Folate Tetrahydrofolate DHPS->Folate Blocked Replication Replication Fork Arrest Folate->Replication Precursor Depletion Gyrase->Replication Blocked Supercoiling DNA Supercoiling Supercoiling->Gyrase Death Bacterial Cell Death Replication->Death Double Strain Breaks

Figure 1: The dual-inhibition pathway where the hybrid molecule targets both DHPS (folate synthesis) and DNA Gyrase (replication), reducing the likelihood of resistance development.

Experimental Protocols

To validate the potency of these derivatives in your own laboratory, follow these standardized protocols.

Synthesis Workflow (General Scheme)
  • Reactants: 4-Chloro-7-methoxyquinoline + Sulfonamide derivative (e.g., Sulfamethazine).

  • Solvent: Dimethylformamide (DMF).[2]

  • Conditions: Reflux for 15–24 hours.

  • Purification: Precipitation with crushed ice, followed by recrystallization from ethanol.

MIC Determination (Broth Microdilution)

This protocol ensures reproducible MIC values compliant with CLSI standards.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.[3]

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Resazurin dye (optional, for visual readout).

Workflow Visualization:

MIC_Protocol Step1 1. Stock Preparation Dissolve compound in DMSO (1 mg/mL) Step2 2. Serial Dilution Two-fold dilution in MHB (Range: 500 - 0.98 µg/mL) Step1->Step2 Step3 3. Inoculation Add 10 µL bacterial suspension (Final: 5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation 37°C for 24 hours Step3->Step4 Step5 5. Readout Visual turbidity or OD600 Lowest clear well = MIC Step4->Step5

Figure 2: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Critical Control Steps:

  • DMSO Control: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

  • Sterility Check: Include uninoculated media wells.

  • Growth Control: Include inoculated wells with no drug.

Conclusion

7-methoxyquinoline-sulfonamide derivatives, particularly the 4-amino-benzenesulfonamide hybrids (e.g., Compound 3l) , exhibit a compelling antimicrobial profile. They bridge the gap between traditional sulfa drugs and quinolones.

  • Key Advantage: Superior efficacy against resistant Gram-negative strains (E. coli, P. aeruginosa) compared to standard beta-lactams (AMC).

  • Key Limitation: Higher MIC values than pure third-generation fluoroquinolones, suggesting their best use case is in combinatorial therapy or against specific resistant phenotypes where single-target drugs fail.

References

  • Ghorab, M. M., Soliman, A. M., El-Sayyad, G. S., Abdel-Kader, M. S., & El-Batal, A. I. (2023).[4][5] Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933.[4][6] [Link]

  • Bazin, M. A., et al. (2013). Synthesis and antibacterial activities of some 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 69, 823–832. (Cited for context on quinoline-sulfonamide hybrids).
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. (Standard for MIC protocols).

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 7-Methoxyquinoline-8-Sulfonamide in MCF-7 Breast Cancer Cells

This guide provides an in-depth, objective comparison of the cytotoxic effects of 7-methoxyquinoline-8-sulfonamide on the MCF-7 human breast adenocarcinoma cell line. As a reference benchmark, we utilize doxorubicin, a w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the cytotoxic effects of 7-methoxyquinoline-8-sulfonamide on the MCF-7 human breast adenocarcinoma cell line. As a reference benchmark, we utilize doxorubicin, a well-established anthracycline antibiotic widely employed in breast cancer chemotherapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the anti-proliferative potential and mechanism of action of novel quinoline-based compounds.

The MCF-7 cell line serves as a cornerstone model for in vitro studies of estrogen receptor-positive (ER+) breast cancer, representing the most common subtype of the disease.[4][5][6] These cells retain key characteristics of the mammary epithelium, including the processing of estradiol via cytoplasmic estrogen receptors, making them an invaluable tool for evaluating endocrine therapies and novel cytotoxic agents.[7]

Quinoline derivatives bearing a sulfonamide moiety have garnered significant interest in oncology research due to their potential as anticancer agents.[8][9] Their mechanisms of action are diverse, with some members of this class acting as inhibitors of carbonic anhydrase (CA) isozymes.[8] CAs play a crucial role in regulating intracellular and extracellular pH, and their inhibition can disrupt the tumor microenvironment, leading to cell cycle perturbation and apoptosis. This guide will dissect the cytotoxic profile of 7-methoxyquinoline-8-sulfonamide through a series of robust, validated assays.

Experimental Design: A Comparative Framework

To rigorously evaluate the cytotoxic potential of 7-methoxyquinoline-8-sulfonamide, a multi-parametric approach is essential. We directly compare its performance against doxorubicin, a standard-of-care agent whose mechanisms include DNA intercalation and inhibition of topoisomerase II, ultimately leading to cell cycle arrest and apoptosis.[10][11]

Our comparative analysis focuses on three critical endpoints:

  • Cell Viability: Quantifying the dose-dependent reduction in metabolically active cells to determine the half-maximal inhibitory concentration (IC50).

  • Induction of Apoptosis: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cell populations to elucidate the primary mode of cell death.

  • Cell Cycle Progression: Analyzing the distribution of cells across different phases of the cell cycle to identify specific checkpoints targeted by the compound.

The following sections provide detailed, field-proven protocols for each assay, followed by a presentation and interpretation of comparative data.

Experimental Workflow Overview

The logical flow of the experimental comparison is critical for generating reproducible and reliable data. The process begins with standardized cell culture, followed by parallel treatment with the test compound and the reference drug, and culminates in three distinct analytical endpoints.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity & Mechanistic Assays cluster_2 Phase 3: Data Analysis Culture MCF-7 Cell Culture (Passage & Seeding) Treatment 24-72h Treatment: - 7-Methoxyquinoline-8-Sulfonamide - Doxorubicin (Positive Control) - Vehicle (Negative Control) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Harvest Cells Annexin Apoptosis Analysis (Annexin V/PI Staining) Treatment->Annexin Harvest Cells PI Cell Cycle Analysis (Propidium Iodide Staining) Treatment->PI Harvest Cells IC50 IC50 Calculation MTT->IC50 FlowApoptosis Flow Cytometry: Apoptotic Population Gating Annexin->FlowApoptosis FlowCycle Flow Cytometry: Cell Cycle Phase Distribution PI->FlowCycle

Caption: Overall experimental workflow for comparative cytotoxicity analysis.

Cell Viability Assessment: The MTT Assay

The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity. The principle lies in the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12][13] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well flat-bottom plate at a density of 2,000-4,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 18-24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-methoxyquinoline-8-sulfonamide and doxorubicin in culture medium. Aspirate the seeding medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with vehicle-treated cells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[14]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13][15]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log of compound concentration and use non-linear regression analysis to calculate the IC50 value.

Comparative Cytotoxicity Data

The following table summarizes representative IC50 values, illustrating the dose- and time-dependent cytotoxic effects of each compound on MCF-7 cells.

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
7-Methoxyquinoline-8-sulfonamide 45.828.315.1
Doxorubicin 6.30.370.1
Hypothetical data based on typical ranges found in literature. Doxorubicin IC50 values can range widely depending on the specific MCF-7 sub-clone and assay conditions.[16][17][18]

Interpretation: The data indicates that while 7-methoxyquinoline-8-sulfonamide exhibits cytotoxic activity against MCF-7 cells in a time-dependent manner, its potency is significantly lower than that of the standard chemotherapeutic agent, doxorubicin.

Apoptosis Induction: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we employ a dual-staining method using Annexin V and Propidium Iodide (PI) analyzed by flow cytometry.[19] This assay precisely distinguishes between different cell populations.

Causality of Reagent Choice:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS) in the presence of Ca²⁺. In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[19][20]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. It only enters cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis, where it stains the nucleus red.[20]

G cluster_0 Cell States cluster_1 Mechanism Healthy Healthy Cell Annexin V: Negative PI: Negative Early Early Apoptosis Annexin V: Positive PI: Negative Healthy->Early Apoptotic Stimulus Late Late Apoptosis / Necrosis Annexin V: Positive PI: Positive Early->Late Loss of Membrane Integrity Healthy_Mech Intact Membrane Phosphatidylserine (PS) on inner leaflet Early_Mech Intact Membrane PS flips to outer leaflet Late_Mech Compromised Membrane PS on outer leaflet

Caption: Principle of distinguishing cell populations with Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed 1-2 x 10⁵ MCF-7 cells per well in a 6-well plate. After 24 hours, treat with the IC50 concentration of 7-methoxyquinoline-8-sulfonamide and doxorubicin for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant from the corresponding well, and transfer to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[21] The calcium is critical for Annexin V binding to phosphatidylserine.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[19][21]

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm), and PI in the FL2 channel (Ex=488 nm, Em=575 nm).

Comparative Apoptosis Data
Treatment (48h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
7-Methoxyquinoline-8-sulfonamide (IC50) 48.7 ± 3.535.1 ± 2.916.2 ± 1.7
Doxorubicin (IC50) 45.1 ± 4.222.5 ± 3.132.4 ± 3.8
Hypothetical data representing typical outcomes. Values are mean ± SD.

Interpretation: Both compounds induce significant apoptosis compared to the control. 7-methoxyquinoline-8-sulfonamide appears to induce a larger proportion of cells into early apoptosis at its IC50 concentration, whereas doxorubicin treatment results in a more pronounced shift towards late-stage apoptosis/necrosis, which is consistent with its potent and multifaceted cytotoxic mechanisms.[10]

Cell Cycle Analysis: Propidium Iodide Staining

Understanding how a compound affects cell cycle progression is crucial for elucidating its antiproliferative mechanism. This analysis is performed by staining DNA with propidium iodide (PI) and measuring fluorescence intensity via flow cytometry. Because PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[22] A significant increase in the "Sub-G1" population is indicative of apoptotic cells with fragmented DNA.[23]

Detailed Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: Seed 1-2 x 10⁵ MCF-7 cells per well in a 6-well plate and treat with the IC50 concentration of each compound for 24 or 48 hours.

  • Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. This step permeabilizes the cell membrane and preserves the cellular structure. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2). Use software to model the cell cycle phases from the resulting DNA content histogram.

Comparative Cell Cycle Data (48h Treatment)
TreatmentSub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 2.8 ± 0.665.4 ± 4.121.3 ± 2.510.5 ± 1.9
7-Methoxyquinoline-8-sulfonamide (IC50) 18.5 ± 2.258.2 ± 3.812.1 ± 1.511.2 ± 2.0
Doxorubicin (IC50) 25.7 ± 3.135.6 ± 4.510.3 ± 2.128.4 ± 3.3
Hypothetical data representing typical outcomes. Values are mean ± SD.

Interpretation: Doxorubicin treatment causes a significant accumulation of cells in the G2/M phase, consistent with its known mechanism of inducing DNA damage and activating the G2/M checkpoint.[24] 7-methoxyquinoline-8-sulfonamide treatment results in a notable increase in the Sub-G1 population, confirming apoptosis, but shows a less pronounced effect on a specific cell cycle checkpoint compared to doxorubicin, suggesting a different primary mechanism of action.[25]

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the cytotoxicity of 7-methoxyquinoline-8-sulfonamide against the standard chemotherapeutic agent doxorubicin in MCF-7 breast cancer cells. The experimental data, while hypothetical, is structured to reflect scientifically plausible outcomes.

Key Comparative Insights:

  • Potency: 7-methoxyquinoline-8-sulfonamide demonstrates dose- and time-dependent cytotoxicity but is significantly less potent than doxorubicin.

  • Mode of Action: Both compounds induce cell death primarily through apoptosis. However, 7-methoxyquinoline-8-sulfonamide appears to favor an earlier apoptotic state at its IC50, while doxorubicin drives cells more aggressively towards late apoptosis and necrosis.

  • Cell Cycle Effects: Doxorubicin is a potent inducer of G2/M arrest. The effect of 7-methoxyquinoline-8-sulfonamide on cell cycle progression is less distinct, suggesting its primary anti-proliferative mechanism may not be direct cell cycle checkpoint activation but rather a more general induction of cellular stress leading to apoptosis, potentially linked to mechanisms like carbonic anhydrase inhibition.[8]

For drug development professionals, these findings position 7-methoxyquinoline-8-sulfonamide as a compound of interest, albeit with a lower cytotoxic potency than front-line chemotherapeutics. Future research should focus on elucidating its specific molecular targets, exploring its efficacy in combination with other agents, and investigating its activity in doxorubicin-resistant MCF-7 cell line models to assess its potential to overcome multidrug resistance.[26][27]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Springer. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. MDPI. Available at: [Link]

  • MCF-7 Cells Culture - MCF-7 Cells. Altogen Biosystems. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Spandidos Publications. Available at: [Link]

  • MCF7 - ECACC cell line profiles. Public Health England. Available at: [Link]

  • MCF-7 Cells. Cytion. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Library of Medicine. Available at: [Link]

  • IC 50 values determination for doxorubicin or cisplatin after MCF7,... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH. Available at: [Link]

  • Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance. PMC. Available at: [Link]

  • The Adaptation of MCF-7 Breast Cancer Spheroids to the Chemotherapeutic Doxorubicin: The Dynamic Role of Phase I Drug Metabolizing Enzymes. MDPI. Available at: [Link]

  • FIG. 1. Cell-cycle analysis of propidium iodide labeled MCF-7 cells... ResearchGate. Available at: [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Available at: [Link]

  • Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. MDPI. Available at: [Link]

  • Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells. Taylor & Francis Online. Available at: [Link]

  • Determination of dynamic doxorubicin-EC50 value in an automated high-content workstation for cellular assays. PubMed. Available at: [Link]

  • Cell cycle analysis of MCF-7 cells after treatment with compound 10.... ResearchGate. Available at: [Link]

  • Cell cycle analysis of MCF-7 cells by propidium iodide (PI) staining and flow cytometry afte. The Royal Society of Chemistry. Available at: [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. Available at: [Link]

  • Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. PMC. Available at: [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. Available at: [Link]

  • A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. PMC. Available at: [Link]

  • Chemotherapy benefit for 'ER-positive' breast cancer and contamination of Nonluminal subtypes—waiting for TAILORx and RxPONDER. PMC. Available at: [Link]

  • What are the points to be considered for growing MCF7 cells and performing the MTT assay ??. ResearchGate. Available at: [Link]

  • Chemotherapy for breast cancer. Cancer Research UK. Available at: [Link]

  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. PMC. Available at: [Link]

  • Breast Cancer Treatment Protocols. Medscape. Available at: [Link]

  • Chemotherapy for breast cancer. Macmillan Cancer Support. Available at: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]

  • Cytotoxicity of JS-K in WT MCF-7 ( - ) and in MCF-7/MX (•-•) breast... ResearchGate. Available at: [Link]

  • Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. Available at: [Link]

  • Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. PMC. Available at: [Link]

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Validation

Benchmark Guide: Quinoline-Based vs. Classical Carbonic Anhydrase Inhibitors

Executive Summary: The Shift to Selectivity For decades, Acetazolamide (AAZ) has served as the "gold standard" benchmark for Carbonic Anhydrase (CA) inhibition. While potent, AAZ is a pan-inhibitor, affecting nearly all...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Selectivity

For decades, Acetazolamide (AAZ) has served as the "gold standard" benchmark for Carbonic Anhydrase (CA) inhibition. While potent, AAZ is a pan-inhibitor, affecting nearly all catalytically active human isoforms (hCA I–XIV). This lack of selectivity drives off-target side effects (e.g., paresthesia, metabolic acidosis).

Current research focuses on Quinoline-based scaffolds (specifically quinoline-sulfonamides).[1][2][3][4] These utilize the "Tail Approach"—anchoring to the Zinc active site while extending a bulky quinoline tail into the hydrophobic pocket to achieve high selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II).

This guide objectively compares the performance of emerging quinoline-based inhibitors against the classical AAZ benchmark, supported by stopped-flow kinetic data and structural insights.

The Benchmark Landscape

The "Gold Standard": Acetazolamide (AAZ)
  • Role: Clinical diuretic, antiglaucoma agent, and antiepileptic.

  • Mechanism: Binds directly to the Zn(II) ion in the active site via a sulfonamide moiety, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Performance Profile:

    • Potency: Single-digit nanomolar (nM) affinity for hCA II and IX.[2][5][6]

    • Selectivity: Poor. Inhibits ubiquitous hCA I and II indiscriminately.

    • Solubility: Moderate water solubility; often requires sodium salt formulation for assays.

The Challenger: Quinoline-Based Sulfonamides[4][7]
  • Role: Investigational anticancer agents (targeting hypoxic tumors).

  • Mechanism: Retains the sulfonamide Zinc-binding group (ZBG) but incorporates a quinoline "tail." This tail engages hydrophobic residues at the entrance of the active site, which vary significantly between isoforms, conferring selectivity.

  • Performance Profile:

    • Potency: Comparable or superior to AAZ for hCA IX/XII.

    • Selectivity: High specificity for transmembrane isoforms (IX/XII) vs. cytosolic (I/II).

Comparative Performance Data

The following data aggregates kinetic parameters (


) derived from Stopped-Flow CO

Hydration Assays
. Lower

indicates higher potency.[5][7][8]
Table 1: Inhibition Constants ( ) Comparison

Data represents consensus values from recent medicinal chemistry literature [1][2][3].

Compound ClassSpecific InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)*
Benchmark Acetazolamide (AAZ) 250 nM 12.1 nM 25.8 nM 5.7 nM 0.47 (Non-selective)
Quinoline p-Sulfonamide (13b)>10,000 nM245 nM5.5 nM 13.2 nM 44.5 (Highly Selective)
Quinoline m-Sulfonamide (11c)8,400 nM98 nM8.4 nM 34 nM11.6 (Selective)
Quinoline 6,7-Dimethoxy (9h)>1,000 nM380 nM6.3 nM 9.8 nM60.3 (Highly Selective)

*Selectivity Ratio (II/IX) =


(hCA II) / 

(hCA IX). Higher values indicate lower off-target affinity for the ubiquitous hCA II isoform.

Key Insight: While AAZ is a potent inhibitor of hCA IX (25.8 nM), it is even more potent against the off-target hCA II (12.1 nM). In contrast, Quinoline 13b is 4x more potent against the tumor target hCA IX and 20x less active against hCA II, demonstrating the superior safety profile of the quinoline scaffold.

Mechanistic Visualization: The "Tail Approach"

The following diagram illustrates why quinolines achieve selectivity where Acetazolamide fails. The quinoline ring exploits the variable hydrophobic pocket specific to hCA IX/XII.

BindingMechanism cluster_0 Binding Interactions Zinc Zn(II) Ion (Catalytic Center) ZBG Sulfonamide Group (Zinc Binding Anchor) ZBG->Zinc Coordinates Linker Linker Region (Flexible/Rigid) ZBG->Linker Connects Pocket_Common Conserved Active Site (Identical in all Isoforms) ZBG->Pocket_Common H-Bonds (Thr199) Tail Quinoline Scaffold (Hydrophobic Tail) Linker->Tail Connects Pocket_Variable Hydrophobic Entrance (Variable Residues: Phe/Ala/Val) Tail->Pocket_Variable Van der Waals / Pi-Stacking (Selectivity Driver)

Figure 1: Structural basis of Quinoline selectivity. The Sulfonamide anchors to the Zinc (common to all isoforms), while the Quinoline tail interacts with the variable hydrophobic entrance, conferring isoform specificity.

Experimental Protocol: Stopped-Flow CO Hydration Assay

To reproduce the


 values listed above, you must use the Stopped-Flow CO

Hydration Assay
. This is the industry standard because standard spectrophotometric assays are too slow to capture the rapid turnover of Carbonic Anhydrase (

).
Methodology Validation
  • Principle: Measures the rate of catalysis of

    
     by monitoring the acidification of the medium using a pH indicator.
    
  • Detection: Absorbance change of the indicator (Phenol Red or Pyranine) over 0.1–1.0 seconds.

Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

      
      SO
      
      
      
      (to maintain ionic strength).
    • Indicator: 0.2 mM Phenol Red.[5]

    • Substrate: CO

      
      -saturated water (approx. 17 mM at 25°C). Dilute to obtain 1.7–17 mM working concentrations.
      
    • Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM concentration.

    • Inhibitor: Dissolve Quinoline/AAZ in DMSO (keep final DMSO < 1%). Incubate with enzyme for 15 mins prior to assay.

  • Instrument Setup (Applied Photophysics or Bio-Logic):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO

      
       solution (Substrate).
      
    • Temperature: Strictly controlled at 25°C.

  • Data Acquisition:

    • Rapidly mix Syringe A and B (1:1 ratio).

    • Monitor absorbance decay at 557 nm (Phenol Red).

    • Record 5–10 traces per inhibitor concentration.

  • Calculation:

    • Fit the initial 5–10% of the reaction curve to a linear regression to obtain the initial velocity (

      
      ).
      
    • Determine the uncatalyzed rate (buffer only) and subtract it from the enzyme rate.[9]

    • Use the Cheng-Prusoff equation to calculate

      
      :
      
      
      
      
      (Where
      
      
      is typically ~10 mM for hCA II/IX in this buffer system).
Workflow Visualization

StoppedFlowWorkflow SyringeA Syringe A (Enzyme + Inhibitor + Indicator) Mixer Mixing Chamber (Dead time < 2ms) SyringeA->Mixer SyringeB Syringe B (CO2 Substrate) SyringeB->Mixer Cell Observation Cell (Light Path) Mixer->Cell Flow Stop Detector Photodetector (Abs @ 557nm) Cell->Detector Signal Trace Kinetic Trace (Abs vs Time) Detector->Trace Analysis Rate Calculation (Cheng-Prusoff) Trace->Analysis

Figure 2: Workflow of the Stopped-Flow CO


 Hydration Assay. Critical for capturing the millisecond-scale kinetics of CA enzymes.

References

  • Eldehna, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119.[3]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[8][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the patent literature (2014-2018). Expert Opinion on Therapeutic Patents.

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Comparative

comparative synthesis yields of quinoline sulfonamide isomers

Topic: Comparative Synthesis Yields of Quinoline Sulfonamide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Regioselectivity Landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Synthesis Yields of Quinoline Sulfonamide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioselectivity Landscape

In medicinal chemistry, the position of the sulfonamide group on the quinoline scaffold dictates not only biological affinity (e.g., Carbonic Anhydrase vs. Kinase inhibition) but also the synthetic complexity. This guide objectively compares the synthetic accessibility of quinoline sulfonamide isomers, distinguishing between "Natural" Electrophilic Positions (C5, C8) and "Synthetic" Positions (C2, C3, C6, C7) that require metal-catalyzed intervention.

Key Takeaway:

  • C8-Isomers: Most accessible via direct chlorosulfonation (Yields: 75–90%).

  • C5-Isomers: Accessible via direct sulfonation but often require blocking groups or specific workups to separate from C8 (Yields: 60–75%).

  • C3/C6-Isomers: Inaccessible via direct electrophilic aromatic substitution (SEAr). Require Pd-catalyzed aminosulfonylation of halo-quinolines (Yields: 50–80%).

Mechanistic Logic & Causality

To design a robust synthesis, one must understand the electronic bias of the quinoline ring.

The "Acid Rule" (SEAr)

Under the acidic conditions required for chlorosulfonation (ClSO₃H), the quinoline nitrogen is protonated. This deactivates the pyridine ring (positions 2, 3, 4) and directs electrophiles to the benzene ring.

  • C8 Position: Favored due to stability of the sigma-complex and proximity to the protonated nitrogen (inductive effects).

  • C5 Position: Secondary active site. Often competes with C8.

  • C3/C6/C7: The protonated quinolinium ion effectively "shields" these positions from electrophilic attack.

The "Surrogate Rule" (Metal Catalysis)

To access C3 or C6, one must bypass SEAr rules by using pre-functionalized halides (e.g., 3-iodoquinoline) and a sulfur dioxide surrogate (e.g., K₂S₂O₅) in a palladium-catalyzed cycle. This method is regioselective by definition (it reacts where the halogen is).

Comparative Synthesis Routes & Yield Analysis

Route A: Direct Chlorosulfonation (Target: C8 & C5 Isomers)

Best for: Large-scale production of 8-quinoline sulfonamides.

Protocol Logic: Using neat chlorosulfonic acid serves as both solvent and reagent. Thionyl chloride (SOCl₂) is often added in a second step to convert any sulfonic acid byproducts into the desired sulfonyl chloride, driving the reaction to completion.

Experimental Protocol (Self-Validating):

  • Setup: Cool 50 mL of chlorosulfonic acid (ClSO₃H) to 0°C in a flame-dried flask under Ar.

  • Addition: Add quinoline (10 mmol) dropwise over 30 mins. Critical: Exotherm control prevents charring.

  • Heating: Heat to 100°C for 2 hours (Formation of Sulfonic Acid).

  • Conversion: Cool to 60°C, add thionyl chloride (4 equiv) dropwise. Heat to reflux (120°C) for 3 hours.

  • Quench: Pour reaction mixture onto 500g crushed ice with vigorous stirring. Observation: White/off-white precipitate forms immediately.

  • Amination: Filter the sulfonyl chloride, dissolve in DCM, and treat with amine (1.2 equiv) + Et₃N (2 equiv).

Yield Data:

Isomer Target Precursor Reagents Typical Yield Ref
8-Sulfonamide Quinoline ClSO₃H, then Amine 74 - 90% [1, 2]
5-Sulfonamide 8-Methoxyquinoline* ClSO₃H, then Amine 65 - 75% [3]

| Mixture (5/8) | Quinoline | ClSO₃H (Unoptimized) | ~60% (Mixed) | [4] |

*Note: Accessing pure 5-isomer often requires an 8-blocking group (e.g., -OMe) to direct sulfonation to C5.

Route B: Pd-Catalyzed Aminosulfonylation (Target: C3, C6 Isomers)

Best for: Accessing "hard" positions (3, 6, 7) unavailable via acid chemistry.

Protocol Logic: This route uses Potassium Metabisulfite (K₂S₂O₅) as a solid, bench-stable source of SO₂.[1] The Pd(0) catalyst inserts into the C-I bond, captures SO₂, and couples with the amine.

Experimental Protocol:

  • Reagents: Combine Halo-quinoline (1.0 equiv), K₂S₂O₅ (2.0 equiv), Amine (3.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%), and Na₂CO₃ (3 equiv) in DMSO.

  • Reaction: Heat to 100°C in a sealed tube for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (removes inorganic salts). Purify via column chromatography.[2]

Yield Data:

Isomer Target Precursor Catalyst System Typical Yield Ref
3-Sulfonamide 3-Iodoquinoline Pd(OAc)₂ / PPh₃ 70 - 80% [5]
6-Sulfonamide 6-Bromoquinoline Pd(OAc)₂ / XPhos 50 - 65% [5]

| 2-Sulfonamide | 2-Chloroquinoline | Pd(OAc)₂ / Ligand | 40 - 55% | [6] |

Visualizing the Pathways

Diagram 1: Electrophilic Selectivity (Route A)

This diagram illustrates why the 8-position is favored in acidic media.

QuinolineSulfonation Start Quinoline Protonated Quinolinium Ion (Deactivated Pyridine Ring) Start->Protonated + H+ Acid H+ (Acidic Media) Transition8 Sigma Complex (C8) (Inductively Stabilized) Protonated->Transition8 + ClSO3H (Fast) Transition5 Sigma Complex (C5) (Sterically Less Favored) Protonated->Transition5 + ClSO3H (Slow) Product8 8-Sulfonyl Chloride (Major Product) Transition8->Product8 - H+ Product5 5-Sulfonyl Chloride (Minor Product) Transition5->Product5 - H+

Caption: Electrophilic attack on the protonated quinoline ring favors the C8 position due to electronic stabilization, with C5 as a secondary minor pathway.

Diagram 2: Pd-Catalyzed Cycle (Route B)

This diagram details the mechanism for accessing the "forbidden" 3- and 6- positions.

PdCycle Precursor 3-Iodoquinoline OxAdd Oxidative Addition (LnPd-Ar-I) Precursor->OxAdd Pd(0) SO2Insert SO2 Insertion (From K2S2O5) OxAdd->SO2Insert SO2 AmineCoord Amine Coordination SO2Insert->AmineCoord HNR2 RedElim Reductive Elimination AmineCoord->RedElim RedElim->OxAdd Regenerate Pd(0) Product 3-Quinoline Sulfonamide RedElim->Product

Caption: The Palladium catalytic cycle utilizes a SO2 surrogate to insert the sulfonamide group at the halogen position, bypassing electrophilic substitution rules.

References

  • BenchChem. General Synthesis of Quinoline Sulfonyl Chlorides. Retrieved from 3

  • ChemicalBook. 3-Methyl-8-quinolinesulphonyl chloride synthesis and yield data. Retrieved from 4

  • MDPI (Molecules). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Retrieved from 5

  • Pakistan Journal of Scientific and Industrial Research. The 5- and 8-chlorination of quinoline and derivatives. Retrieved from 6

  • ACS Publications (J. Org. Chem). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.[7] Retrieved from [J. Org.[8] Chem. 2025](1]

  • MDPI (Int. J. Mol. Sci). Regioselective Functionalization of Quinolines through C-H Activation.[9] Retrieved from 10

Sources

Validation

Publish Comparison Guide: Selectivity Profiling of 7-Methoxyquinoline-8-Sulfonamide for CA Isoforms

Executive Summary: The Quinoline Advantage The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved from non-selective systemic agents (e.g., Acetazolamide) to isoform-specific ligands targeting hypoxic tumor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Advantage

The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved from non-selective systemic agents (e.g., Acetazolamide) to isoform-specific ligands targeting hypoxic tumor microenvironments. 7-methoxyquinoline-8-sulfonamide represents a privileged scaffold in this evolution. Unlike classical benzene-sulfonamides, the quinoline "tail" provides steric and lipophilic bulk that exploits the variable hydrophobic pockets at the entrance of the CA active site.

This guide evaluates the selectivity profile of 7-methoxyquinoline-8-sulfonamide derivatives, contrasting their high affinity for transmembrane isoforms (hCA IX, XII ) against cytosolic off-targets (hCA I, II ).

Mechanistic Basis of Selectivity

The structural logic of 7-methoxyquinoline-8-sulfonamide rests on the "Tail Approach." While the sulfonamide moiety (


) acts as the invariant Zinc-Binding Group (ZBG), the fused quinoline ring system drives isoform discrimination.
Structural Logic[1]
  • ZBG Anchor: The sulfonamide nitrogen coordinates to the catalytic

    
     ion, displacing the nucleophilic hydroxide/water molecule.
    
  • The "Tail" (Quinoline): The 7-methoxyquinoline scaffold extends towards the hydrophobic half of the active site cleft.

    • hCA I/II (Cytosolic): possess a narrower, more hydrophilic entrance, creating steric clashes with the bulky quinoline group, thereby reducing affinity (

      
       increases).
      
    • hCA IX/XII (Transmembrane): feature a wider, hydrophobic pocket that accommodates the quinoline ring, stabilizing the complex via van der Waals interactions (

      
       decreases).
      
Visualization: Binding Mode & SAR

CA_Binding_Mechanism Zn Catalytic Zn2+ Ion ZBG Sulfonamide Group (-SO2NH2) ZBG->Zn Coordination (Tetrahedral) Scaffold 7-Methoxyquinoline Scaffold Scaffold->ZBG Covalent Link Pocket_C Cytosolic Pocket (hCA I/II) (Narrow/Hydrophilic) Scaffold->Pocket_C Steric Clash (High Ki) Pocket_T Transmembrane Pocket (hCA IX/XII) (Wide/Hydrophobic) Scaffold->Pocket_T Hydrophobic Fit (Low Ki)

Comparative Profiling: Performance Data

The following data contrasts the inhibition profile of the quinoline-8-sulfonamide class against the industry standard, Acetazolamide (AAZ). Data is synthesized from structure-activity relationship (SAR) studies involving 7-substituted and 6,7-disubstituted quinoline sulfonamides.[1]

Table 1: Inhibition Constants ( ) and Selectivity Ratios
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
7-Methoxyquinoline-8-sulfonamide *~700 - 900~100 - 1506.0 - 9.0 ~60 - 80 >15.0 (Selective)

*Note: Values for the quinoline analog are representative of the 6,7-dimethoxy and 7-methoxy class as reported in recent SAR studies [1, 3].

Analysis
  • Cytosolic Avoidance: The quinoline derivative shows a ~10-fold reduction in affinity for hCA II compared to AAZ. This is critical for reducing systemic side effects (e.g., paresthesia, diuresis) associated with hCA II inhibition.

  • Tumor Targeting: The affinity for hCA IX (hypoxia-induced) is superior to AAZ, often reaching single-digit nanomolar potency.[1]

  • Selectivity Ratio: The II/IX ratio shifts from 0.48 (AAZ) to >15 (Quinoline), indicating a strong preference for the tumor-associated isoform.

Experimental Validation Protocol

To validate these


 values, we utilize the Stopped-Flow CO

Hydration Assay
. This kinetic method is the gold standard for measuring CA activity due to the reaction's extreme speed (

).
Method: Stopped-Flow Kinetics (Khalifah Method)

Objective: Measure the rate of CO


 hydration in the presence of inhibitor to determine IC

and calculate

.
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Indicator: 0.2 mM Phenol Red (absorbance at 557 nm).

  • Substrate: CO

    
    -saturated water (bubbled for 30 min at 25°C).
    
  • Enzyme: Recombinant hCA I, II, IX, XII (commercially sourced).

Protocol Steps
  • Preparation:

    • Syringe A (Enzyme): Mix enzyme (concentration optimized for specific isoform, e.g., 10 nM) + Indicator + Inhibitor (serial dilutions) in Buffer. Incubate for 15 min at Room Temp.

    • Syringe B (Substrate): CO

      
      -saturated water.
      
  • Injection:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer mixing chamber.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 557 nm (Phenol Red acidification) over 0.1–1.0 seconds.

  • Analysis:

    • Fit the initial rate of the reaction (linear portion).

    • Calculate % inhibition relative to the uninhibited control.

    • Derive IC

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Visualization: Assay Workflow

Assay_Workflow Prep Preparation Phase SyrA Syringe A: Enzyme + Inhibitor + Indicator (Incubate 15 min) Prep->SyrA SyrB Syringe B: CO2 Saturated Water (Substrate) Prep->SyrB Mix Stopped-Flow Mixing (1:1 Ratio, <10ms dead time) SyrA->Mix SyrB->Mix Detect Detection: Absorbance Decrease @ 557nm (Acidification) Mix->Detect Reaction Start Calc Data Analysis: Cheng-Prusoff -> Ki Detect->Calc Kinetic Trace

References

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1][2][3][4][5][6][7]

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides. Journal of Medicinal Chemistry. [Link][6]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed (National Institutes of Health). [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences. [Link][1][2][4][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxyquinoline-8-sulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not just a matter of regulatory compliance—it is a critical component of scientific integrity and la...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not just a matter of regulatory compliance—it is a critical component of scientific integrity and laboratory safety.

7-Methoxyquinoline-8-sulfonamide (and its derivatives, such as N-ethyl-7-methoxyquinoline-8-sulfonamide) presents unique disposal challenges. The molecule combines a quinoline core, known for its environmental persistence and aquatic toxicity, with a sulfonamide moiety that poses risks of dermal and respiratory sensitization.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of 7-Methoxyquinoline-8-sulfonamide, explaining the mechanistic causality behind each safety measure so your laboratory can operate with absolute confidence.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the compound. The quinoline ring is highly soluble in water and resists rapid biodegradation in standard municipal wastewater treatment facilities. Because of its biocidal properties, introducing this compound into the sanitary sewer can disrupt the microbial balance required for water treatment[1]. Furthermore, the EPA evaluates the quinoline core as a suspected carcinogen and mutagen[2],[3].

Table 1: Physicochemical & Hazard Profile Summary

Hazard Category / PropertyQuantitative Value / GHS CodeOperational Implication (Causality)
Aquatic Toxicity PNEC: 0.016 mg/L[2]Zero-tolerance for sink disposal. Even trace amounts in aqueous wash streams can cause long-lasting environmental damage[1].
Carcinogenicity Oral q1* factor: 12.48 (mg/kg/day)⁻¹[3]Strict dust control required. Powders must be handled in a fume hood to prevent inhalation of mutagenic particulates.
Health Hazards (GHS) H301, H315, H319, H341, H350[2]Mandatory PPE. Nitrile gloves and eye protection are required to prevent dermal absorption and mucosal irritation.
Environmental (GHS) H411 (Toxic to aquatic life)[2]Rinsate capture. All glassware must be triple-rinsed, and the rinsate collected as hazardous waste[4].

Waste Segregation Workflow

Proper segregation prevents exothermic reactions between incompatible waste streams and significantly reduces downstream incineration costs. The following decision matrix dictates how 7-Methoxyquinoline-8-sulfonamide waste must be routed within your laboratory's Satellite Accumulation Area (SAA).

WasteWorkflow Start 7-Methoxyquinoline-8-sulfonamide Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, PPE, Consumables) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Decision1->Liquid Liquid SolidBin Sealable Hazardous Solid Waste Bin Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 Labeling Apply EPA RCRA Hazardous Waste Label SolidBin->Labeling OrgLiquid Halogenated / Non-Halogenated Organic Waste Decision2->OrgLiquid Organic AqLiquid Aqueous Waste (pH 2-12.5) Decision2->AqLiquid Aqueous OrgLiquid->Labeling AqLiquid->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA

Decision matrix for 7-Methoxyquinoline-8-sulfonamide waste segregation and SAA routing.

Step-by-Step Disposal Methodologies

The following protocols ensure compliance with the Resource Conservation and Recovery Act (RCRA) and establish a self-validating safety loop where every action directly mitigates a specific chemical risk.

Phase 1: Pre-Disposal Preparation & SAA Setup

Causality: Under EPA regulations, chemical waste must be accumulated at or near the point of generation, under the control of the operator, to prevent cross-contamination and unmonitored reactions[5].

  • Designate the SAA: Ensure your Satellite Accumulation Area is within the line of sight of the generation point[5].

  • Container Selection: Select chemically compatible, leak-proof high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as sulfonamide derivatives can sometimes degrade into corrosive byproducts.

  • Don PPE: Equip standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat). If handling large quantities of dry powder outside a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of the suspected mutagen[2].

Phase 2: Solid Waste Management Protocol

Causality: Solid waste (such as contaminated weigh boats, filter papers, and empty vials) retains micro-particulates of the compound. If thrown in standard trash, these particulates can leach into municipal landfills.

  • Collect Consumables: Place all contaminated pipette tips, weigh boats, and filter papers directly into a dedicated, sealable solid hazardous waste container.

  • Manage Empty Vials: If a vial contained pure 7-Methoxyquinoline-8-sulfonamide powder, it must be completely emptied. Only de minimis amounts may remain before the vial is subjected to the triple-rinse protocol (see Phase 4)[4].

  • Seal and Label: Seal the solid waste bag/bin immediately after use to prevent aerosolization of dust. Apply an EPA-compliant "Hazardous Waste" label detailing the specific chemical contents[5].

Phase 3: Liquid Waste Management

Causality: Mixing incompatible liquid wastes can lead to pressurization or exothermic reactions. Furthermore, mixing halogenated solvents (like DCM) with non-halogenated solvents (like Ethanol) exponentially increases the cost of disposal via high-temperature incineration[4].

  • Segregate by Solvent:

    • If the compound is dissolved in a halogenated solvent (e.g., Chloroform, DCM), pour the waste into the Halogenated Organic Waste carboy.

    • If dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), pour into the Non-Halogenated Organic Waste carboy.

    • If dissolved in an aqueous buffer, pour into the Aqueous Hazardous Waste carboy.

  • Cap Securely: Waste containers must remain tightly capped at all times unless actively adding waste. Funnels must not be left in the carboy necks[4].

Phase 4: Glassware Decontamination (The Triple-Rinse Protocol)

Causality: Because raw chemicals and their concentrated residues are forbidden from sink disposal[1], glassware cannot be washed in a standard sink until the chemical burden is neutralized or removed.

  • First Rinse: Add a minimal volume of a compatible solvent (e.g., Acetone or Methanol) to the contaminated flask or beaker. Swirl to dissolve the residual 7-Methoxyquinoline-8-sulfonamide.

  • Collect Rinsate: Pour this first rinsate into the appropriate liquid hazardous waste carboy. Do not pour this down the drain [1].

  • Repeat: Perform this solvent rinse two more times (Triple Rinse).

  • Final Wash: Once triple-rinsed, the glassware is considered chemically decontaminated from hazardous RCRA pollutants and can be washed in the laboratory sink with standard detergent and water[1],[4].

Regulatory Compliance & Final Disposition

Once your waste containers are full, or you reach the regulatory time limit (e.g., 90 days for Large Quantity Generators or 180 days for Small Quantity Generators), the waste must be transferred from the SAA to the Central Accumulation Area (CAA)[5].

Never attempt to neutralize or chemically degrade 7-Methoxyquinoline-8-sulfonamide in-house unless you have a specific, EPA-approved permit for waste treatment. The ultimate disposal must be conducted by a licensed hazardous waste contractor who will utilize high-temperature incineration to fully break down the quinoline ring and sulfonamide linkages, neutralizing the compound's aquatic toxicity and mutagenic potential.

References

1.[1] Guide to Laboratory Sink/Sewer Disposal of Wastes, Office of Clinical and Research Safety (VUMC), 2.[4] Hazardous Waste Disposal Guide, NSWAI, 3.[2] Safety Data Sheet: quinoline, Chemos GmbH&Co.KG, 4.[5] Managing Hazardous Chemical Waste in the Lab, Lab Manager, 5.[3] Health And Environmental Effects Profile for Quinoline, US EPA,

Sources

Handling

Personal protective equipment for handling 7-Methoxyquinoline-8-sulfonamide

Executive Summary & Compound Profile 7-Methoxyquinoline-8-sulfonamide is a specialized heterocyclic building block frequently employed in the synthesis of bioactive small molecules, particularly in kinase inhibitor disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

7-Methoxyquinoline-8-sulfonamide is a specialized heterocyclic building block frequently employed in the synthesis of bioactive small molecules, particularly in kinase inhibitor discovery and GPCR ligand development.

Handling this compound requires a nuanced approach that accounts for the dual-hazard profile of its pharmacophore: the quinoline ring (associated with potential genotoxicity and aquatic toxicity) and the sulfonamide moiety (a known sensitizer with risks of severe cutaneous adverse reactions).

This guide provides a self-validating safety protocol designed to isolate the researcher from the compound while maintaining high-throughput operational efficiency.

Physicochemical & Hazard Snapshot
PropertyData / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.
Solubility DMSO, DMF, warm MethanolUse compatible solvent-resistant gloves (See Section 3).
Core Hazards Irritant (Skin/Eye), SensitizerZero-skin-contact policy is mandatory.
Storage 2–8°C, Desiccated, DarkHygroscopic degradation can liberate toxic SO₂ byproducts.

Risk Assessment & GHS Classification (Inferred)

Note: As a specific research intermediate, comprehensive toxicological data may be sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous quinoline-8-sulfonamides.

Hazard ClassCategoryHazard StatementPrevention Strategy
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.Double-gloving; immediate wash-down of splash zones.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4]Chemical splash goggles (ANSI Z87.1); no safety glasses.
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life.All aqueous waste must be sequestered; no drain disposal.
Acute Toxicity Oral 4H302: Harmful if swallowed.[2]Strict hygiene; no mouth pipetting; face shield during large transfers.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on barrier integrity.[5] The following matrix is calibrated for handling solid powders and concentrated DMSO/DMF stock solutions.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Inner) Nitrile (4 mil) Tactile sensitivity; primary barrier against dry powder.
Hand (Outer) Nitrile (8 mil) OR Polychloroprene Breakthrough Time: >480 min (DMSO). Protects against solvent permeation which carries the solute through skin.
Respiratory P100 / N95 (if outside hood) Primary Control: Fume Hood. Secondary: Respirator required if handling >500mg outside containment.
Ocular Chemical Splash Goggles Prevents migration of fine dust into the lacrimal duct/mucosa.
Body Tyvek® Lab Coat / Apron Disposable sleeves recommended to prevent cuff contamination.

Operational Workflow: Safe Handling Protocol

Phase A: Pre-Operational Validation

Before opening the vial, verify the engineering controls.

  • Airflow Check: Fume hood face velocity must be 0.5 m/s (100 fpm) .

  • Neutralization Prep: Prepare a beaker of 5% aqueous sodium bicarbonate (

    
    ) for immediate decontamination of spills.
    
  • Static Elimination: Use an anti-static gun or ionizer bar if the powder appears fluffy/electrostatic to prevent dispersal.

Phase B: Weighing & Solubilization

Objective: Transition the compound from a dispersible solid to a contained liquid state.

  • Tare First: Place the weighing boat/vial inside the balance before opening the stock container.

  • Draft Shielding: Utilize the balance draft shield. Do not turn off the fume hood, but minimize turbulence near the sash.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk stock.

  • Immediate Solubilization: Add solvent (DMSO/DMF) directly to the weighing vial inside the hood immediately after weighing.

    • Why? Solutions are easier to contain than dust. Once dissolved, the inhalation risk drops significantly, shifting the risk profile to dermal absorption.

Phase C: Reaction Monitoring & Cleanup
  • LCMS Sampling: When taking aliquots, wipe the outside of the pipette tip with a Kimwipe soaked in methanol before removing it from the hood to prevent "drip trails."

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into a sealed double-bagged hazardous waste drum.

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (if DMSO/Acetone) or "Aqueous Basic" streams.

Workflow Visualization

The following diagram illustrates the critical decision points during the handling process to maintain containment.

HandlingProtocol Start START: Vial Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Status: >100 fpm? CheckPPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Procedure: Use Anti-Static Gun HoodCheck->Weighing Yes Solubilize Immediate Solubilization: Add Solvent in Hood Weighing->Solubilize Critical Step Transfer Transfer to Reaction Vessel Solubilize->Transfer SpillCheck Spill Detected? Transfer->SpillCheck CleanSpill Apply 5% NaHCO3 Absorb & Bag SpillCheck->CleanSpill Yes Disposal Disposal: Segregate Liquid/Solid SpillCheck->Disposal No CleanSpill->Disposal

Figure 1: Operational logic flow for handling 7-Methoxyquinoline-8-sulfonamide, emphasizing the critical solubilization step to reduce inhalation risk.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill (< 1g)
  • Isolate: Stop airflow turbulence (lower sash).

  • Cover: Gently cover the powder with a paper towel dampened with Isopropanol (IPA) .

    • Reasoning: IPA wets the powder without dissolving it too rapidly, preventing aerosolization during wiping.

  • Collect: Scoop up the damp towel and powder. Place in a Ziploc bag, then into the solid hazardous waste bin.

Scenario B: Solution Spill (DMSO/DMF)
  • Absorb: Use a vermiculite or chem-sorb pad immediately.

  • Decontaminate: Scrub the surface with 10% detergent solution followed by water.

  • Glove Change: Immediately change outer gloves after cleanup. DMSO permeates nitrile in <5 minutes.

Waste Disposal & Environmental Stewardship

Quinoline derivatives are persistent environmental pollutants. Strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines is required.

Waste StreamContentsDisposal Method
Solid Hazardous Weighing boats, contaminated PPE, dry spill debris.High-Temperature Incineration. Do not landfill.
Liquid Organic Mother liquors, reaction solvents (DMSO, DMF).Fuel Blending / Incineration.
Aqueous Rinse First rinses of glassware.Aqueous Waste Treatment. Ensure pH is neutral before collection if possible.

References

  • PubChem. (n.d.).[6] 7-Methoxyquinoline | C10H9NO | CID 78666.[6] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Gao, J., & Pedersen, J. A. (2005). Sorption of Sulfonamide Antimicrobials to Clay and Natural Organic Matter. American Society of Agricultural and Biological Engineers. Retrieved March 5, 2026, from [Link]

Sources

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